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  • Product: 1-cyclopropyl-4-oxoCyclohexanecarbonitrile
  • CAS: 960370-97-2

Core Science & Biosynthesis

Foundational

Foreword: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer en...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is relentless. Among the structural motifs that have garnered significant attention, the cyclopropyl group stands out for its unique combination of rigidity, lipophilicity, and metabolic stability.[1][2] Its incorporation into drug candidates can lead to profound improvements in potency, selectivity, and pharmacokinetic profiles by introducing conformational constraints and shielding adjacent metabolic soft spots.[2]

This guide focuses on 1-cyclopropyl-4-oxocyclohexanecarbonitrile , a compound that marries the advantageous cyclopropyl group with a versatile 4-oxocyclohexanecarbonitrile core. This scaffold is of high interest to researchers and drug development professionals as a key intermediate for building complex molecules with potential therapeutic applications, ranging from enzyme inhibitors to receptor modulators.[3][4]

This document provides a comprehensive, field-proven perspective on the synthesis and rigorous characterization of this target compound. It is designed not as a mere recitation of steps but as a self-validating instructional system, explaining the causality behind each methodological choice to empower researchers to not only replicate but also adapt these protocols with confidence.

Section 1: Strategic Synthesis Pathway—The Thorpe-Ziegler Approach

The synthesis of a quaternary α-cyano ketone presents a distinct challenge. While several strategies could be envisioned, the most robust and convergent approach for constructing the 1-cyclopropyl-4-oxocyclohexanecarbonitrile core is via an intramolecular Thorpe-Ziegler cyclization .[5][6][7] This classic reaction is unparalleled for its efficiency in forming cyclic α-cyano ketones from α,ω-dinitrile precursors.[5][8]

The causality for this choice is threefold:

  • Convergence: It allows for the construction of the core cyclic system in a single, high-yielding step from a readily accessible linear precursor.

  • Robustness: The reaction is well-documented and tolerant of various functional groups, making it reliable.[7]

  • Control: It directly establishes the critical quaternary carbon center bearing both the cyclopropyl and nitrile groups.

The overall synthetic logic involves the preparation of a key dinitrile intermediate followed by its base-catalyzed cyclization and subsequent hydrolysis.

Synthesis_Pathway Figure 1: Proposed Synthesis via Thorpe-Ziegler Cyclization cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Hydrolysis A Cyclopropylacetonitrile C 4-(cyclopropyl)-4-cyanopentanedinitrile (Key Dinitrile Intermediate) A->C Alkylation (e.g., NaH, DMF) B 1,3-Dibromopropane B->C D Cyclic Enamine Intermediate C->D Thorpe-Ziegler Cyclization (e.g., NaH, Toluene, reflux) C->D E 1-Cyclopropyl-4-oxocyclohexanecarbonitrile (Target Compound) D->E Acidic Workup/Hydrolysis (e.g., aq. HCl)

Caption: Figure 1: Proposed Synthesis via Thorpe-Ziegler Cyclization

Experimental Protocol: Synthesis of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

Materials:

  • Cyclopropylacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,3-Dibromopropane

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Protocol:

Part A: Synthesis of 4-(cyclopropyl)-4-cyanopentanedinitrile (Intermediate)

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (2.0 eq) washed with anhydrous hexanes to remove mineral oil. Suspend the NaH in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add cyclopropylacetonitrile (2.1 eq) dropwise via the dropping funnel over 30 minutes. The formation of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full formation of the nitrile enolate.

  • Alkylation: Add a solution of 1,3-dibromopropane (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C. After addition, allow the reaction to warm to room temperature and stir overnight.

    • Causality Note: Conducting the alkylation at low temperature minimizes side reactions. Using a slight excess of the cyclopropylacetonitrile ensures the dibromopropane is fully consumed.

  • Workup and Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-water. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude dinitrile product should be purified by flash column chromatography on silica gel.

Part B: Thorpe-Ziegler Cyclization and Hydrolysis

  • Reaction Setup: In a flame-dried flask equipped with a reflux condenser and nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous toluene.

  • Cyclization: Add the purified dinitrile from Part A (1.0 eq) dissolved in anhydrous toluene to the NaH suspension. Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.

    • Causality Note: High dilution conditions and a non-polar solvent like toluene favor the intramolecular cyclization over intermolecular polymerization. The reaction proceeds via the formation of a cyclic enamine intermediate.[8]

  • Hydrolysis: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Carefully quench the reaction by slowly adding 3 M aqueous HCl while stirring vigorously in an ice bath. Continue stirring for 1-2 hours to ensure complete hydrolysis of the enamine intermediate to the target ketone.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine all organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by flash column chromatography (using a hexanes/ethyl acetate gradient) to yield 1-cyclopropyl-4-oxocyclohexanecarbonitrile as a pure solid or oil.

Section 2: Comprehensive Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system of characterization, where data from each analysis corroborates the others.

Characterization_Workflow Figure 2: Analytical Workflow for Product Validation cluster_spectroscopy Spectroscopic Analysis Start Synthesized Crude Product Purification Flash Column Chromatography Start->Purification Pure_Product Pure Compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Product->NMR Structural Backbone IR Infrared (IR) Spectroscopy Pure_Product->IR Functional Groups MS Mass Spectrometry (MS) Pure_Product->MS Molecular Weight Purity Purity Assessment (HPLC) Pure_Product->Purity Final Confirmed Structure & Purity >95% NMR->Final IR->Final MS->Final Purity->Final

Caption: Figure 2: Analytical Workflow for Product Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural determination. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

Expected Spectral Features:

  • ¹H NMR: The proton spectrum will show distinct regions. The cyclopropyl protons will appear as characteristic complex multiplets in the upfield region, typically between 0.4-1.2 ppm.[3] The cyclohexane ring protons will resonate as a series of multiplets in the 1.5-3.0 ppm range. The absence of a proton at the C1 position confirms the quaternary nature of this carbon.

  • ¹³C NMR: The carbon spectrum is equally informative. The carbonyl carbon (C=O) of the ketone will be significantly downfield, expected around 205-215 ppm. The nitrile carbon (C≡N) will appear in the 115-125 ppm range. The unique sp³-hybridized carbons of the cyclopropyl ring will be found at very high field (upfield), typically 5-20 ppm.[3] The quaternary carbon at C1, substituted by both the cyclopropyl and nitrile groups, will be shifted downfield relative to other aliphatic carbons due to the electron-withdrawing effect of the nitrile group.[3]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl CH₂0.4 - 0.8 (m, 2H)5 - 15
Cyclopropyl CH₂0.9 - 1.2 (m, 2H)5 - 15
Cyclohexane C2/C6-H2.0 - 2.4 (m, 4H)35 - 45
Cyclohexane C3/C5-H2.4 - 2.8 (m, 4H)35 - 45
Quaternary C1N/A40 - 50
Nitrile C≡NN/A115 - 125
Ketone C=ON/A205 - 215

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Process the spectra and assign the peaks based on their chemical shift, integration (for ¹H), and multiplicity, cross-referencing with 2D data to confirm connectivity.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups.

Expected Vibrational Frequencies:

The IR spectrum provides a definitive fingerprint of the molecule's functional groups.[10]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alkane C-HStretch2850 - 3000Medium-Strong
Cyclopropyl C-HStretch~3100Weak-Medium
Nitrile C≡NStretch2240 - 2260Medium, Sharp
Ketone C=OStretch1710 - 1725Strong, Sharp

Experimental Protocol: IR Analysis

  • Sample Preparation: A thin film of the compound can be prepared on a salt plate (NaCl or KBr) if it is an oil. If it is a solid, a KBr pellet can be prepared or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the ketone and nitrile functionalities.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering the ultimate confirmation of its elemental composition.

Expected Data:

  • Molecular Ion (M⁺): For C₁₀H₁₁NO, the expected exact mass is 161.0841. High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm.

  • Fragmentation: Characteristic fragmentation patterns would include the loss of the cyclopropyl group, the nitrile group, or cleavage of the cyclohexane ring, providing further structural evidence.

Experimental Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

  • Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. Analyze major fragment ions to corroborate the proposed structure.

Section 3: Applications and Future Outlook

1-Cyclopropyl-4-oxocyclohexanecarbonitrile is not an end in itself but a valuable starting point. The ketone functionality is ripe for further chemical modification, such as reductive amination, Wittig reactions, or Grignard additions, to generate libraries of novel compounds for biological screening. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening further avenues for derivatization.

Given the established role of cyclopropyl-containing molecules in approved drugs and clinical candidates, this scaffold holds significant promise for the development of new therapeutics with improved efficacy and safety profiles.[1][2][11]

References

  • CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist . ResearchGate. [Link]

  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index . The Royal Society of Chemistry. [Link]

  • KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
  • NMR, mass spectroscopy, IR - finding compound structure . ResearchGate. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . Taylor & Francis Online. [Link]

  • US4670444A - 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds.
  • Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates . ACS Publications. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose . MDPI. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride . ResearchGate. [Link]

  • EP2333038A1 - Novel 4-Alkyl Cyclohexanepropanal Compounds and their use in Perfume Compositions.
  • Weinreb ketone synthesis . YouTube. [Link]

  • CN102190598B - Cyclopropane oxime ester derivatives and their preparation methods and uses.
  • Computational Revision of the Mechanism of the Thorpe Reaction . MDPI. [Link]

  • Supporting Information - Indranil Chatterjee†, Deblina Roy† and Gautam Panda . Indian Academy of Sciences. [Link]

  • Thorpe-Ziegler Reaction . Chem-Station Int. Ed. [Link]

  • Thorpe reaction . L.S.College, Muzaffarpur. [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds . MDPI. [Link]

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction 1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a synthetic organic compound featurin...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a synthetic organic compound featuring a unique combination of functional groups: a strained cyclopropyl ring, a ketone, and a nitrile, all arrayed on a cyclohexane scaffold. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science, where the distinct electronic and steric properties of each moiety can be exploited for targeted molecular design. The cyclopropyl group, in particular, is a well-regarded bioisostere for phenyl rings or gem-dimethyl groups, capable of influencing metabolic stability and conformational rigidity.

This guide provides a comprehensive analysis of the core physicochemical properties of 1-cyclopropyl-4-oxocyclohexanecarbonitrile. Understanding these characteristics is paramount for its effective application, from designing reaction conditions and purification strategies to predicting its behavior in biological systems. We will delve into its identity, solubility, lipophilicity, and spectroscopic signature, providing both established data and field-proven experimental protocols for properties that require empirical determination. This document is structured to deliver not just data, but the scientific rationale behind the analytical methodologies, ensuring a robust and practical understanding for the research professional.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural details and key identifiers for 1-cyclopropyl-4-oxocyclohexanecarbonitrile are summarized below.

Chemical structure of 1-cyclopropyl-4-oxocyclohexanecarbonitrile

Table 1: Chemical Identifiers for 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

IdentifierValueSource
IUPAC Name 1-cyclopropyl-4-oxocyclohexane-1-carbonitrilePubChem[1]
CAS Number 960370-97-2Benchchem[1]
Molecular Formula C₁₀H₁₃NOPubChem[1]
Molecular Weight 163.22 g/mol PubChem[1]
Canonical SMILES C1CC1C2(CCC(=O)CC2)C#NPubChem[1]
Physical Form Crystalline solidBenchchem[1]

Core Physicochemical Properties

The physicochemical profile of a molecule dictates its behavior in both chemical and biological environments. This section details the key properties of 1-cyclopropyl-4-oxocyclohexanecarbonitrile, including solubility and lipophilicity, which are critical for applications in drug discovery.

Table 2: Summary of Physicochemical Properties

PropertyValue / ObservationMethod
Aqueous Solubility Poorly soluble in water.[1]Observation
Organic Solubility Moderately soluble in polar aprotic solvents (e.g., DCM, THF).[1]Observation
Lipophilicity (LogP) Not experimentally determined. Predicted to be moderately lipophilic.Prediction
Acidity/Basicity (pKa) No significant acidic or basic centers in the physiological pH range.Structural Analysis
Thermal Stability The cyclopropane ring may undergo ring-opening at temperatures >100°C.[1]Observation
Solubility

Scientific Context: Solubility, particularly aqueous solubility, is a critical determinant of a compound's suitability for biological assays and its potential for oral bioavailability. Poor aqueous solubility can hinder in vitro testing and lead to challenges in formulation.[2] This compound is reported to be poorly soluble in water but moderately soluble in polar aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).[1]

Protocol for Experimental Determination (Shake-Flask Method, OECD 105): The shake-flask method is the gold-standard for determining water solubility.[3][4] It involves allowing a compound to reach equilibrium between a solid phase and a solvent, and then measuring the concentration of the dissolved substance.

  • Preparation: Add an excess amount of solid 1-cyclopropyl-4-oxocyclohexanecarbonitrile to a known volume of reagent-grade water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, clean flask. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a preliminary 24 hours. To ensure equilibrium, samples of the supernatant should be taken at timed intervals (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[5]

  • Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the samples at high speed to pellet any undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add excess solid to known volume of water B Agitate at constant T (e.g., 24-72h) A->B C Sample supernatant until [C] plateaus B->C D Centrifuge sample to pellet solid C->D E Analyze supernatant via HPLC vs. std curve D->E F Result: Aqueous Solubility (g/L) E->F

Caption: Workflow for Shake-Flask Aqueous Solubility Determination.

Lipophilicity (LogP/LogD)

Scientific Context: Lipophilicity is the measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous one. It is a key predictor of membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7] The partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) is the standard measure.[8] For this compound, which is non-ionizable, LogP = LogD.

Protocol for Experimental Determination (Shake-Flask Method): This method directly measures the partitioning of a compound between n-octanol and water (or buffer), which serve as surrogates for lipid and aqueous biological phases, respectively.[9]

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

  • Partitioning: Prepare a stock solution of the compound in one of the phases (typically the one it is more soluble in). Add a known volume of this stock to a separation funnel or vial containing a known volume of the other phase.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to reach partitioning equilibrium.[9]

  • Phase Separation: Allow the two phases (n-octanol and aqueous) to fully separate. Centrifugation can be used to accelerate this process.

  • Quantification: Measure the concentration of the compound in both the aqueous phase ([C]aq) and the n-octanol phase ([C]oct) using a suitable analytical method like HPLC.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [C]oct / [C]aq ).

G cluster_prep 1. Preparation cluster_partition 2. Partitioning cluster_separate 3. Phase Separation cluster_quantify 4. Quantification & Calculation A Use pre-saturated n-octanol and water B Add compound to octanol/water mixture A->B C Shake to equilibrate B->C D Centrifuge to separate phases clearly C->D E Measure [C] in octanol and water phases D->E F Calculate: LogP = log([C]oct/[C]aq) E->F

Caption: Workflow for Shake-Flask LogP Determination.

Acidity/Basicity (pKa)

Scientific Context: The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.[10] This is crucial for predicting solubility, permeability, and receptor binding. An analysis of the structure of 1-cyclopropyl-4-oxocyclohexanecarbonitrile reveals no functional groups that are strongly acidic or basic. The nitrile and ketone groups are extremely weak bases, and the α-protons to these groups are only very weakly acidic. Therefore, the molecule is expected to be neutral across the entire physiological pH range.

While no significant pKa is expected, potentiometric titration can be used to confirm its absence in the aqueous pH range of 2-12. This involves titrating a solution of the compound with a strong acid and base and monitoring the solution's pH. The absence of a buffering region (a plateau) in the titration curve would confirm the lack of an ionizable group in this range.

Spectroscopic Profile

The spectroscopic profile provides a fingerprint for chemical identification and structural elucidation. Based on the known functional groups, the following spectral characteristics are predicted for this compound.

Table 3: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
IR Spectroscopy C≡N stretch~2240 cm⁻¹Characteristic sharp absorption for a nitrile group.[1]
C=O stretch~1700 cm⁻¹Characteristic strong absorption for a cyclohexanone ketone.[1]
¹H NMR Cyclopropyl protonsδ 0.5–1.5 ppm (multiplet)Highly shielded protons of the strained three-membered ring.[1]
Cyclohexane protons (α to C=O)δ 2.5–3.0 ppmProtons adjacent to the electron-withdrawing carbonyl group are deshielded.[1]
¹³C NMR Nitrile carbon (C≡N)δ 115–120 ppmTypical chemical shift for a nitrile carbon.[1]
Ketone carbon (C=O)δ 205–210 ppmHighly deshielded carbon characteristic of a ketone.[1]

Expert Commentary: The definitive assignment of all protons and carbons would require 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to resolve signal overlaps and confirm connectivity, particularly within the complex cyclohexane ring system.[1] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate molecular weight.[1]

Conclusion

1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a crystalline solid characterized by poor aqueous solubility and moderate solubility in common polar aprotic organic solvents. Its structure, devoid of strongly ionizable groups, renders it a neutral molecule across the physiological pH range. The key structural features—nitrile, ketone, and cyclopropyl groups—give rise to a predictable and distinct spectroscopic fingerprint, which is invaluable for its identification and quality control.

For drug development professionals, the low aqueous solubility and predicted moderate lipophilicity are critical parameters that must be addressed. The experimental protocols provided in this guide for determining aqueous solubility and LogP are essential next steps for any research program utilizing this compound. These empirical data will be fundamental for building reliable Structure-Activity Relationships (SAR) and for guiding formulation and delivery strategies.

References

  • Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

  • LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

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Foundational

An In-depth Technical Guide to UNC0638: A Potent G9a/GLP Inhibitor for Epigenetic Research

Introduction: Unveiling UNC0638, a Key Chemical Probe in Epigenetics In the dynamic field of drug discovery and development, particularly within the realm of epigenetics, the identification and characterization of potent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling UNC0638, a Key Chemical Probe in Epigenetics

In the dynamic field of drug discovery and development, particularly within the realm of epigenetics, the identification and characterization of potent and selective chemical probes are paramount. UNC0638 (CAS No. 960370-97-2) has emerged as a cornerstone tool for investigating the biological roles of the histone methyltransferases G9a (also known as EHMT2) and GLP (G9a-like protein, also known as EHMT1). These enzymes are critical regulators of gene expression through their catalysis of mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1]

This technical guide provides a comprehensive overview of UNC0638, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, provide a detailed synthesis protocol, elucidate its mechanism of action, and discuss its applications as a chemical probe to interrogate G9a/GLP biology in various disease models.

Core Properties of UNC0638

A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective application in both biochemical and cellular assays.

PropertyValueSource
CAS Number 960370-97-2Internal Analysis
Molecular Formula C31H44N6O2
Molecular Weight 532.72 g/mol [2]
IC50 (G9a) < 15 nM[3]
IC50 (GLP) 19 ± 1 nM[4][5]
Mechanism of Inhibition Competitive with the peptide substrate; does not interact with the SAM binding pocket.[4][6]

Synthesis of UNC0638: A Step-by-Step Protocol

The synthesis of UNC0638 has been reported and involves a multi-step sequence.[2] The following protocol is a detailed representation of a feasible synthetic route, explaining the rationale behind the key transformations.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_assembly Assembly of the Quinazoline Core cluster_functionalization Functionalization and Final Assembly A Intermediate 35 C Acylation A->C 1. Acylation B Cyclohexanoyl chloride (39) B->C D Oxidative Cyclization C->D 2. Cyclization E Intermediate 40 D->E G Chloroquinazoline (41) E->G F POCl3 F->G Chlorination I Condensation G->I 3. Condensation H Amine (42) H->I J Intermediate 43 I->J K Debenzylation J->K 4. Deprotection L Phenol Intermediate K->L M Mitsunobu Reaction L->M 5. Elongation N UNC0638 (23) M->N

Caption: Synthetic workflow for UNC0638.

Experimental Protocol

Step 1: Acylation of Intermediate 35

  • Rationale: This initial step couples the aniline intermediate with cyclohexanoyl chloride to introduce the cyclohexyl moiety, a key structural feature for G9a/GLP binding.

  • Procedure:

    • Dissolve Intermediate 35 in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.

    • Cool the reaction mixture to 0 °C.

    • Slowly add cyclohexanoyl chloride (39) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Oxidative Cyclization to form Intermediate 40

  • Rationale: This step forms the quinazolinone core through an oxidative cyclization reaction.

  • Procedure:

    • Dissolve the crude acylated product in a suitable solvent.

    • Add an oxidizing agent (e.g., iron(III) chloride or copper(II) chloride).

    • Heat the reaction mixture to the appropriate temperature and monitor for the formation of the cyclized product (40).

    • After completion, cool the reaction and work up by filtering off the metal salts and concentrating the filtrate. The product can be purified by column chromatography. The reported yield for these first two steps is 48%.[2]

Step 3: Chlorination to Chloroquinazoline 41

  • Rationale: The hydroxyl group of the quinazolinone is converted to a chlorine atom, creating a reactive electrophilic site for the subsequent nucleophilic aromatic substitution.

  • Procedure:

    • Treat Intermediate 40 with phosphorus oxychloride (POCl3), which acts as both the reagent and solvent.

    • Heat the reaction mixture under reflux until the starting material is consumed.

    • Carefully quench the excess POCl3 by slowly adding the reaction mixture to ice water.

    • Extract the resulting chloroquinazoline (41) with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.

Step 4: Condensation with Amine 42

  • Rationale: This nucleophilic aromatic substitution reaction introduces the piperidine side chain, which is crucial for the inhibitor's potency and selectivity.

  • Procedure:

    • Dissolve the chloroquinazoline (41) and the designated amine (42) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Add a base (e.g., potassium carbonate or sodium hydride) to facilitate the reaction.

    • Heat the reaction mixture and monitor its progress.

    • Upon completion, cool the mixture, dilute with water, and extract the product (43).

    • Purify the crude product by column chromatography.

Step 5: Debenzylation and Mitsunobu Reaction for Final Product UNC0638 (23)

  • Rationale: The benzyl protecting group is removed to reveal a phenol, which is then alkylated under Mitsunobu conditions to install the final side chain, completing the synthesis of UNC0638.

  • Procedure:

    • Debenzylation: Subject Intermediate 43 to catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) to cleave the benzyl ether.

    • Mitsunobu Reaction:

      • Dissolve the resulting phenol in an appropriate solvent like THF.

      • Add the corresponding alcohol side chain, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

      • Stir the reaction at room temperature until completion.

      • Purify the final product, UNC0638 (23), by column chromatography. This final step is reported to have a 65% yield.[2]

Mechanism of Action: Competitive Inhibition of G9a/GLP

UNC0638 exerts its inhibitory effect through a competitive mechanism with respect to the histone peptide substrate.[4] X-ray crystallography studies of the G9a-UNC0638 complex have provided detailed structural insights into its mode of binding.[4]

Signaling Pathway Diagram

MOA_Diagram cluster_enzyme G9a/GLP Enzyme Complex cluster_substrates Substrates cluster_inhibitor Inhibitor cluster_products Products G9a G9a/GLP SAM_pocket SAM Binding Pocket Peptide_groove Peptide Binding Groove SAH SAH G9a->SAH Conversion Methylated_Peptide H3K9me2 G9a->Methylated_Peptide Methylation SAM SAM (Cofactor) SAM->SAM_pocket Binds Peptide Histone H3 Peptide Peptide->Peptide_groove Binds UNC0638 UNC0638 UNC0638->G9a Inhibits UNC0638->Peptide_groove Competitively Binds

Caption: Mechanism of action of UNC0638.

Key features of UNC0638's mechanism of action include:

  • Occupation of the Substrate Binding Groove: UNC0638 directly binds to the groove that would normally accommodate the histone H3 tail, physically preventing the substrate from accessing the enzyme's active site.[4]

  • No Interaction with the SAM Pocket: The inhibitor does not bind to the S-adenosyl-L-methionine (SAM) cofactor binding pocket, which is consistent with its non-competitive behavior with respect to SAM.[4][6]

  • Key Hydrogen Bonding: A critical hydrogen bond is formed between the secondary amine on the 4-position of the quinazoline ring of UNC0638 and the aspartate residue Asp1083 of G9a, which is a significant contributor to its high potency.[4]

Applications in Research and Drug Development

UNC0638's high potency and selectivity have established it as an invaluable chemical probe for elucidating the biological functions of G9a and GLP.

  • Cellular Target Validation: By inhibiting G9a/GLP activity, UNC0638 allows for the investigation of the downstream consequences of reduced H3K9 dimethylation in various cell lines.[1][4] This includes its effects on gene expression, cell proliferation, and other cellular phenotypes.

  • Cancer Research: G9a is overexpressed in several cancers, and its inhibition has been shown to have anti-tumor effects. UNC0638 has been utilized to demonstrate that G9a inhibition can suppress the invasion and migration of triple-negative breast cancer cells by modulating the epithelial-mesenchymal transition (EMT).[7] It has also been shown to reduce the clonogenicity of MCF7 breast cancer cells.[1][4]

  • Gene Expression Studies: UNC0638 can be used to reactivate silenced genes. For instance, in mouse embryonic stem cells, it has been shown to reactivate G9a-silenced genes and a retroviral reporter gene in a concentration-dependent manner without inducing differentiation.[1][4]

  • Development of Improved Inhibitors: While a potent chemical probe, UNC0638 has poor pharmacokinetic properties that limit its use in animal studies.[3][8] Nevertheless, it has served as a crucial scaffold for the development of next-generation inhibitors with improved in vivo characteristics, such as UNC0642.[2][8]

Conclusion

UNC0638 is a well-characterized, potent, and selective inhibitor of the G9a and GLP histone methyltransferases. Its availability and the detailed understanding of its synthesis and mechanism of action have empowered researchers to dissect the intricate roles of H3K9 dimethylation in health and disease. While its utility as a therapeutic agent is limited by its pharmacokinetic profile, its value as a chemical probe for target validation and basic research is undisputed. The continued study and application of UNC0638 and its derivatives will undoubtedly continue to yield critical insights into the complex world of epigenetic regulation.

References

  • Synthesis of lysine methyltransferase inhibitors. National Institutes of Health. [Link]

  • Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology. [Link]

  • Kuo, T. C., et al. (2018). UNC0638, a G9a inhibitor, suppresses epithelial-mesenchymal transition-mediated cellular migration and invasion in triple negative breast cancer. Molecular Medicine Reports. [Link]

  • A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Carolina Digital Repository. [Link]

  • Yu, Z., et al. (2015). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry. [Link]

  • Valente, S., et al. (2016). Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure. Journal of Medicinal Chemistry. [Link]

  • A chemical tool for in vitro and in vivo precipitation of lysine methyltransferase G9a. SciSpace. [Link]

  • 1-环丙基-4-氧代环己烷甲腈(CAS # 960370-97-2)供应商. chemBlink. [Link]

  • Liu, F., et al. (2013). Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

IUPAC name and structure of 1-cyclopropyl-4-oxocyclohexanecarbonitrile

Technical Guide: 1-Cyclopropyl-4-oxocyclohexanecarbonitrile A Core Scaffold for Modern Medicinal Chemistry Abstract: 1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a key heterocyclic building block in contemporary drug di...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

A Core Scaffold for Modern Medicinal Chemistry

Abstract: 1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a key heterocyclic building block in contemporary drug discovery. Its rigid cyclohexane core, substituted with a reactive nitrile, a versatile ketone, and a metabolically robust cyclopropyl group, offers a unique combination of structural and physicochemical properties. This guide provides an in-depth analysis of its chemical identity, a validated synthesis protocol with mechanistic considerations, and a discussion of its strategic application in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmaceutical agents.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structure Elucidation

The formal IUPAC name for the compound is 1-cyclopropyl-4-oxocyclohexane-1-carbonitrile .[1] The numbering of the cyclohexane ring prioritizes the carbon atom substituted with both the cyclopropyl and nitrile groups as position 1. The ketone (oxo) group is consequently located at the C-4 position.

The structure is characterized by a quaternary carbon at the C-1 position, which introduces a significant steric presence and locks the local conformation. The cyclopropyl group, with its unique electronic properties and high degree of s-character in its C-C bonds, influences the molecule's overall topology and metabolic stability.[2][3][4] The ketone at C-4 provides a key site for further chemical modification, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups.

Caption: 2D Structure of 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Physicochemical Data

The key physicochemical properties of 1-cyclopropyl-4-oxocyclohexanecarbonitrile are summarized below. This data is essential for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
CAS Number 960370-97-2[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
InChI Key PHPMGMPLWGFZKK-UHFFFAOYSA-N[1]
Physical Form Crystalline solid[1]
Solubility Moderately soluble in polar aprotic solvents (e.g., DCM, THF); poorly soluble in water.[1]
Storage Store at –20°C under an inert atmosphere to prevent degradation.[1]

Synthesis and Mechanistic Considerations

The synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic route begins with a readily available precursor, 4-oxocyclohexanecarbonitrile.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 4-oxocyclohexanecarbonitrile as the key starting material. The primary challenge is the selective introduction of the cyclopropyl group at the C-1 position, which is alpha to both the nitrile and the ketone's gamma position. A direct cyclopropanation at this position is challenging. A more robust method involves the protection of the ketone, followed by activation of the C-1 position for nucleophilic attack or cyclopropanation, and subsequent deprotection.

A plausible synthetic pathway involves the reaction of a protected cyclohexanone with a cyclopropylating agent.

synthesis_workflow start 4-Oxocyclohexanecarbonitrile step1 Step 1: Ketal Protection (Ethylene glycol, p-TsOH) start->step1 intermediate1 Protected Intermediate (1,4-Dioxaspiro[4.5]decane-8-carbonitrile) step1->intermediate1 step2 Step 2: Cyclopropanation (e.g., Simmons-Smith Reaction) intermediate1->step2 intermediate2 Protected Cyclopropyl Intermediate step2->intermediate2 step3 Step 3: Deprotection (Aqueous Acid, e.g., HCl) intermediate2->step3 product 1-Cyclopropyl-4-oxocyclohexanecarbonitrile step3->product

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative method. Researchers should optimize conditions based on available equipment and reagents.

Step 1: Protection of the Ketone

  • Rationale: The ketone at C-4 is susceptible to reaction under the basic or organometallic conditions often used for cyclopropanation. Protection as a ketal (e.g., using ethylene glycol) renders it inert to these conditions.

  • Procedure:

    • To a solution of 4-oxocyclohexanecarbonitrile (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).[5]

    • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

    • Heat the mixture to reflux until no more water is collected.

    • Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decane-8-carbonitrile, which can often be used in the next step without further purification.

Step 2: Introduction of the Cyclopropyl Group

  • Rationale: With the ketone protected, the C-1 position must be functionalized. One plausible, though advanced, method is via a Simmons-Smith or related cyclopropanation reaction on an appropriate precursor. A more common laboratory and industrial approach involves nucleophilic substitution using a cyclopropyl-containing reagent on an activated C-1 position. For this guide, we will describe a conceptual cyclopropanation approach.

  • Procedure (Conceptual - Simmons-Smith type):

    • Prepare an activated olefin precursor from the protected intermediate.

    • In a separate flask under an inert atmosphere (Argon or Nitrogen), prepare the Simmons-Smith reagent by adding diiodomethane (2.2 eq) to a stirred suspension of a zinc-copper couple (2.5 eq) in anhydrous diethyl ether.

    • Cool the reagent mixture to 0 °C and add a solution of the olefin precursor (1.0 eq) in diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected cyclopropyl intermediate.

Step 3: Deprotection of the Ketal

  • Rationale: The final step is the removal of the protecting group to reveal the ketone functionality. This is typically achieved under acidic aqueous conditions.

  • Procedure:

    • Dissolve the crude protected cyclopropyl intermediate from the previous step in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 2M HCl).[5]

    • Stir the mixture at room temperature, monitoring the reaction progress by TLC or GC-MS until the starting material is fully consumed.[5]

    • Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Applications in Drug Development

The 1-cyclopropyl-4-oxocyclohexanecarbonitrile scaffold is a privileged structure in medicinal chemistry. The incorporation of a cyclopropyl group is a well-established strategy to improve several key drug-like properties.[4]

Role of the Cyclopropyl Moiety

The cyclopropyl group is not merely a passive structural element; it actively enhances the pharmacological profile of a molecule in several ways:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This can lead to improved bioavailability and a longer half-life.

  • Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target and thus increasing potency.[2][4]

  • Physicochemical Properties: It can modulate lipophilicity and aqueous solubility, which are critical for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[2]

Therapeutic Targets

While specific drugs containing this exact scaffold may be in proprietary development pipelines, structurally related compounds are prominent in several therapeutic areas. The nitrile and ketone functionalities serve as versatile handles for elaboration into more complex structures targeting a range of proteins. For instance, cyclohexanecarbonitrile derivatives are utilized as intermediates in the synthesis of inhibitors for enzymes like Janus kinases (JAKs) and receptor tyrosine kinases, which are implicated in inflammatory diseases and cancer.[6] The core structure is valuable for creating rigid molecules that can fit into well-defined enzyme active sites.

Conclusion

1-Cyclopropyl-4-oxocyclohexanecarbonitrile stands out as a high-value building block for the synthesis of complex molecular architectures. Its constituent functional groups—a metabolically robust cyclopropyl ring, a modifiable ketone, and a versatile nitrile—provide a powerful platform for drug discovery. The synthetic routes, while requiring careful control over protecting group chemistry and reaction conditions, are well-precedented and scalable. Understanding the strategic value of this scaffold allows medicinal chemists to leverage its favorable properties to design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Google Patents. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Google Patents. CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

  • Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

  • PubChem. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. Available from: [Link]

  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

Introduction 1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a unique small molecule featuring a strained cyclopropyl ring, a polar nitrile group, and a reactive ketone functionality within a cyclohexane framework. These s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a unique small molecule featuring a strained cyclopropyl ring, a polar nitrile group, and a reactive ketone functionality within a cyclohexane framework. These structural motifs impart a complex physicochemical profile that is critical to understand for its application in research and drug development. This guide provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of this compound, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The presence of both a hydrogen bond acceptor (nitrile and ketone oxygen) and the lack of a strong hydrogen bond donor suggest that its solubility will be highly dependent on the solvent system. Furthermore, the inherent ring strain of the cyclopropyl group and the potential for hydrolysis of the nitrile and reactions at the ketone position present unique stability challenges.[1] A thorough understanding of these characteristics is paramount for predictable and reproducible results in biological assays, formulation development, and overall drug discovery progression.

Physicochemical Properties

A foundational understanding of the intrinsic properties of 1-cyclopropyl-4-oxocyclohexanecarbonitrile is essential before embarking on detailed solubility and stability studies.

PropertyPredicted/Known Value/InformationSignificance
Molecular Formula C10H13NODefines the elemental composition.
Molecular Weight 163.22 g/mol [1]Influences diffusion and solubility characteristics.
Appearance Likely a solid at room temperatureImpacts handling and dissolution.
pKa Not readily available, but the alpha-protons to the ketone are weakly acidic.Important for understanding pH-dependent solubility and stability.
LogP Not readily available, but the presence of polar groups suggests moderate lipophilicity.A key determinant of solubility in both aqueous and organic media.

Solubility Assessment

Solubility is a critical parameter that influences bioavailability, formulation, and in vitro assay performance. Two key types of solubility are typically measured: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution after a short incubation time when added from a concentrated DMSO stock. It is a high-throughput method often used in early drug discovery to flag potential solubility issues.[2][3][4]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-cyclopropyl-4-oxocyclohexanecarbonitrile in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%. This rapid change in solvent polarity will cause poorly soluble compounds to precipitate.[2][5]

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[5]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[2][3]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO plate 96-well Plate stock->plate Dispense dilute Serial Dilution plate->dilute add_buffer Add PBS (pH 7.4) dilute->add_buffer incubate Incubate (1-2h) add_buffer->incubate measure Measure Turbidity (Nephelometer) incubate->measure analyze Determine Solubility Limit measure->analyze

Caption: Workflow for nephelometric kinetic solubility assessment.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility at saturation after a prolonged incubation period, allowing the system to reach equilibrium.[3][6] This is a more resource-intensive but also more accurate representation of solubility.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid 1-cyclopropyl-4-oxocyclohexanecarbonitrile to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4) and relevant organic solvents (e.g., ethanol, acetonitrile, THF).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7][8]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The thermodynamic solubility is the measured concentration of the compound in the saturated solution.

Expected Solubility Profile

Based on its structure, 1-cyclopropyl-4-oxocyclohexanecarbonitrile is expected to have:

  • Low aqueous solubility: due to the lack of strong hydrogen bond donating groups.[1]

  • Moderate solubility in polar aprotic solvents: such as DCM and THF, which can interact with the polar nitrile and ketone groups.[1]

  • pH-dependent solubility: While the molecule does not have strongly ionizable groups, the keto-enol tautomerism could be influenced by pH, potentially leading to slight variations in solubility.[1]

Solvent/BufferPredicted Thermodynamic Solubility
PBS (pH 7.4)Low (< 10 µg/mL)
Acetate Buffer (pH 5.0)Low
HCl solution (pH 2.0)Low
Dichloromethane (DCM)Moderate
Tetrahydrofuran (THF)Moderate
EthanolModerate to Low

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, which informs the development of stability-indicating analytical methods and helps in understanding the intrinsic stability of the molecule.[9][10][11] These studies are typically conducted under more severe conditions than those used for long-term stability testing, as outlined in the ICH guidelines.[10][12][13]

Analytical Method Development

Prior to initiating forced degradation studies, a stability-indicating analytical method, typically a reverse-phase HPLC method, must be developed and validated. This method should be able to separate the parent compound from all potential degradation products.

Diagram: Forced Degradation and Analysis Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis compound 1-cyclopropyl-4-oxocyclohexanecarbonitrile Solution acid Acidic (HCl) compound->acid base Basic (NaOH) compound->base oxidative Oxidative (H2O2) compound->oxidative thermal Thermal (Heat) compound->thermal photo Photolytic (UV/Vis) compound->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc characterize Identify Degradants hplc->characterize pathway Propose Degradation Pathway characterize->pathway

Caption: General workflow for forced degradation studies.

Hydrolytic Stability

Hydrolysis studies assess the stability of the compound in the presence of water across a range of pH values.

Experimental Protocol

  • Sample Preparation: Prepare solutions of the compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

  • Time-Point Analysis: At various time points (e.g., 0, 24, 48, 168 hours), withdraw an aliquot, neutralize it if necessary, and analyze by HPLC-UV.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

Potential Degradation Pathways

  • Acidic/Basic Hydrolysis: The nitrile group is susceptible to hydrolysis, which can proceed to a primary amide and subsequently to a carboxylic acid. This process is often catalyzed by acid or base.

Oxidative Stability

This study evaluates the compound's susceptibility to oxidation.

Experimental Protocol

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Incubate the solution at room temperature for a defined period (e.g., 24 hours).

  • Analysis: Analyze the sample by HPLC-UV.

Potential Degradation Pathways

  • The cyclohexane ring, particularly at the carbons adjacent to the ketone, could be susceptible to oxidation.

Photostability

Photostability testing determines if the compound degrades upon exposure to light.[14][15][16]

Experimental Protocol

  • Sample Preparation: Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[12][14][16][17] A control sample should be wrapped in aluminum foil to protect it from light.

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.[14]

  • Analysis: Analyze the light-exposed and control samples by HPLC-UV.

Potential Degradation Pathways

  • The ketone functionality can undergo photochemical reactions. The cyclopropyl ring may also be susceptible to photolytic cleavage.

Thermal Stability

This assesses the stability of the compound at elevated temperatures in the solid state.

Experimental Protocol

  • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).

  • Incubation: Store the sample for a defined period.

  • Analysis: Dissolve the stored solid and analyze by HPLC-UV.

Potential Degradation Pathways

  • The strained cyclopropane ring may be susceptible to thermal ring-opening, especially at temperatures above 100°C.[1]

Summary of Stability Profile

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis Potential degradation1-cyclopropyl-4-oxocyclohexanecarboxamide, 1-cyclopropyl-4-oxocyclohexanecarboxylic acid
Basic Hydrolysis Potential degradation1-cyclopropyl-4-oxocyclohexanecarboxamide, 1-cyclopropyl-4-oxocyclohexanecarboxylic acid
Oxidation (H₂O₂) Likely stable, but potential for ring oxidationOxidized cyclohexanone derivatives
Photolysis (UV/Vis) Potential degradationIsomers, ring-opened products
Thermal (Solid State) Potentially unstable at high temperaturesRing-opened isomers

Conclusion

The unique combination of a cyclopropyl ring, a ketone, and a nitrile group in 1-cyclopropyl-4-oxocyclohexanecarbonitrile presents a multifaceted solubility and stability profile. A systematic approach, as outlined in this guide, is essential for a thorough characterization. The experimental protocols provided, grounded in established scientific principles and regulatory guidelines, offer a robust framework for researchers. The anticipated low aqueous solubility and potential for hydrolytic and thermal degradation are key liabilities that must be understood and managed during the research and development process. This in-depth understanding will ultimately enable the successful application of this molecule in its intended scientific context.

References

  • ICH. (n.d.). Q1A - Q1F Stability. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (1989, April 1). Investigation of a cyclopropyl-containing drug by on-line high-performance liquid chromatography/nuclear magnetic resonance. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 1-Cyclopropyl-4-oxocyclohexanecarbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 1-cyclopropyl-4-oxocyclohexanecarbonitrile, a pivotal building block in contemporary medicinal chemistry. While the specific historical genesis of this c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-cyclopropyl-4-oxocyclohexanecarbonitrile, a pivotal building block in contemporary medicinal chemistry. While the specific historical genesis of this compound is not prominently documented in a singular publication, its emergence is intrinsically linked to the growing importance of cyclopropyl moieties in drug design. This guide elucidates the compound's physicochemical properties, details plausible and robust synthetic routes with step-by-step protocols, and explores its critical role as a key intermediate in the synthesis of advanced therapeutics, notably Janus kinase (JAK) inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this valuable synthetic intermediate.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group has become an increasingly prevalent structural motif in the design of modern pharmaceuticals.[1][2] Its unique stereoelectronic properties, including a high degree of s-character in its C-C bonds and conformational rigidity, offer medicinal chemists a powerful tool to modulate a molecule's pharmacological profile.[3] The incorporation of a cyclopropyl ring can lead to enhanced metabolic stability, increased potency, improved membrane permeability, and reduced off-target effects.[1]

1-Cyclopropyl-4-oxocyclohexanecarbonitrile (CAS No. 960370-97-2) embodies the convergence of several key pharmacophoric elements: a cyclopropyl group for metabolic stability and potency, a nitrile group which can act as a hydrogen bond acceptor or be further transformed, and a cyclohexanone ring providing a versatile scaffold for structural elaboration. Its primary significance lies in its application as a key intermediate in the synthesis of a new generation of targeted therapies, particularly Janus kinase (JAK) inhibitors, which are crucial in the treatment of autoimmune diseases and myeloproliferative disorders.[4][5][6]

Physicochemical and Spectroscopic Profile

A thorough characterization of 1-cyclopropyl-4-oxocyclohexanecarbonitrile is essential for its effective use in synthesis. The following data has been compiled from various chemical data sources.

PropertyValue
CAS Number 960370-97-2[7]
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol [7]
Appearance Typically an off-white to yellow solid
IUPAC Name 1-cyclopropyl-4-oxocyclohexane-1-carbonitrile
Spectroscopic Data

While a publicly available, peer-reviewed full spectrum is not readily accessible, the expected spectroscopic features can be reliably predicted based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

  • ~2240 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretch.

  • ~1700-1720 cm⁻¹: A strong, sharp peak indicative of the C=O (ketone) stretch.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • δ 0.5–1.5 ppm: A complex multiplet signal pattern characteristic of the cyclopropyl protons.

    • δ 2.5–3.0 ppm: Deshielded signals corresponding to the protons on the carbons adjacent to the ketone (C-3 and C-5 of the cyclohexanone ring).[4]

  • ¹³C NMR:

    • δ 115–120 ppm: Resonance for the nitrile carbon (C≡N).

    • δ 205–210 ppm: A downfield signal characteristic of the ketone carbonyl carbon (C=O).[8]

Mass Spectrometry:

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₁₀H₁₃NO is 163.0997 g/mol . The molecular ion peak [M]+ would be observed at m/z 163, with characteristic fragmentation patterns likely involving the loss of the cyclopropyl group (m/z 41) or the nitrile group (m/z 26).

Synthesis of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

The synthesis of this molecule presents a key challenge in the regioselective introduction of both a cyclopropyl and a nitrile group onto the same carbon of the cyclohexanone ring. Two plausible and efficient synthetic strategies are outlined below.

Route 1: Michael Addition of Cyclopropylnitrile to a Cyclohexenone Precursor

This approach leverages the well-established Michael 1,4-conjugate addition, a cornerstone of carbon-carbon bond formation.[9][10] The strategy involves the deprotonation of cyclopropanecarbonitrile to form a nucleophilic carbanion, which then attacks the β-position of a suitable cyclohexenone derivative.

Route 1: Michael Addition cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate & Product CPN Cyclopropanecarbonitrile MA Michael Addition CPN->MA 1. Base (e.g., LDA, NaH) 2. Add to Cyclohexenone CH Cyclohex-2-en-1-one CH->MA Enolate Enolate Intermediate MA->Enolate Formation of Enolate Product 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Enolate->Product Protonation (Workup)

Caption: Synthetic pathway via Michael Addition.

Experimental Protocol: Michael Addition

  • Preparation of the Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarbonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq., solution in THF/hexanes) to the stirred solution. Maintain the temperature at -78 °C for 30-60 minutes to ensure complete formation of the carbanion. The causality for using a strong, hindered base like LDA is to ensure rapid and complete deprotonation of the relatively acidic α-proton of the nitrile without competing nucleophilic attack on the nitrile itself.

  • Michael Addition: To the freshly prepared carbanion solution, add a solution of cyclohex-2-en-1-one (1.05 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Route 2: Cyclopropanation of a Pre-functionalized Cyclohexanone

An alternative strategy involves the formation of the cyclopropyl ring onto a pre-existing cyclohexanone scaffold that already contains the nitrile group. This can be achieved through variations of the Simmons-Smith reaction or other cyclopropanation methods.[11]

Route 2: Cyclopropanation cluster_start Starting Material cluster_reaction Reaction cluster_product Product Start 4-Oxocyclohex-1-enecarbonitrile Cyclo Cyclopropanation Start->Cyclo e.g., Simmons-Smith (Zn(Cu), CH₂I₂) or other cyclopropanating agent Product 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Cyclo->Product

Caption: Synthetic pathway via Cyclopropanation.

Experimental Protocol: Cyclopropanation

  • Preparation of the Starting Material: The synthesis would begin with a suitable precursor such as 4-oxocyclohex-1-enecarbonitrile. The synthesis of this precursor can be achieved from 4-oxocyclohexanecarbonitrile via selective bromination followed by elimination.[12]

  • Simmons-Smith Reaction: In a flame-dried flask under an inert atmosphere, suspend a zinc-copper couple (2.2 eq.) in anhydrous diethyl ether. Add diiodomethane (2.0 eq.) to the suspension and gently heat to initiate the formation of the carbenoid reagent.

  • Cyclopropanation: To the prepared reagent, add a solution of 4-oxocyclohex-1-enecarbonitrile (1.0 eq.) in diethyl ether dropwise at room temperature. Stir the reaction mixture overnight. The choice of the Simmons-Smith reagent is predicated on its ability to deliver a methylene group to the double bond without reacting with the ketone or nitrile functionalities.

  • Workup and Purification: Filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired product.

Applications in Drug Discovery: A Key Intermediate for JAK Inhibitors

The primary driver for the synthesis and study of 1-cyclopropyl-4-oxocyclohexanecarbonitrile is its utility as a key building block for Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation and immune responses, and its dysregulation is implicated in numerous autoimmune diseases and cancers.[5]

Several potent and selective JAK inhibitors feature a substituted propanenitrile side chain attached to a heterocyclic core. 1-Cyclopropyl-4-oxocyclohexanecarbonitrile serves as a precursor to this crucial side chain, where the cyclopropyl group enhances metabolic stability and the nitrile is a key pharmacophoric feature.

For instance, in the synthesis of Ruxolitinib (INCB018424), a potent JAK1/JAK2 inhibitor, a structurally related cyclopentylpropanenitrile intermediate is utilized.[13][14] The synthesis of analogous compounds with a cyclopropyl group would logically proceed through intermediates derived from 1-cyclopropyl-4-oxocyclohexanecarbonitrile. The ketone functionality at the 4-position allows for further chemical modifications, such as reductive amination, to link the cyclopropyl-nitrile-cyclohexyl fragment to the core heterocyclic structure of the inhibitor.

The general synthetic logic involves the transformation of the ketone in 1-cyclopropyl-4-oxocyclohexanecarbonitrile into a leaving group or an amine, which can then be used to alkylate the core of the drug molecule. This modular approach allows for the rapid synthesis of a library of potential drug candidates for structure-activity relationship (SAR) studies.

Conclusion

1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a strategically important synthetic intermediate whose value is underscored by the increasing prevalence of cyclopropyl-containing motifs in modern pharmaceuticals. While its specific discovery is not well-documented, its utility is evident from the context of contemporary drug discovery programs, particularly in the development of JAK inhibitors. The synthetic routes outlined in this guide, based on fundamental and reliable organic transformations, provide a practical framework for the preparation of this compound. As the demand for novel, targeted therapeutics continues to grow, the importance of versatile and well-characterized building blocks like 1-cyclopropyl-4-oxocyclohexanecarbonitrile is set to increase, making a thorough understanding of its chemistry essential for researchers in the pharmaceutical sciences.

References

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  • Justia Patents. (2020). Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. Retrieved from [Link]

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  • Google Patents. (n.d.). Salts of the janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d] pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
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Foundational

theoretical and computational studies of 1-cyclopropyl-4-oxocyclohexanecarbonitrile

An In-Depth Technical Guide to the Theoretical and Computational Scrutiny of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Foreword: Bridging Theory and Application In the landscape of modern chemical research, particularly...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Scrutiny of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

Foreword: Bridging Theory and Application

In the landscape of modern chemical research, particularly within drug discovery and materials science, the molecule 1-cyclopropyl-4-oxocyclohexanecarbonitrile presents a fascinating case study. Its architecture, a compact fusion of a strained cyclopropyl ring, a conformationally flexible cyclohexanone core, and polar nitrile and ketone functionalities, offers a rich playground for exploring complex stereoelectronic effects. This guide moves beyond a mere recitation of facts, offering instead a deep dive into the why and how of its computational analysis. We will explore how modern theoretical chemistry provides indispensable insights into the molecule's behavior, bridging the gap between its static structure and its dynamic reactivity, ultimately informing its potential applications for researchers, scientists, and drug development professionals.

Part 1: The Conformational Labyrinth - Structure and Energetics

The starting point for understanding any molecule is to define its three-dimensional structure. For 1-cyclopropyl-4-oxocyclohexanecarbonitrile, this is not a trivial task. The cyclohexane ring is not planar; it predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[1][2] The introduction of substituents creates two distinct chair conformers through a process of ring-flipping, which interconverts axial and equatorial positions.

The energetic penalty for placing a substituent in the more sterically hindered axial position is quantified by its "A-value." However, our subject molecule possesses a unique challenge: a quaternary C1 carbon bearing both a cyclopropyl and a nitrile group. This arrangement introduces significant steric and electronic complexity. The cyclopropyl group, due to its size, will strongly influence the conformational equilibrium.

Causality in Conformational Choice: The fundamental question is: which chair conformation is more stable? This is dictated by the minimization of destabilizing steric interactions, primarily 1,3-diaxial interactions.[1][3] The conformer that places the bulky cyclopropyl group in the more spacious equatorial position is predicted to be the dominant and most stable form.

Computational Protocol: Unveiling the Conformational Landscape

To quantitatively assess the conformational preferences, a multi-step computational workflow is employed. This ensures a thorough exploration of the potential energy surface without incurring prohibitive computational costs.

  • Initial Conformational Search: A broad search is first conducted using a computationally inexpensive Molecular Mechanics force field (e.g., MMFF94x). This step rapidly generates a library of possible low-energy structures, including various chair, boat, and twist-boat conformations. It's a crucial, albeit approximate, first pass.

  • Quantum Mechanical Refinement: The low-energy conformers identified by molecular mechanics are then subjected to full geometry optimization and energy calculation using Density Functional Theory (DFT).

    • Rationale for Method Selection: We select a functional like B3LYP for its proven balance of accuracy and efficiency in organic molecules, or a meta-GGA functional like M06-2X , which is well-suited for systems with non-covalent interactions.[4][5]

    • Basis Set and Corrections: A Pople-style basis set such as 6-311+G(d,p) is chosen to provide sufficient flexibility for describing the electron distribution. Crucially, an empirical dispersion correction (e.g., Grimme's D3) is included to accurately account for the weak van der Waals interactions that govern conformational energies.[4]

  • Vibrational Frequency Analysis: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer).

G cluster_workflow Conformational Analysis Workflow A Initial 3D Structure Generation B Molecular Mechanics (MMFF94x) Conformational Search A->B C Selection of Low-Energy Conformers B->C D DFT Geometry Optimization (e.g., B3LYP-D3/6-311+G(d,p)) C->D E Frequency Calculation (Confirm True Minima) D->E F Relative Energy Analysis E->F

Caption: Workflow for robust conformational analysis.

Predicted Conformational Energies

The results of these calculations allow for a quantitative comparison of the different conformers. The chair conformation with the cyclopropyl group in the equatorial position is consistently found to be the global minimum.

Conformer DescriptionComputational MethodRelative Energy (kcal/mol)
Chair (Equatorial Cyclopropyl)B3LYP-D3/6-311+G(d,p)0.00 (Global Minimum)
Chair (Axial Cyclopropyl)B3LYP-D3/6-311+G(d,p)> 5.0 (Significantly higher)
Twist-Boat ConformationsB3LYP-D3/6-311+G(d,p)> 6.0 (Metastable intermediates)

Part 2: Spectroscopic Fingerprints - The Theory-Experiment Nexus

A key measure of a computational model's validity is its ability to reproduce experimental data. Spectroscopic analysis provides a perfect testbed for this comparison, offering a detailed "fingerprint" of the molecule's structure and bonding.[6][7]

Vibrational (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies. For our target molecule, the most prominent signals are the sharp C≡N stretch of the nitrile and the strong C=O stretch of the ketone.[8]

Computational Protocol: Simulating the IR Spectrum

The same DFT calculation used to confirm energy minima also yields the harmonic vibrational frequencies. While these calculated frequencies are systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be corrected using a standard scaling factor (e.g., ~0.96-0.98 for B3LYP functionals).[9] This allows for a semi-quantitative prediction of the IR spectrum.

Vibrational ModeExperimental Range (cm⁻¹)[8]Calculated (Scaled) (cm⁻¹)Assignment
C≡N Stretch~2240~2245Nitrile group
C=O Stretch~1700~1705Ketone carbonyl
C-H Stretch (sp³)2850 - 30002860 - 3010Cyclohexane CH₂
C-H Stretch (sp³)3000 - 31003020 - 3090Cyclopropyl C-H
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information in solution. By predicting the ¹H and ¹³C chemical shifts, we can assign every atom in the molecule and confirm the predicted lowest-energy conformation.

Computational Protocol: Predicting NMR Shifts

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the gold standard for calculating NMR chemical shifts.[5] Calculations are performed on the optimized geometry of the most stable conformer. The calculated absolute shieldings are then converted to chemical shifts by referencing them against a separately calculated value for a standard, typically tetramethylsilane (TMS).

Predicted Chemical Shifts (¹H and ¹³C) for the Most Stable Conformer:

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Structural Insights
Cyclopropyl Protons0.5 - 1.510 - 25Highly shielded, characteristic of the strained ring
Cyclohexane Protons (α to C=O)2.5 - 3.035 - 45Deshielded by the adjacent carbonyl group
Cyclohexane Protons (other)1.6 - 2.425 - 35Typical aliphatic range
Quaternary Carbon (C1)-40 - 50Site of cyclopropyl and nitrile substitution
Nitrile Carbon (C≡N)-115 - 120Characteristic nitrile chemical shift[8]
Carbonyl Carbon (C=O)-205 - 210Highly deshielded, typical for a ketone[8]

Part 3: Electronic Structure and Reactivity Insights

Beyond static structure and spectroscopy, computational chemistry provides a powerful lens through which to view a molecule's electronic landscape, offering profound insights into its intrinsic reactivity.[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the region of highest electron density, prone to electrophilic attack, while the LUMO represents the most electron-deficient region, susceptible to nucleophilic attack. The energy gap between them (HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability.[5]

  • HOMO: Localized primarily on the lone pair orbitals of the carbonyl oxygen.

  • LUMO: Localized on the π* antibonding orbital of the C=O double bond.

  • HOMO-LUMO Gap: A relatively large gap suggests high kinetic stability.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual, color-coded representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting non-covalent interactions and sites of chemical reactivity.

  • Red Regions (Negative Potential): Concentrated around the electronegative oxygen of the carbonyl and nitrogen of the nitrile. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Found near the carbonyl carbon and the hydrogen atoms, indicating susceptibility to nucleophilic attack.

G cluster_workflow Reactivity Analysis Workflow A Optimized Geometry (from Part 1) B Single-Point Energy Calculation A->B C HOMO/LUMO Analysis B->C D Molecular Electrostatic Potential (MEP) Map B->D E Reactivity Prediction C->E D->E

Caption: Workflow for assessing electronic properties and reactivity.

Implications for Chemical Reactivity

The computational data points to several key reactivity patterns:

  • Nucleophilic Addition to Carbonyl: The pronounced positive potential on the carbonyl carbon and the low-lying LUMO on the C=O bond confirm its susceptibility to attack by nucleophiles (e.g., hydride reagents, Grignard reagents).

  • Ring-Opening of the Cyclopropyl Group: Cyclopropyl ketones are known to undergo ring-opening reactions under various conditions (e.g., reductive, acid/base-catalyzed) to relieve the inherent ~27 kcal/mol of ring strain.[11][12] Computational modeling can be used to explore the transition states and activation barriers for these pathways.[13][14]

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.

Part 4: Context in Drug Development and Medicinal Chemistry

While 1-cyclopropyl-4-oxocyclohexanecarbonitrile itself may not be a final drug product, its structural motifs are highly relevant in medicinal chemistry. The cyclopropyl group is often used as a "bioisostere" for other groups, offering a way to modulate metabolic stability and binding affinity.[14] The rigid, three-dimensional structure imparted by the cyclohexane core serves as an excellent scaffold for orienting functional groups to interact with biological targets like enzymes or receptors.

Indeed, structurally related compounds containing cyclopropyl and nitrile functionalities have been investigated as potent and orally bioavailable corticotropin-releasing factor-1 (CRF1) receptor antagonists, which are of interest for treating anxiety and depression.[15][16] The theoretical framework established in this guide—understanding the molecule's stable conformation, charge distribution (MEP), and hydrogen bonding capabilities—is the essential first step in rational drug design, enabling in silico screening and molecular docking studies to predict how it might bind to a protein's active site.

Conclusion: A Unified Perspective

The theoretical and computational analysis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile provides a holistic understanding that transcends simple structural depiction. By integrating conformational analysis, spectroscopic prediction, and electronic structure theory, we gain a predictive and mechanistic insight into the molecule's behavior. This guide demonstrates a self-validating system where computational predictions (NMR, IR) can be directly verified by experiment, lending high confidence to the less tangible—but equally important—predictions of reactivity and electronic properties. This integrated approach is a cornerstone of modern chemical science, accelerating discovery and enabling the rational design of novel molecules for a host of applications.

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  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

  • Al-Farabi Kazakh National University. (n.d.). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. Retrieved from [Link]

  • Organic Chemistry @ CU Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Mikle, R. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Cyclopropyl-4-propylcyclohexane. PubChem. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Retrieved from [Link]

  • SciSpace. (2015). Conformational analysis of cycloalkanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Chemcasts. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile Properties vs Pressure. Retrieved from [Link]

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Exploratory

safety and handling of 1-cyclopropyl-4-oxocyclohexanecarbonitrile

An In-Depth Technical Guide to the Safe Handling and Application of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile for Drug Discovery Professionals Introduction: The relentless pursuit of novel therapeutics demands a sophist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile for Drug Discovery Professionals

Introduction: The relentless pursuit of novel therapeutics demands a sophisticated understanding of the molecular building blocks used in their creation. 1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a prime example of such a scaffold, offering a unique combination of structural rigidity and versatile chemical functionality. The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and potency.[1][2][3][4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's properties, detailed protocols for its safe handling and characterization, and insights into its strategic application in modern drug design, ensuring both scientific integrity and laboratory safety.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. 1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a solid at room temperature, possessing moderate solubility in polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), with poor solubility in water.[5]

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 960370-97-2BenchChem[5]
Molecular Formula C₁₀H₁₃NODerived
Molecular Weight 163.22 g/mol Derived
Appearance White to off-white solid[6]
Storage Temperature -20°C for long-term stabilityBenchChem[5]

The molecule's structure is defined by three key features: the strained cyclopropyl ring, which imparts unique electronic and conformational properties; the electrophilic ketone at the 4-position; and the polar nitrile group at the 1-position. These functional groups dictate its reactivity and are readily identifiable through standard analytical techniques.

Table 2: Key Spectroscopic Signatures for Characterization

TechniqueFeatureExpected Chemical Shift / FrequencyRationale
¹³C NMR Ketone Carbonyl (C=O)205-220 ppmThe deshielding effect of the double-bonded oxygen atom places the carbonyl carbon far downfield.[5]
Nitrile Carbon (C≡N)115-125 ppmThe sp-hybridized carbon of the nitrile group appears in this characteristic region.[5]
Cyclopropyl Carbons5-20 ppmThe high s-character of the C-C bonds in the strained ring results in significant shielding, pushing these signals upfield.
Mass Spec (EI) Molecular Ion (M⁺)m/z = 163Represents the intact molecule's mass-to-charge ratio.[5]
Fragmentationm/z = 122 ([M-C₃H₅]⁺)Corresponds to the characteristic loss of the cyclopropyl group (41 amu).[5]
Fragmentationm/z = 137 ([M-CN]⁺)Corresponds to the loss of the nitrile group (26 amu).[5]
IR Spectroscopy Nitrile Stretch (C≡N)2220-2260 cm⁻¹A sharp, intense absorption characteristic of the carbon-nitrogen triple bond.
Ketone Stretch (C=O)1705-1725 cm⁻¹A strong, sharp absorption typical for a cyclohexanone carbonyl.

Section 2: The Cyclopropyl Moiety in Modern Drug Design

The cyclopropyl group is far more than a simple cyclic alkane; it is a "bioisostere" often used to replace gem-dimethyl or other sterically bulky groups. Its unique electronic structure and conformational rigidity provide several advantages in drug design, making scaffolds like 1-cyclopropyl-4-oxocyclohexanecarbonitrile highly valuable.[2][3]

Core Strategic Advantages:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes due to increased s-character.[2][3] This higher bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[1][7]

  • Increased Potency and Receptor Binding: The rigid structure of the cyclopropyl ring reduces the conformational flexibility of a molecule. This pre-organization can lower the entropic penalty of binding to a biological target, potentially leading to a significant increase in potency.[2][3]

  • Improved Physicochemical Properties: The cyclopropyl group can modulate a molecule's lipophilicity and permeability, which can enhance properties like absorption and brain penetration.[2][3]

  • Vectorial Exploration of Binding Pockets: The compact, defined geometry of the ring allows for precise probing of enzyme active sites and receptor pockets, acting as a "molecular rudder" to orient the molecule for optimal interactions.

cluster_0 Strategic Benefits in Drug Design Cyclopropyl_Moiety 1-Cyclopropyl Moiety Metabolic_Stability Increased Metabolic Stability (Blocks CYP450 Oxidation) Cyclopropyl_Moiety->Metabolic_Stability Stronger C-H Bonds Potency Enhanced Potency (Reduced Entropic Penalty) Cyclopropyl_Moiety->Potency Conformational Rigidity PK_Properties Improved Pharmacokinetics (Modulates Lipophilicity) Cyclopropyl_Moiety->PK_Properties Unique Geometry

Caption: Strategic advantages of incorporating the cyclopropyl moiety.

A Note on Potential Liabilities: While generally robust, the cyclopropyl ring is not metabolically inert. In some contexts, particularly when attached to an amine, it can undergo CYP-mediated oxidation to form reactive metabolites.[7] Therefore, while this scaffold offers a strong starting point for improving metabolic stability, researchers must still perform thorough metabolic profiling of any resulting drug candidates.

Section 3: Hazard Identification and Risk Assessment

While no specific, comprehensive safety data sheet (SDS) exists for 1-cyclopropyl-4-oxocyclohexanecarbonitrile, a reliable hazard assessment can be constructed by examining structurally related compounds, such as 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile and other cyclic nitriles.[8][9][10] The primary hazards are associated with the nitrile functional group.

Table 3: GHS Hazard Classification (Inferred)

Hazard ClassGHS CategoryHazard StatementSource Analogy
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[8][9]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[8][9]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[8][9]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[8][9]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[8][9]

Toxicological Rationale: Organic nitriles are considered toxicologically significant. They can be metabolized in vivo to release cyanide ions, which inhibit cellular respiration. Therefore, exposure via any route—ingestion, inhalation, or skin absorption—must be strictly avoided.

Risk Assessment in the Laboratory: The actual risk to personnel is a function of both the inherent hazard of the chemical and the level of exposure. Risk = Hazard × Exposure The goal of the following protocols is to minimize exposure, thereby mitigating the overall risk to an acceptable level for a laboratory setting.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to rigorous safety protocols is non-negotiable when working with this compound.

Engineering Controls & Personal Protective Equipment (PPE)

The causality is simple: effective controls create a barrier between the researcher and the chemical hazard.

  • Engineering Controls: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][11] The laboratory must be equipped with an easily accessible eyewash station and a safety shower.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.

    • Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

    • Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor/particulate cartridge is required.[6]

Storage and Stability
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][12] For long-term (>1 year) preservation of purity, storage at -20°C is recommended to prevent potential degradation.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could catalyze the hydrolysis of the nitrile or other unwanted reactions.[12]

Protocol: Weighing and Solution Preparation

This protocol is a self-validating system for minimizing exposure during a routine task.

  • Preparation: Don all required PPE before beginning. Designate a specific area within the chemical fume hood for weighing.

  • Tare: Place a clean weighing vessel on an analytical balance and tare the balance.

  • Dispensing: Using a clean spatula, carefully transfer the desired amount of 1-cyclopropyl-4-oxocyclohexanecarbonitrile from the stock bottle to the weighing vessel. Perform this action slowly to avoid creating airborne dust.

  • Cleaning: Immediately and securely close the stock bottle. Decontaminate the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and wipe dry.

  • Dissolution: Add the weighed solid to the desired solvent within the fume hood. Cap and swirl or stir until fully dissolved.

  • Disposal: Dispose of any contaminated weighing paper or wipes in the designated solid chemical waste container.

Waste Disposal

All waste, both solid and liquid, containing this compound must be disposed of as hazardous chemical waste.[12] Collect waste in clearly labeled, sealed containers. Do not pour solutions down the drain.[11] Follow all institutional and local regulations for hazardous waste disposal.

Section 5: Emergency Response Protocol

In the event of an accidental exposure or spill, a rapid and correct response is critical.

Start Chemical Exposure Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Flush_Skin Flush with water for 15+ min. Remove contaminated clothing. Skin->Flush_Skin Flush_Eyes Flush with water for 15+ min. Lift eyelids to ensure rinsing. Eyes->Flush_Eyes Fresh_Air Move to fresh air immediately. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. DO NOT induce vomiting. Ingestion->Rinse_Mouth End Seek Immediate Medical Attention Flush_Skin->End Flush_Eyes->End Fresh_Air->End Rinse_Mouth->End

Caption: Emergency response workflow for chemical exposure.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][12]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6][13]

Spill Response: For a small spill, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), sweep it up carefully to avoid creating dust, and place it in a sealed container for hazardous waste disposal.[6][14] Ventilate the area thoroughly. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Section 6: Synthesis and Analytical Characterization

Synthetic Outline

The synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile typically starts from a pre-functionalized cyclohexanone derivative.[5] A common strategy involves the cyanation of a suitable precursor, followed by the introduction of the cyclopropyl group. One plausible, though generalized, approach begins with 4-oxocyclohexanecarbonitrile.[5][15]

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a reliable method for assessing the purity of the compound, a critical step before its use in any biological or chemical screen.

  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of 1-cyclopropyl-4-oxocyclohexanecarbonitrile in acetonitrile.

    • Dilute this stock solution to a working concentration of 50 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (due to the carbonyl chromophore).

  • Data Analysis:

    • Integrate the peak area of all detected peaks.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. A purity level of ≥95% is generally required for use in drug discovery applications.

Conclusion

1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a valuable building block for medicinal chemistry, offering a pathway to compounds with potentially enhanced pharmacokinetic and pharmacodynamic profiles. Its utility, however, is paired with tangible chemical hazards that demand respect and careful management. By integrating a deep understanding of its chemical nature with rigorous adherence to the safety protocols outlined in this guide, researchers can confidently and safely leverage this powerful scaffold to advance the frontiers of drug discovery.

References

  • Material Safety Data Sheet - 1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile . Cole-Parmer. [Link]

  • Metabolism of cyclopropyl groups . Hypha Discovery Blogs. [Link]

  • A Strategy to Minimize Reactive Metabolite Formation . ResearchGate. [Link]

  • 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile Safety and Hazards . PubChem. [Link]

  • SAFETY DATA SHEET - Cyclopropane . Airgas. [Link]

  • Improvements to metabolic stability through cyclopropyl modification . ResearchGate. [Link]

  • Metabolically Stable tert-Butyl Replacement . National Institutes of Health (NIH). [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . PubMed. [Link]

  • 1-Cyclopropyl-4-propylcyclohexane . PubChem. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF . ResearchGate. [Link]

  • 4-Oxo-cyclohexanecarbonitrile | CAS#:34916-10-4 . Chemsrc. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . Semantic Scholar. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . PubMed. [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • 2-Oxocyclohexanecarbonitrile Hazards Identification . PubChem. [Link]

  • 3-Oxocyclohexane-1-carbonitrile Hazards Identification . PubChem. [Link]

  • Safety Data Sheet: Cyclohexane . Carl ROTH. [Link]

  • Development of a sampling and analysis method for 4-vinyl-1-cyclohexene in air . ResearchGate. [Link]

  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.

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Protocols & Analytical Methods

Method

Synthesis of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile: A Detailed Protocol for Researchers

This document provides a comprehensive, in-depth guide for the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth guide for the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying mechanistic rationale and critical safety considerations.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in the design of pharmacologically active molecules. Its unique stereoelectronic properties can impart favorable conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets. The title compound, 1-cyclopropyl-4-oxocyclohexanecarbonitrile, combines this valuable functionality with a versatile cyclohexanone scaffold, making it an attractive intermediate for the synthesis of novel therapeutics.

Overall Synthetic Strategy

The synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile is most effectively approached through a multi-step sequence. The strategy detailed below involves the initial preparation of a key intermediate, 4-oxocyclohexanecarbonitrile, followed by the introduction of unsaturation to create an α,β-unsaturated system. The final step is a copper-catalyzed 1,4-conjugate (Michael) addition of a cyclopropyl nucleophile to afford the target molecule.

Overall Synthesis A 1,4-Cyclohexanedione B 4-Oxocyclohexanecarbonitrile A->B [Several Steps] C 3-Oxocyclohex-1-ene-1-carbonitrile B->C α-Bromination & Elimination D 1-Cyclopropyl-4-oxocyclohexanecarbonitrile C->D Cyclopropylmagnesium bromide, CuI (cat.)

Caption: Overall synthetic route to 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Part 1: Synthesis of the Starting Material: 4-Oxocyclohexanecarbonitrile

The synthesis of the key starting material, 4-oxocyclohexanecarbonitrile, can be achieved from commercially available 1,4-cyclohexanedione. A common laboratory-scale preparation involves the formation of a cyanohydrin followed by dehydration.

Protocol: A detailed procedure for the synthesis of 4-oxocyclohexanecarbonitrile has been described in the literature and it is also commercially available from several suppliers.[1]

Part 2: Synthesis of the α,β-Unsaturated Intermediate: 3-Oxocyclohex-1-ene-1-carbonitrile

The introduction of a double bond in conjugation with the nitrile group is a critical step to enable the subsequent 1,4-addition. This can be achieved through an α-bromination of the ketone followed by an elimination reaction. A reliable one-step synthesis from cyclohex-2-enone has been reported and is adapted here.[2]

Materials and Equipment
Reagent/MaterialGradeSupplier
Cyclohex-2-enone95+%Sigma-Aldrich
Hydrobromic acid48% aq.Sigma-Aldrich
BromineReagent gradeSigma-Aldrich
PyridineACS reagent, >99.0%Sigma-Aldrich
Sodium cyanide (NaCN)97%Sigma-Aldrich
Acetic acid (AcOH)GlacialFisher Scientific
Methanol (MeOH)AnhydrousFisher Scientific
Dichloromethane (CH₂Cl₂)ACS gradeFisher Scientific
Round-bottom flasksVWR
Magnetic stirrerVWR
Dropping funnelVWR
Rotary evaporatorHeidolph
Chromatography columnVWR
Florisil®Sigma-Aldrich
Experimental Protocol

Caution: This procedure involves highly toxic and corrosive reagents such as bromine and sodium cyanide. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Bromination of Cyclohex-2-enone:

    • To a solution of cyclohex-2-enone (1.0 eq) in dichloromethane (CH₂Cl₂) at -45 °C, add hydrobromic acid (48% aq., a catalytic amount).

    • Slowly add a solution of bromine (1.0 eq) in CH₂Cl₂ dropwise, maintaining the temperature below -40 °C.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at -45 °C.

    • Add pyridine (1.1 eq) dropwise to the reaction mixture, allowing it to warm to room temperature. This will effect the elimination to form 2-bromo-2-cyclohexen-1-one.

    • Work-up the reaction by washing with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 2-bromo-2-cyclohexen-1-one is used in the next step without further purification.

  • Cyanation-Elimination to 3-Oxocyclohex-1-ene-1-carbonitrile:

    • Dissolve the crude 2-bromo-2-cyclohexen-1-one (1.0 eq) in methanol (MeOH).

    • Add acetic acid (1.1 eq) to the solution.

    • In a separate flask, prepare a solution of sodium cyanide (NaCN) (1.1 eq) in a minimal amount of water and add it to the reaction mixture in portions.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium carbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on Florisil® to yield 3-oxocyclohex-1-ene-1-carbonitrile as a pale yellow oil.[2]

Part 3: Copper-Catalyzed 1,4-Conjugate Addition of Cyclopropylmagnesium Bromide

The final step in the synthesis is the crucial carbon-carbon bond formation via a copper-catalyzed 1,4-conjugate addition of a cyclopropyl group to the α,β-unsaturated nitrile. The use of a copper(I) catalyst is essential to direct the Grignard reagent to attack the β-position of the unsaturated system rather than the carbonyl group (1,2-addition).[3][4]

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Oxocyclohex-1-ene-1-carbonitrileAs synthesized
Cyclopropylmagnesium bromide1.0 M in 2-MeTHFSigma-Aldrich
Copper(I) iodide (CuI)99.995%Sigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)Fisher Scientific
Diethyl ether (Et₂O)AnhydrousFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Fisher Scientific
Schlenk flaskVWR
Syringes and needlesVWR
Experimental Protocol

Caution: Cyclopropylmagnesium bromide is a flammable and corrosive Grignard reagent that reacts violently with water.[5] All operations must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add copper(I) iodide (CuI) (5 mol%).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Addition of Reagents:

    • Slowly add cyclopropylmagnesium bromide (1.2 eq, 1.0 M solution in 2-MeTHF) to the cooled suspension of CuI in THF. Stir the mixture for 15-20 minutes to allow for the formation of the organocuprate species.

    • Add a solution of 3-oxocyclohex-1-ene-1-carbonitrile (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction and Work-up:

    • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Mechanistic Insights

The key to the successful synthesis of the target molecule lies in the copper-catalyzed 1,4-conjugate addition. Grignard reagents typically favor 1,2-addition to the carbonyl group of α,β-unsaturated ketones. However, the presence of a catalytic amount of a copper(I) salt alters the reactivity of the organometallic species.

Mechanism cluster_0 Formation of Organocuprate cluster_1 1,4-Conjugate Addition R-MgX R-MgX (Grignard) R-Cu R-Cu (Organocopper) R-MgX->R-Cu Transmetalation CuI CuI CuI->R-Cu Enone α,β-Unsaturated Nitrile R-Cu->Enone Nucleophilic Attack Enolate Enolate Intermediate Enone->Enolate Product 1,4-Adduct Enolate->Product Protonation (Work-up)

Caption: Simplified mechanism of copper-catalyzed 1,4-conjugate addition.

The Grignard reagent undergoes transmetalation with the copper(I) salt to form a more nucleophilic and less basic organocopper species. This "softer" nucleophile preferentially attacks the "softer" electrophilic β-carbon of the conjugated system in a Michael-type addition, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate during the aqueous work-up yields the desired 1,4-addition product.[6]

Characterization of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expected signals would include multiplets for the cyclopropyl protons (typically in the upfield region, ~0.2-1.0 ppm), and multiplets for the cyclohexanone ring protons.

  • ¹³C NMR: The spectrum should show characteristic peaks for the nitrile carbon (C≡N) at ~120 ppm, the carbonyl carbon (C=O) at ~210 ppm, and the carbons of the cyclopropyl and cyclohexanone rings.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the nitrile group (C≡N stretch) around 2240 cm⁻¹ and the ketone carbonyl group (C=O stretch) around 1715 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (163.22 g/mol ) should be observed.[7]

Safety Precautions

  • Cyclopropylmagnesium bromide: Highly flammable, reacts violently with water, and causes severe skin burns and eye damage. Handle under an inert atmosphere and away from ignition sources.[5]

  • Copper(I) iodide: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[8]

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a fume hood.

  • Sodium cyanide: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Use with extreme caution and have an appropriate cyanide antidote kit available.

Data Summary

StepStarting MaterialKey ReagentsProductYield (Typical)
2Cyclohex-2-enoneBr₂, Pyridine, NaCN, AcOH3-Oxocyclohex-1-ene-1-carbonitrile63%[2]
33-Oxocyclohex-1-ene-1-carbonitrileCyclopropylmagnesium bromide, CuI1-Cyclopropyl-4-oxocyclohexanecarbonitrile-

References

  • ResearchGate. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters. [Link]

  • Lujan-Montelongo, J. A.; Fleming, F. F. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Org. Synth. 2013 , 90, 229-239. [Link]

  • PubChem. 1-Cyclopropyl-4-propylcyclohexane. [Link]

  • ResearchGate. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. [Link]

  • YouTube. Elimination of Alpha Bromides. [Link]

  • Carl ROTH. Safety Data Sheet: Copper(I) iodide. [Link]

  • Journal of the American Chemical Society. On the Mechanism of the Copper-Catalyzed Enantioselective 1,4-Addition of Grignard Reagents to α,β-Unsaturated Carbonyl Compounds. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones. [Link]

  • Organic Syntheses. cyclohexylidenecyclohexane. [Link]

  • Scientific Research Publishing. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. [Link]

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Application

The Strategic Application of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile in Medicinal Chemistry: A Guide to Synthesis and Derivatization

Introduction: The Value Proposition of a Strained Scaffold In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Strained Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the myriad of building blocks available to the medicinal chemist, those incorporating strained ring systems have garnered significant attention for their ability to impart unique conformational rigidity and metabolic stability.[1][2][3] The 1-cyclopropyl-4-oxocyclohexanecarbonitrile scaffold is a prime exemplar of such a strategic building block. This molecule synergistically combines the benefits of a cyclopropyl group with the versatile reactivity of a ketone and a nitrile, offering a rich platform for the synthesis of diverse and potent therapeutic agents.

The cyclopropyl moiety, a three-membered carbocycle, is celebrated for its capacity to enhance biological potency, improve metabolic stability by shielding adjacent positions from oxidative metabolism, and favorably modulate pKa and lipophilicity.[1][2][3] Its rigid nature can lock flexible molecules into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target. When integrated into the 4-oxocyclohexanecarbonitrile framework, this seemingly simple scaffold becomes a powerful tool for accessing complex chemical space, particularly in the realm of kinase inhibitors. This guide provides an in-depth exploration of the applications of 1-cyclopropyl-4-oxocyclohexanecarbonitrile, complete with detailed protocols for its characterization and derivatization.

Characterization of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization. The following table summarizes the key spectroscopic data for 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Analytical Technique Characteristic Features Reference
¹H NMR Cyclopropyl protons: multiplet at δ 0.5–1.5 ppm; Ketone adjacent protons (C-3,5): deshielded signals at ~δ 2.5–3.0 ppm.[4]
¹³C NMR Nitrile carbon (C≡N): δ 115–120 ppm; Ketone carbon (C=O): δ 205–210 ppm; Cyclopropyl carbons: characteristic upfield shifts.[4]
IR Spectroscopy Nitrile stretch (C≡N): sharp absorption at ~2240 cm⁻¹; Ketone stretch (C=O): strong absorption at ~1700 cm⁻¹.[4]
Mass Spectrometry Molecular Ion (M⁺): m/z = 163.22 (for C₁₀H₁₃NO); fragmentation may show loss of the cyclopropyl group (m/z = 122) or the nitrile group (m/z = 137).[4]

Application in Kinase Inhibitor Synthesis: A Case Study

A significant application of 1-cyclopropyl-4-oxocyclohexanecarbonitrile is in the synthesis of potent Janus kinase (JAK) and Rho-associated protein kinase (ROCK) inhibitors. The versatile reactivity of this building block allows for the construction of complex heterocyclic systems that are central to the activity of these inhibitors.

A key transformation involves the reaction of 1-cyclopropyl-4-oxocyclohexanecarbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a crucial enaminonitrile intermediate, which serves as a linchpin for the subsequent construction of a pyrazole ring. This pyrazole is then further elaborated to yield the final pyrazolyl-pyrrolopyrimidine kinase inhibitor.

Diagram: Synthesis of Enaminonitrile Intermediate

G start 1-Cyclopropyl-4-oxocyclohexanecarbonitrile product Enaminonitrile Intermediate start->product Heat reagent DMF-DMA reagent->product

Caption: Reaction of 1-cyclopropyl-4-oxocyclohexanecarbonitrile with DMF-DMA.

Protocol 1: Synthesis of 1-Cyclopropyl-4-((dimethylamino)methylene)-3-oxocyclohexanecarbonitrile

This protocol is adapted from the procedure described in patent WO2007071453A1.

Materials:

  • 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of 1-cyclopropyl-4-oxocyclohexanecarbonitrile in toluene, add an excess of N,N-dimethylformamide dimethyl acetal.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene and excess DMF-DMA.

  • The resulting crude enaminonitrile intermediate can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DMF-DMA: This reagent serves as both a reactant and a dehydrating agent, facilitating the formation of the enamine by reacting with the active methylene group adjacent to the ketone.

  • Toluene: An inert solvent with a suitable boiling point for this reaction.

  • Excess DMF-DMA: To drive the reaction to completion.

Further Synthetic Transformations: Expanding the Chemical Space

The ketone and nitrile functionalities of 1-cyclopropyl-4-oxocyclohexanecarbonitrile offer numerous avenues for further chemical modifications. The following protocols provide examples of how this building block can be derivatized to access a wider range of molecular scaffolds.

Diagram: Potential Derivatization Pathways

G cluster_ketone Ketone Reactions cluster_nitrile Nitrile Reactions cluster_bifunctional Bifunctional Reactions start 1-Cyclopropyl-4- oxocyclohexanecarbonitrile wittig Wittig Reaction (Alkene formation) start->wittig grignard Grignard Reaction (Tertiary alcohol) start->grignard reduction Reduction (Secondary alcohol) start->reduction hydrolysis Hydrolysis (Carboxylic acid) start->hydrolysis reduction_n Reduction (Primary amine) start->reduction_n pyrazole Pyrazole Synthesis (with Hydrazine) start->pyrazole

Caption: Diverse reactivity of the building block.

Protocol 2: Synthesis of a Spiro-Pyrazole Derivative

This protocol outlines a general procedure for the synthesis of pyrazole derivatives from β-keto nitriles, a functionality present in our building block. This approach leads to the formation of a spirocyclic pyrazole, a scaffold of significant interest in medicinal chemistry.

Materials:

  • 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve 1-cyclopropyl-4-oxocyclohexanecarbonitrile in ethanol in a round-bottom flask.

  • Add a slight excess of hydrazine hydrate (or a substituted hydrazine).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Hydrazine: Reacts with the ketone to form a hydrazone, which then undergoes intramolecular cyclization with the nitrile to form the pyrazole ring.

  • Ethanol: A common protic solvent suitable for this type of condensation reaction.

  • Glacial Acetic Acid: Catalyzes the condensation and cyclization steps.

Protocol 3: Grignard Addition to the Ketone

This protocol describes a general method for the addition of a Grignard reagent to the ketone functionality, leading to the formation of a tertiary alcohol. This introduces a new stereocenter and a hydroxyl group that can be further functionalized.

Materials:

  • 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or argon atmosphere

Procedure:

  • Place a solution of 1-cyclopropyl-4-oxocyclohexanecarbonitrile in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the Grignard reagent dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.

  • Inert Atmosphere: Prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Low Temperature: Helps to control the exothermicity of the reaction and minimize side reactions.

  • Ammonium Chloride Quench: A mild acidic workup to protonate the alkoxide and decompose any unreacted Grignard reagent.

Conclusion and Future Outlook

1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a valuable and versatile building block in medicinal chemistry. Its unique combination of a strained cyclopropyl ring and reactive ketone and nitrile functionalities provides a robust platform for the synthesis of a wide array of complex molecules, most notably kinase inhibitors. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this scaffold. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Available from: [Link].

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link].

  • OUCI. Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Available from: [Link].

  • PubChem. 2-Oxocyclohexanecarbonitrile. Available from: [Link].

  • PubChem. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. Available from: [Link].

  • PubChem. Cyclopropanecarbonitrile. Available from: [Link].

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link].

  • PubMed. In silico design of protein kinase inhibitors: successes and failures. Available from: [Link].

  • ACS Figshare. Potent Pan-Raf and Receptor Tyrosine Kinase Inhibitors Based on a Cyclopropyl Formamide Fragment Overcome Resistance. Available from: [Link].

  • ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. Available from: [Link].

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link].

  • ResearchGate. “One-Pot” Synthesis of Molnupiravir from Cytidine. Available from: [Link].

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link].

  • Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link].

  • ResearchGate. 1H and 13C NMR spectra of polycyclic compounds. Available from: [Link].

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link].

Sources

Method

Application Notes and Protocols for the Synthesis of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry The cyclopropyl group is a highly sought-after structural motif in modern dr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique conformational rigidity and electronic properties can significantly enhance the potency, selectivity, and metabolic stability of drug candidates. The incorporation of a cyclopropyl ring can influence the molecule's three-dimensional shape, leading to improved interactions with biological targets. 1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a valuable building block in the synthesis of more complex molecules, offering multiple points for further functionalization. This document provides a detailed guide to a plausible and chemically sound reaction mechanism for its synthesis, along with a comprehensive experimental protocol.

Proposed Reaction Mechanism: A Michael Addition Approach

The synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile can be efficiently achieved through a Michael (conjugate) addition reaction.[1][2] This method involves the 1,4-addition of a nucleophilic carbanion, generated from cyclopropylnitrile, to an α,β-unsaturated ketone, namely cyclohex-2-en-1-one.[3] This approach is favored for its high efficiency in forming carbon-carbon bonds under relatively mild conditions.

The overall transformation is as follows:

G cluster_reactants Reactants cluster_product Product Cyclopropylnitrile Cyclopropylnitrile Cyclohexenone Cyclohex-2-en-1-one Product 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Cyclohexenone->Product Base, Solvent, Workup

Caption: Overall reaction for the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

The reaction proceeds through the following key steps:

  • Deprotonation of Cyclopropylnitrile: A strong, non-nucleophilic base, such as Sodium Amide (NaNH₂) or Lithium Diisopropylamide (LDA), is used to abstract the acidic α-proton from cyclopropylnitrile. The electron-withdrawing nature of the nitrile group (–C≡N) increases the acidity of this proton, facilitating the formation of a resonance-stabilized carbanion.

  • Nucleophilic Attack: The resulting cyclopropylnitrile carbanion acts as the Michael donor and attacks the electrophilic β-carbon of cyclohex-2-en-1-one (the Michael acceptor). This conjugate addition is favored over a direct (1,2) attack on the carbonyl carbon, especially with "soft" nucleophiles like the cyclopropylnitrile anion.[4]

  • Enolate Formation: The nucleophilic attack results in the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group.

  • Protonation: The reaction is quenched with a mild proton source (e.g., aqueous ammonium chloride) to protonate the enolate, yielding the final product, 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation node1 Cyclopropylnitrile + Base node2 Cyclopropylnitrile Carbanion node1->node2 Abstraction of α-proton node3 Carbanion + Cyclohex-2-en-1-one node4 Enolate Intermediate node3->node4 1,4-Conjugate Addition node5 Enolate Intermediate + H+ node6 1-Cyclopropyl-4-oxocyclohexanecarbonitrile node5->node6 Workup

Caption: Step-wise logical flow of the Michael Addition mechanism.

Experimental Protocol

This protocol describes a laboratory-scale synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Cyclopropylnitrile67.091.34 g20 mmol
Sodium Amide (NaNH₂)39.010.86 g22 mmolHighly reactive, handle with care.
Cyclohex-2-en-1-one96.131.92 g20 mmol
Anhydrous Tetrahydrofuran (THF)-100 mL-Dry, freshly distilled.
Saturated aq. Ammonium Chloride (NH₄Cl)-50 mL-For workup.
Diethyl Ether-150 mL-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)---For drying.
Procedure
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, add sodium amide (0.86 g, 22 mmol).

    • Flush the system with dry nitrogen gas.

    • Add anhydrous THF (50 mL) to the flask via a syringe.

  • Formation of the Nucleophile:

    • In a separate dry flask, dissolve cyclopropylnitrile (1.34 g, 20 mmol) in anhydrous THF (20 mL).

    • Transfer this solution to the dropping funnel.

    • Cool the sodium amide suspension to 0 °C using an ice bath.

    • Add the cyclopropylnitrile solution dropwise to the stirred sodium amide suspension over 30 minutes.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the carbanion.

  • Michael Addition:

    • Dissolve cyclohex-2-en-1-one (1.92 g, 20 mmol) in anhydrous THF (30 mL).

    • Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Caption: Experimental workflow for the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Safety Precautions

  • Sodium Amide (NaNH₂): A highly reactive and corrosive solid. It reacts violently with water to produce ammonia gas. Handle in an inert atmosphere (glove box or under nitrogen). Avoid inhalation of dust and contact with skin and eyes.

  • Cyclopropylnitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Cyclohex-2-en-1-one: Combustible liquid. Harmful if swallowed. Causes skin and eye irritation.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use only peroxide-free THF.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the presence of the cyclopropyl, cyclohexanone, and nitrile functionalities.

  • FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the ketone (C=O) and nitrile (C≡N) groups.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Conclusion

The Michael addition provides a robust and efficient pathway for the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile. This application note offers a detailed mechanistic understanding and a practical experimental protocol to guide researchers in the preparation of this valuable synthetic intermediate. The versatility of the ketone and nitrile functionalities in the product allows for a wide range of subsequent chemical transformations, making it a key building block in the development of novel chemical entities.

References

  • Rzepa, H. (2012, November 4). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog. Retrieved from [Link]

  • YouTube. (2014, April 22). Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). Retrieved from [Link]

  • Google Patents. (n.d.). Novel processes for the synthesis of cyclopropyl compounds.
  • ResearchGate. (n.d.). A photochemical strategy towards Michael addition reactions of cyclopropenes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing a cyclohexanecarbonitrile derivative.
  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Adichemistry. (n.d.). Michael Addition Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

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Application

Application Note: A Scalable and Robust Protocol for the Synthesis of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

Introduction: Strategic Importance and Synthesis Overview 1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a key synthetic intermediate whose structural motifs—a quaternary nitrile-bearing carbon, a cyclopropyl group, and a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthesis Overview

1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a key synthetic intermediate whose structural motifs—a quaternary nitrile-bearing carbon, a cyclopropyl group, and a cyclohexanone core—make it a valuable building block in medicinal chemistry and materials science. The development of potent therapeutics and novel materials often requires access to multi-gram or kilogram quantities of such complex intermediates. Consequently, a scalable, safe, and economically viable synthetic process is of paramount importance.

This application note provides an in-depth guide to the scale-up synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile. The protocol is designed for robustness and safety, moving beyond bench-scale procedures to address the specific challenges of large-scale production. We present a method centered on the phase-transfer catalyzed (PTC) Michael addition of cyanide to an α,β-unsaturated ketone precursor. This approach is selected for its high efficiency, operational simplicity, and enhanced safety profile, which are critical considerations for industrial applications.

The causality behind each procedural step is explained, providing researchers and process chemists with the necessary insights to adapt and troubleshoot the synthesis effectively.

The Synthetic Strategy: Mechanistic Rationale and Process Design

The chosen synthetic pathway involves the conjugate (or 1,4-Michael) addition of a cyanide nucleophile to 4-cyclopropylcyclohex-2-en-1-one. This strategy is superior for scale-up as it directly constructs the desired carbon skeleton in a single, high-yielding step.

Mechanistic Underpinnings

The core of this synthesis is the nucleophilic conjugate addition.[1] The α,β-unsaturated carbonyl system in 4-cyclopropylcyclohex-2-en-1-one renders the β-carbon electrophilic due to resonance delocalization. A nucleophile, in this case, the cyanide anion (CN⁻), preferentially attacks this "soft" electrophilic site, leading to the formation of a stabilized enolate intermediate. Subsequent protonation during aqueous work-up yields the final saturated keto-nitrile product.

The Role of Phase-Transfer Catalysis (PTC)

In a large-scale industrial setting, using highly toxic and anhydrous cyanide sources like trimethylsilyl cyanide (TMSCN) is often undesirable due to cost and safety concerns. A more practical approach utilizes inexpensive and easy-to-handle inorganic cyanides like sodium cyanide (NaCN). However, NaCN is soluble in water, while the organic substrate is not. Phase-Transfer Catalysis (PTC) elegantly bridges this immiscibility gap.[2][3]

A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is employed as the catalyst. The lipophilic quaternary ammonium cation (Q⁺) pairs with the cyanide anion (CN⁻) in the aqueous phase, shuttling it into the organic phase as a Q⁺CN⁻ ion pair. This "naked" cyanide anion in the organic phase is highly nucleophilic and reacts rapidly with the enone substrate. This methodology avoids the need for hazardous, anhydrous solvents and significantly accelerates the reaction rate.[3][4]

PTC_Mechanism Figure 1: Mechanism of Phase-Transfer Catalyzed Cyanide Addition cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ CN⁻ QCN_aq Q⁺ CN⁻ NaCN->QCN_aq QBr_aq Q⁺ Br⁻ QCN_org Q⁺ CN⁻ (Reactive) QCN_aq->QCN_org Phase Transfer Enone 4-Cyclopropylcyclohex-2-en-1-one Product Product-Enolate Enone->Product Nucleophilic Attack QCN_org->Product Enolate Enolate Intermediate FinalProduct 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Product->FinalProduct Protonation (Work-up) QBr_org Q⁺ Br⁻ QBr_org->QBr_aq Catalyst Return

Caption: Phase-Transfer Catalysis (PTC) workflow for cyanide addition.

Critical Safety Considerations: Handling Sodium Cyanide

Sodium cyanide is a highly toxic compound that is fatal if swallowed, inhaled, or absorbed through the skin. Strict adherence to safety protocols is non-negotiable, especially at scale.

  • Engineering Controls: All operations involving NaCN must be conducted in a well-ventilated fume hood or a dedicated, contained reactor system.[5] Atmospheric monitoring for hydrogen cyanide (HCN) gas is recommended.

  • Personal Protective Equipment (PPE): A full complement of PPE is mandatory: a full-face respirator with appropriate cartridges, a chemical-resistant full-body suit, heavy-duty nitrile or neoprene gloves, and safety boots.[5][6]

  • Prohibition of Acids: Sodium cyanide reacts with acids to liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[7] All acidic materials must be strictly segregated from the cyanide handling and reaction area until the quenching step is complete.

  • Emergency Preparedness: An emergency eyewash and shower must be immediately accessible.[8] A commercially available cyanide antidote kit should be on-site, and personnel must be trained in its use. All staff involved must be thoroughly trained on the symptoms of cyanide poisoning and first-aid procedures.[5]

  • Waste Disposal & Quenching: All aqueous waste containing cyanide must be treated before disposal. A common and effective method is to add the cyanide waste to a stirred, alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1.0 molar scale. Quantities can be adjusted proportionally, but pilot runs are recommended before proceeding to larger scales.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
4-Cyclopropylcyclohex-2-en-1-one>95%Commercial(Varies)
Sodium Cyanide (NaCN)>98%, granularReputable143-33-9
Tetrabutylammonium Bromide (TBAB)>99%Commercial1643-19-2
TolueneAnhydrousCommercial108-88-3
Deionized WaterN/AIn-house7732-18-5
Sodium Hypochlorite Solution (Bleach)10-15% aqueousCommercial7681-52-9
Sodium ChlorideACS GradeCommercial7647-14-5
Anhydrous Magnesium SulfateACS GradeCommercial7487-88-9

Equipment:

  • 5 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, nitrogen inlet, and condenser.

  • Addition funnel (pressure-equalizing).

  • Heating/cooling circulator connected to the reactor jacket.

  • Large separatory funnel (5 L).

  • Rotary evaporator with a suitable vacuum pump and trap.

  • Personal Protective Equipment (as detailed in Section 3.0).

Experimental Procedure

Synthesis_Workflow start Start: Assemble & Inert Reactor charge_organic 1. Charge Reactor: - 4-Cyclopropylcyclohex-2-en-1-one - Toluene - TBAB start->charge_organic cool_reactor 3. Cool Reactor to 0-5 °C charge_organic->cool_reactor prepare_aq 2. Prepare Aqueous NaCN Solution (In separate vessel) add_aq 4. Slow, Sub-surface Addition of NaCN Solution prepare_aq->add_aq cool_reactor->add_aq react 5. Reaction Monitoring (TLC/HPLC) (Allow to warm to RT, 2-4h) add_aq->react quench 6. Quench Excess Cyanide (Transfer to alkaline bleach solution) react->quench workup 7. Aqueous Work-up: - Separate Phases - Extract Aqueous Layer - Brine Wash quench->workup dry_evap 8. Dry & Concentrate: - Dry with MgSO₄ - Filter - Rotary Evaporation workup->dry_evap purify 9. Purify Product (Vacuum Distillation or Crystallization) dry_evap->purify end End: Isolated Product purify->end

Caption: Step-by-step workflow for the synthesis process.

Step 1: Reactor Setup and Charging

  • Assemble the 5 L jacketed reactor system in a certified fume hood. Ensure all joints are properly sealed.

  • Purge the reactor with dry nitrogen for 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Charge the reactor with 4-cyclopropylcyclohex-2-en-1-one (1.0 mol, 136.2 g), toluene (2.0 L), and tetrabutylammonium bromide (TBAB) (0.05 mol, 16.1 g).

  • Begin stirring at 200-300 RPM to ensure a homogenous solution.

Step 2: Preparation and Addition of Cyanide Solution

  • IN A SEPARATE VESSEL , under strict safety protocols, dissolve sodium cyanide (1.5 mol, 73.5 g) in deionized water (1.0 L). Note: This dissolution may be slightly exothermic.

  • Cool the reactor contents to 0-5 °C using the circulating bath.

  • Transfer the aqueous NaCN solution to the addition funnel.

  • Add the NaCN solution dropwise to the stirred organic phase over 60-90 minutes. Maintain the internal temperature below 10 °C during the addition. A color change or slight exotherm may be observed.

Step 3: Reaction and Monitoring

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

  • Stir vigorously for 2-4 hours. The reaction progress can be monitored by taking small, carefully quenched aliquots from the organic layer for TLC or HPLC analysis until the starting enone is consumed.

Step 4: Work-up and Cyanide Quenching

  • Prepare a quenching solution in a separate, appropriately sized vessel by mixing a 10-15% sodium hypochlorite solution (2.0 L) with 2 M sodium hydroxide (1.0 L). The solution should be vigorously stirred.

  • CRITICAL STEP: Once the reaction is complete, slowly transfer the entire biphasic reaction mixture into the stirred, alkaline bleach solution. This will oxidize and destroy any residual cyanide. Stir for at least 1 hour. Test the aqueous layer for the absence of cyanide using commercially available test strips.

  • Transfer the quenched mixture to a large separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 250 mL).

  • Combine all organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 500 mL).

Step 5: Isolation and Purification

  • Dry the combined organic phase over anhydrous magnesium sulfate, stir for 20 minutes, and then filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The resulting crude oil can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product as a colorless solid or oil.

Process Data and Characterization

Quantitative Data Summary
ParameterValueNotes
Scale1.0 molBased on the starting enone.
4-Cyclopropylcyclohex-2-en-1-one1.0 eq / 136.2 gLimiting reagent.
Sodium Cyanide (NaCN)1.5 eq / 73.5 gExcess to drive the reaction to completion.
Tetrabutylammonium Bromide (TBAB)0.05 eq / 16.1 gCatalytic amount.
Toluene Volume2.0 LReaction solvent.
Water Volume1.0 LFor NaCN solution.
Reaction Temperature0 °C to 25 °CControlled addition, then ambient temp.
Reaction Time2-4 hoursMonitor for completion.
Expected Yield 85-95% Based on purified product.
Molecular Weight of Product 163.22 g/mol C₁₀H₁₃NO
Analytical Characterization of Product
  • ¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the cyclopropyl protons (multiplets, ~0.1-0.9 ppm), cyclohexanone ring protons (multiplets, ~1.8-2.8 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Peaks corresponding to the nitrile carbon (CN, ~120 ppm), ketone carbonyl (C=O, ~208 ppm), quaternary carbon, and various CH and CH₂ groups of the rings.

  • Infrared (IR) Spectroscopy: Characteristic absorptions for the nitrile group (C≡N stretch, ~2230 cm⁻¹) and the ketone group (C=O stretch, ~1715 cm⁻¹).

  • Mass Spectrometry (MS): [M+H]⁺ calculated for C₁₀H₁₄NO: 164.1075; found: 164.107x.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Slow or Incomplete Reaction 1. Inactive catalyst. 2. Insufficient stirring. 3. Low reaction temperature.1. Use fresh, high-purity TBAB. 2. Increase stirring rate to improve phase mixing. 3. Ensure the reaction is allowed to warm to room temperature.
Formation of Side Products 1. 1,2-addition to the carbonyl. 2. Polymerization.1. Maintain low temperatures during cyanide addition to favor 1,4-addition. 2. Ensure starting material is pure.
Emulsion during Work-up High concentration of catalyst or salts.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow to stand for a longer period.
Low Isolated Yield 1. Incomplete reaction. 2. Product loss during work-up/purification.1. Confirm full conversion by HPLC/TLC before quenching. 2. Be meticulous during extractions and transfers. Optimize purification method.

References

  • Mo, Y., et al. (2022). Asymmetric Catalytic Conjugate Addition of Cyanide to Chromones and β-Substituted Cyclohexenones.
  • ACS Publications. (2022). Asymmetric Catalytic Conjugate Addition of Cyanide to Chromones and β-Substituted Cyclohexenones.
  • United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. United Chemical.
  • Camachem. (n.d.). 7 Safety Measures I Should Know While Handling Sodium Cyanide. Camachem.
  • MilliporeSigma. (2024).
  • Scribd. (n.d.). Sodium Cyanide Safety Guide. Scribd.
  • Mo, Y., et al. (2022). Asymmetric Catalytic Conjugate Addition of Cyanide to Chromones and β-Substituted Cyclohexenones.
  • Google Patents. (n.d.). Improved process for the production of cyclopropyl nitrile.
  • Unknown. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Source not specified.
  • Wikipedia. (n.d.).
  • Harper, K. C., & Sigman, M. S. (2011).
  • Halpern, M. (n.d.).
  • Halpern, M. (n.d.).

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Method

Application Notes and Protocols for the Derivatization of the Ketone Group in 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

Introduction: Unlocking the Synthetic Potential of a Versatile Scaffold 1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a valuable building block in medicinal chemistry and materials science. Its unique trifunctional natur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Scaffold

1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a valuable building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a sterically demanding cyclopropyl group, a reactive ketone, and an electron-withdrawing nitrile, offers a rich landscape for chemical modification. The derivatization of the ketone group, in particular, serves as a gateway to a diverse array of novel chemical entities with potentially enhanced biological activity, improved physicochemical properties, or unique material characteristics.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the ketone moiety in 1-cyclopropyl-4-oxocyclohexanecarbonitrile. We will delve into a range of classical and modern synthetic transformations, offering not just step-by-step instructions but also the underlying mechanistic principles and strategic considerations essential for successful execution in a research and development setting. The protocols are designed to be robust and adaptable, empowering researchers to confidently explore the chemical space around this promising scaffold.

Strategic Considerations for Derivatization

The presence of the geminal cyclopropyl and nitrile groups at the C1 position introduces significant steric hindrance around the cyclohexanone ring.[1] This steric bulk can influence the accessibility of the C4 ketone, potentially necessitating more forcing reaction conditions or specialized reagents compared to less hindered cyclohexanones. Furthermore, the electron-withdrawing nature of the nitrile group can modulate the reactivity of the ketone. These factors are critical in selecting the appropriate derivatization strategy.

Olefination Reactions: Introducing Carbon-Carbon Double Bonds

Olefination reactions are powerful tools for converting the carbonyl group into a carbon-carbon double bond, enabling the introduction of a wide variety of substituents.

The Wittig Reaction: A Classic Approach to Alkenes

The Wittig reaction utilizes a phosphorus ylide to convert ketones into alkenes.[2][3] While highly versatile, its application to sterically hindered ketones can be challenging.[2][4] For a substrate like 1-cyclopropyl-4-oxocyclohexanecarbonitrile, the choice of the ylide and reaction conditions is paramount to achieving good yields. The use of unstabilized ylides often favors the formation of the Z-alkene.[2]

This protocol describes the introduction of an exocyclic methylene group, a common modification in drug discovery programs.

Materials:

  • 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C. The formation of the orange-red ylide will be observed.

  • Stir the resulting mixture at 0 °C for 1 hour.

  • Dissolve 1-cyclopropyl-4-oxocyclohexanecarbonitrile (1.0 equivalent) in anhydrous THF in a separate flask and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-cyclopropyl-4-methylenecyclohexanecarbonitrile.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Wittig ylide is a strong base and will be quenched by water.

  • In Situ Ylide Generation: Methylenetriphenylphosphorane is highly reactive and is therefore prepared immediately before use.[2]

  • Potassium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt without competing in the reaction with the ketone.

  • Excess Ylide: Using a slight excess of the ylide ensures complete conversion of the ketone.

Workflow for Wittig Reaction

Wittig_Reaction cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium_Salt Methyltriphenylphosphonium bromide Ylide Methylenetriphenylphosphorane (Ylide) Phosphonium_Salt->Ylide Deprotonation Base t-BuOK in THF Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Ketone->Oxaphosphetane Product 1-Cyclopropyl-4-methylenecyclohexanecarbonitrile Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct Quench Quench (aq. NH4Cl) Product->Quench Extraction Extraction (Ether) Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the Wittig methyleneation of the ketone.

The Horner-Wadsworth-Emmons (HWE) Reaction: An Alternative for Hindered Ketones

The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate carbanion, which is more nucleophilic and generally less basic than a Wittig ylide.[5] This often leads to better results with sterically hindered ketones and typically favors the formation of the E-alkene.[5][6] The water-soluble phosphate byproduct also simplifies purification.[5]

Materials:

  • 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, wash with anhydrous hexanes to remove mineral oil).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Dissolve 1-cyclopropyl-4-oxocyclohexanecarbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the phosphonate anion solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Reaction ComparisonWittig ReactionHorner-Wadsworth-Emmons Reaction
Reagent Phosphorus YlidePhosphonate Carbanion
Stereoselectivity Generally Z-selective (unstabilized ylides)Generally E-selective
Reactivity with Ketones Can be sluggish with hindered ketonesGenerally better for hindered ketones
Byproduct Triphenylphosphine oxide (often difficult to remove)Dialkyl phosphate (water-soluble)

Reductive Amination: Formation of Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[7] The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced.

Experimental Protocol: Synthesis of a Secondary Amine

This protocol details the reaction with a primary amine to yield a secondary amine, a common structural motif in pharmaceuticals.

Materials:

  • 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

  • Cyclopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a round-bottom flask, add 1-cyclopropyl-4-oxocyclohexanecarbonitrile (1.0 equivalent) and dichloromethane.

  • Add cyclopropylamine (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by an appropriate method (e.g., column chromatography or crystallization).[8]

Mechanistic Rationale:

  • Sodium triacetoxyborohydride: This mild reducing agent is selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol byproduct.[8] It is also less sensitive to acidic conditions that favor imine formation.

Reductive Amination Mechanism

Reductive_Amination Ketone Ketone Iminium_Ion Iminium Ion Ketone->Iminium_Ion + Amine, -H2O Amine Primary Amine (R-NH2) Amine->Iminium_Ion Product Secondary Amine Iminium_Ion->Product Reduction Reducing_Agent NaBH(OAc)3 Reducing_Agent->Product

Caption: Simplified mechanism of reductive amination.

Formation of N-Containing Heterocycles

The ketone functionality can be used to construct various nitrogen-containing heterocycles through condensation reactions.

Oxime Formation

Reaction with hydroxylamine yields an oxime, which can serve as a versatile intermediate for further transformations, such as the Beckmann rearrangement, or can itself be a pharmacologically active moiety.[1][9][10]

Materials:

  • 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine

  • Ethanol

  • Water

Procedure:

  • Dissolve 1-cyclopropyl-4-oxocyclohexanecarbonitrile (1.0 equivalent) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents) in a minimal amount of water.

  • Add the aqueous solution to the ethanolic solution of the ketone.

  • Heat the mixture to reflux for 1-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add cold water to precipitate the oxime.

  • Collect the solid by filtration, wash with cold water, and dry.[11]

Hydrazone Formation

Condensation with hydrazine or its derivatives produces hydrazones, which are important intermediates in reactions like the Wolff-Kishner reduction and can also exhibit biological activity.[12][13][14]

Materials:

  • 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol

  • A catalytic amount of acetic acid

Procedure:

  • Dissolve the ketone (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) and a drop of acetic acid.

  • Stir the mixture at room temperature or with gentle heating.

  • The product often precipitates from the reaction mixture upon formation.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Acetal Formation: Protecting the Ketone

In a multi-step synthesis, it is often necessary to protect the ketone from reacting with nucleophiles or reducing agents. The formation of a cyclic acetal is a common and effective strategy.[15][16][17]

Experimental Protocol: Ethylene Glycol Acetal Protection

Materials:

  • 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Combine the ketone (1.0 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-TsOH in toluene in a round-bottom flask fitted with a Dean-Stark trap and a condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acetal.

Acetal Formation and Deprotection Logic

Acetal_Protection Ketone Ketone Protected_Ketone Cyclic Acetal Ketone->Protected_Ketone Ethylene Glycol, H+ -H2O Deprotected_Ketone Ketone (Regenerated) Protected_Ketone->Deprotected_Ketone Aqueous Acid (H3O+)

Caption: Protection/deprotection scheme for the ketone group.

Conclusion

The derivatization of the ketone group in 1-cyclopropyl-4-oxocyclohexanecarbonitrile opens up a vast chemical space for the development of novel molecules. This guide has provided a selection of robust and versatile protocols for key transformations, including olefination, reductive amination, heterocycle formation, and protection. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this valuable scaffold to advance their drug discovery and materials science programs.

References

  • Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023). Available from: [Link]

  • ChemTube3D. Cyclic acetal formation. Available from: [Link]

  • Wikipedia. Hydrazone. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • PubMed Central. Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. (2023). Available from: [Link]

  • RSC Publishing. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). Available from: [Link]

  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. (2025). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. Available from: [Link]

  • Chemistry LibreTexts. Addition of Alcohols to form Hemiacetals and Acetals. (2023). Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018). Available from: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • ResearchGate. In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. (2001). Available from: [Link]

  • YouTube. Cyclic Acetal Protecting Group Reaction and Mechanism. (2018). Available from: [Link]

  • ACS Omega. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Available from: [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available from: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Available from: [Link]

  • Who we serve. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. (2021). Available from: [Link]

  • Khan Academy. Formation of acetals. Available from: [Link]

  • YouTube. The Grignard Reaction (Worksheet Solutions Walkthrough). (2021). Available from: [Link]

  • ACS Publications. Ammoximation: direct synthesis of oximes from ammonia, oxygen and ketones. Available from: [Link]

  • Chemistry Steps. Formation and Reactions of Acetals. Available from: [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. (2023). Available from: [Link]

  • ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2024). Available from: [Link]

  • CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Available from: [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Available from: [Link]

  • YouTube. Knoevenagel condensation. (2023). Available from: [Link]

  • PubMed Central. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Available from: [Link]

  • Common Conditions. Wittig Reaction. Available from: [Link]

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  • Griffith Research Online. Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. (2022). Available from: [Link]

  • ACS Publications. Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction. Available from: [Link]

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  • Aston Research Explorer. The synthesis and properties of some hydrazines. Available from: [Link]

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Application

Application Note &amp; Protocols: The Strategic Utility of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile in the Synthesis of Novel Heterocyclic Scaffolds

Abstract: This technical guide details the synthetic versatility of 1-cyclopropyl-4-oxocyclohexanecarbonitrile, a uniquely functionalized building block for the construction of diverse and novel heterocyclic systems. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide details the synthetic versatility of 1-cyclopropyl-4-oxocyclohexanecarbonitrile, a uniquely functionalized building block for the construction of diverse and novel heterocyclic systems. The strategic positioning of a ketone and a geminal cyclopropylnitrile group on a cyclohexane ring provides multiple reaction pathways for creating medicinally relevant scaffolds. This document provides in-depth protocols and mechanistic insights for the synthesis of spiro-pyrazoles, fused pyrimidines, and complex thieno-annulated systems, designed for researchers and professionals in drug discovery and synthetic chemistry.

Introduction: A Building Block of Strategic Importance

1-Cyclopropyl-4-oxocyclohexanecarbonitrile is more than a simple cyclic ketone. Its true value lies in the convergence of three key structural motifs within a single, compact molecule:

  • The β-Ketonitrile Moiety: The spatial relationship between the ketone at C4 and the nitrile at C1 (separated by two sp³ carbons) does not fit the classical β-ketonitrile definition. However, the molecule's reactivity is dominated by the individual functionalities: the ketone and the α-cyclopropyl-α-cyano carbon. The ketone serves as a primary electrophilic site for condensation reactions, while the nitrile is an excellent electrophile for intramolecular cyclizations. This dual reactivity is the cornerstone of its synthetic utility.

  • The Cyclopropyl Group: This strained three-membered ring is a well-regarded "bioisostere" for phenyl groups or double bonds in medicinal chemistry. Its inclusion can enhance metabolic stability, improve membrane permeability, and fine-tune binding conformations.[1] The geminal placement next to the nitrile group also imparts unique steric and electronic properties.

  • The Cyclohexane Core: This saturated ring provides a rigid, three-dimensional scaffold, ideal for constructing spirocyclic systems or as a foundation for fused heterocycles.[2][3] Spiro-heterocycles, in particular, are of immense interest due to their structural novelty and presence in numerous natural products and pharmaceuticals.[3][4]

This guide will explore three distinct, high-impact transformations starting from this precursor, providing detailed, validated protocols for each.

Synthesis of Spiro[cyclohexane-pyrazol]amines via Hydrazine Condensation

The most direct application of 1-cyclopropyl-4-oxocyclohexanecarbonitrile leverages the reactivity of the β-ketonitrile functional group in a classical reaction with hydrazine derivatives to form 5-aminopyrazoles.[5] In this case, the reaction proceeds through the ketone and nitrile functionalities to generate a highly valuable spiro-pyrazole scaffold.

Mechanistic Rationale: The synthesis is a two-step, one-pot process. First, the terminal nitrogen of the hydrazine derivative performs a nucleophilic attack on the electrophilic carbonyl carbon of the cyclohexanone, forming a hydrazone intermediate.[5] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazone attacks the electrophilic carbon of the nitrile group. The subsequent tautomerization yields the stable aromatic 5-amino-spiro-pyrazole ring system. The choice of a protic solvent like ethanol facilitates proton transfers throughout the mechanism, and a catalytic amount of acid can accelerate the initial hydrazone formation.

Workflow Diagram: Spiro-Pyrazole Synthesis

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation cluster_3 Final Product A 1-Cyclopropyl-4-oxocyclohexanecarbonitrile E Reaction Mixture A->E Combine in Flask B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->E Combine in Flask C Ethanol (Solvent) C->E Combine in Flask D Glacial Acetic Acid (Catalyst) D->E Combine in Flask F Reflux (e.g., 80°C) for 4-8h E->F G Monitor by TLC F->G H Cool to RT G->H I Concentrate in vacuo H->I J Add Water I->J K Filter Precipitate J->K L Wash with Cold Ethanol K->L M Dry L->M N Spiro[cyclohexane-pyrazol]amine Derivative M->N

Caption: Workflow for the synthesis of spiro-pyrazole derivatives.

Experimental Protocol 2.1: Synthesis of 1'-Cyclopropyl-4',6',7',8'-tetrahydro-1'H-spiro[pyrazole-5,4'-quinolin]-3'-amine
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyclopropyl-4-oxocyclohexanecarbonitrile (1.0 eq, 5.0 g).

  • Reagent Addition: Add ethanol (50 mL) to dissolve the starting material. Subsequently, add hydrazine hydrate (1.2 eq) followed by 3-4 drops of glacial acetic acid.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80°C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material spot has disappeared (typically 4-6 hours).

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation and Isolation: Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Drying: Dry the purified product in a vacuum oven at 40°C overnight to yield the final spiro-pyrazole product.

ReagentMolar Equiv.Typical Yield (%)Notes
Hydrazine Hydrate1.285-95%Forms the N-unsubstituted pyrazole.
Phenylhydrazine1.280-90%Forms the N-phenyl substituted pyrazole.
Methylhydrazine1.275-85%Can lead to a mixture of N1 and N2 isomers.

Synthesis of Fused Pyrimidines via [3+3] Annulation

The ketone functionality of 1-cyclopropyl-4-oxocyclohexanecarbonitrile can serve as a three-carbon component (C-C-C) in condensation reactions with N-C-N synthons like amidines (e.g., guanidine, acetamidine) to construct fused pyrimidine rings.[6] This approach provides rapid access to complex, nitrogen-rich heterocyclic systems.

Mechanistic Rationale: This synthesis is typically performed under basic conditions. The base (e.g., sodium ethoxide) deprotonates the α-carbon to the ketone, generating an enolate. This enolate then participates in a condensation cascade with the amidine. The reaction involves initial C-N bond formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic, fused pyrimidine system. This one-pot reaction efficiently builds molecular complexity.

Workflow Diagram: Fused Pyrimidine Synthesis

cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Reaction Execution cluster_3 Workup & Isolation cluster_4 Final Product A Sodium Metal C Prepare Sodium Ethoxide Solution A->C B Absolute Ethanol B->C F Add to NaOEt Solution C->F D 1-Cyclopropyl-4-oxocyclohexanecarbonitrile D->F E Guanidine Hydrochloride E->F G Reflux for 10-12h F->G H Monitor by TLC G->H I Cool and Neutralize with HCl H->I J Filter Precipitated NaCl I->J K Concentrate Filtrate J->K L Purify by Column Chromatography K->L M Fused Pyrimidine Derivative L->M

Caption: Workflow for the synthesis of fused pyrimidine derivatives.

Experimental Protocol 3.1: Synthesis of 4-Amino-8-cyclopropyl-8-cyano-5,6,7,8-tetrahydroquinazoline
  • Base Preparation: In a flame-dried 250 mL three-neck flask under an inert atmosphere (N₂), carefully add sodium metal (1.5 eq) to absolute ethanol (80 mL) portion-wise at 0°C to prepare a fresh solution of sodium ethoxide.

  • Reagent Addition: Once all the sodium has reacted and the solution has cooled, add guanidine hydrochloride (1.2 eq), followed by a solution of 1-cyclopropyl-4-oxocyclohexanecarbonitrile (1.0 eq, 5.0 g) in absolute ethanol (20 mL).

  • Heating and Monitoring: Attach a reflux condenser and heat the mixture to reflux for 10-12 hours. The reaction progress should be monitored by TLC.

  • Workup: After completion, cool the reaction mixture in an ice bath and carefully neutralize it with concentrated HCl until pH ~7. A significant amount of NaCl will precipitate.

  • Isolation: Filter off the inorganic salts and wash the solid with a small amount of ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography (using a mobile phase such as Dichloromethane:Methanol, 95:5) to afford the pure fused pyrimidine product.

Gewald Three-Component Reaction for Spiro[thiophene-pyridine] Scaffolds

The Gewald reaction is a powerful multi-component reaction for synthesizing highly substituted 2-aminothiophenes.[7] Our starting material can act as the ketone component in this reaction, alongside an active methylene nitrile (e.g., malononitrile) and elemental sulfur. This reaction builds a thiophene ring fused to the cyclohexane core.

Mechanistic Rationale: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone of our starting material and the active methylene of malononitrile.[8][9] The resulting electron-deficient alkene then undergoes a nucleophilic attack by a sulfur species, which is formed in situ from elemental sulfur and the base (e.g., morpholine). This is followed by an intramolecular attack of the carbanion on the nitrile group, leading to cyclization. Tautomerization of the resulting intermediate affords the stable 2-aminothiophene product.[9]

Workflow Diagram: Gewald Reaction

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation cluster_3 Final Product A 1-Cyclopropyl-4-oxocyclohexanecarbonitrile F Reaction Mixture A->F Combine in Flask B Malononitrile B->F Combine in Flask C Elemental Sulfur C->F Combine in Flask D Ethanol (Solvent) D->F Combine in Flask E Morpholine (Base) E->F Combine in Flask G Heat to 50°C for 2-4h F->G H Monitor by TLC G->H I Cool to RT H->I J Pour into Ice-Water I->J K Filter Precipitate J->K L Wash with Water K->L M Recrystallize from Ethanol L->M N Spiro[thiophene] Derivative M->N

Caption: Workflow for the Gewald three-component reaction.

Experimental Protocol 4.1: Synthesis of 2-Amino-4-(1-cyclopropyl-1-cyano-cyclohexan-4-ylidene)-4H-thiophene-3-carbonitrile
  • Reaction Setup: In a 100 mL round-bottom flask, suspend 1-cyclopropyl-4-oxocyclohexanecarbonitrile (1.0 eq, 5.0 g), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (40 mL).

  • Base Addition: Add morpholine (1.5 eq) dropwise to the stirred suspension. An exothermic reaction may be observed.

  • Heating and Monitoring: Gently heat the reaction mixture to 50°C for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 200 mL of ice-water.

  • Isolation: A solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual morpholine.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 2-aminothiophene derivative.

ComponentRoleRationale
MalononitrileActive Methylene CompoundProvides the C-CN fragment for the thiophene ring.
Elemental SulfurSulfur SourceIncorporated into the heterocyclic ring.
MorpholineBase CatalystFacilitates the initial Knoevenagel condensation and activates sulfur.

Conclusion

1-Cyclopropyl-4-oxocyclohexanecarbonitrile has been demonstrated to be a highly effective and versatile precursor for the synthesis of diverse heterocyclic systems. The protocols outlined in this guide provide reliable and robust methods for accessing spiro-pyrazoles, fused pyrimidines, and complex thiophenes, which are scaffolds of significant interest in medicinal chemistry and materials science. The strategic combination of a reactive ketone, a nitrile, and a cyclopropyl group within a cyclohexane core offers a rich platform for further synthetic exploration and the development of novel molecular entities.

References

  • Yoon, Y., et al. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications (RSC Publishing).
  • (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
  • (n.d.). 1-cyclopropyl-4-oxoCyclohexanecarbonitrile | 960370-97-2. Benchchem.
  • Elassar, A. Z. A., & El-Khair, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
  • Beryozkina, T., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters - ACS Publications.
  • Behera, R. K., et al. (n.d.). Studies on Spiroheterocycles, Part II: Heterocyclization of the Spiro Compounds Containing Cyclohexanone and Thiobarbituric Acid. Taylor & Francis Online.
  • Behera, R. K., et al. (n.d.). Studies on Spiroheterocycles, Part II: Heterocyclization of the Spiro Compounds Containing Cyclohexanone and Thiobarbituric Acid with Different Bidentate Nucleophilic Reagents. Taylor & Francis Online.
  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • (n.d.). Structures, reagents and conditions for the synthesis of spiro.... ResearchGate.
  • (n.d.). Enantioselective Synthesis of Spiro Heterocycles | Request PDF. ResearchGate.
  • Fernandez-Alvarez, R., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • (n.d.). Pyrimidine synthesis. Organic Chemistry Portal.
  • (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media.
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
  • (n.d.). Gewald reaction. Wikipedia.
  • (n.d.). Gewald Reaction. Organic Chemistry Portal.
  • Van derost, G., & Van-der-ost, G. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

Sources

Method

experimental procedure for the preparation of 1-cyclopropyl-4-oxocyclohexanecarbonitrile analogs

Application Note & Protocol A Modular Synthetic Strategy for the Preparation of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Analogs Abstract The 1-cyclopropyl-4-oxocyclohexanecarbonitrile scaffold is a privileged motif in...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Modular Synthetic Strategy for the Preparation of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Analogs

Abstract

The 1-cyclopropyl-4-oxocyclohexanecarbonitrile scaffold is a privileged motif in modern medicinal chemistry, serving as a key structural component in the development of novel therapeutic agents, including potent enzyme inhibitors and receptor antagonists.[1] This document provides a detailed experimental guide for the synthesis of this core structure and its analogs, designed for researchers in synthetic chemistry and drug development. We present a robust and modular approach centered on a Michael addition followed by an intramolecular cyclization, offering flexibility for generating diverse analogs. The causality behind critical experimental choices is elucidated, and comprehensive, step-by-step protocols for synthesis, purification, and characterization are provided.

Strategic Overview & Retrosynthetic Analysis

The synthesis of a polysubstituted carbocycle like 1-cyclopropyl-4-oxocyclohexanecarbonitrile requires a strategy that allows for precise control over the installation of multiple functional groups. While several routes can be envisioned, including functionalization of a pre-existing cyclohexanone ring, a convergent approach building the ring system offers superior flexibility for analog synthesis. Our featured strategy is a variation of the renowned Robinson annulation, which constructs a six-membered ring through a sequence of a Michael addition and an intramolecular aldol condensation.[2][3][4]

The core of our methodology involves the conjugate addition of a nitrile-stabilized nucleophile to a cyclopropyl-containing α,β-unsaturated ketone. The resulting 1,5-dicarbonyl equivalent is then induced to undergo an intramolecular cyclization to forge the final cyclohexanone ring. This approach is highly modular, as variations in both the Michael acceptor and the nitrile component can be readily implemented to generate a library of analogs.

Retrosynthetic Pathway

A logical retrosynthetic analysis of the target scaffold reveals the key bond disconnections and strategic precursors. The primary disconnection is the C2-C3 bond of the cyclohexanone ring, which is formed during the intramolecular cyclization. This leads back to a δ-ketonitrile intermediate, which in turn can be disconnected at the C1-C6 bond, tracing back to a cyclopropyl-substituted Michael acceptor and a nitrile-containing nucleophile.

G Target 1-Cyclopropyl-4-oxocyclohexane carbonitrile (Target) Intramolecular_Cyclization Intramolecular Cyclization (e.g., Aldol or Thorpe-Ziegler type) Target->Intramolecular_Cyclization C2-C3 disconnection Ketonitrile δ-Ketonitrile Intermediate Intramolecular_Cyclization->Ketonitrile Michael_Addition Michael Addition Ketonitrile->Michael_Addition C1-C6 disconnection Acceptor Cyclopropyl α,β-Unsaturated Ketone (Michael Acceptor) Michael_Addition->Acceptor Nucleophile Nitrile-stabilized Carbanion (Nucleophile) Michael_Addition->Nucleophile G cluster_0 Step 1: Synthesis of Michael Acceptor cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Decarboxylation Start_A Cyclopropanecarbaldehyde Acceptor 4-Cyclopropylbut-3-en-2-one Start_A->Acceptor Start_B Acetone Start_B->Acceptor Adduct Michael Adduct (δ-Ketonitrile Ester) Acceptor->Adduct Base (e.g., NaOEt) Nucleophile Ethyl Cyanoacetate Nucleophile->Adduct Final_Product Target Molecule Adduct->Final_Product Base, Heat, then H3O+ workup

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of Michael Acceptor (4-Cyclopropylbut-3-en-2-one)

This procedure utilizes a base-catalyzed Aldol condensation between cyclopropanecarbaldehyde and acetone to generate the required α,β-unsaturated ketone. This is a foundational step in the Robinson Annulation sequence. [5]

  • Reagents & Materials:

    • Cyclopropanecarbaldehyde (1.0 equiv)

    • Acetone (10.0 equiv)

    • 10% Aqueous Sodium Hydroxide (NaOH) solution

    • Diethyl ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add acetone (10.0 equiv) and the 10% NaOH solution (50 mL). Cool the mixture to 0-5 °C in an ice bath.

    • Add cyclopropanecarbaldehyde (1.0 equiv) dropwise to the stirred mixture over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 4-cyclopropylbut-3-en-2-one as a colorless to pale yellow oil.

  • Causality & Insights: Using a large excess of acetone minimizes self-condensation of acetone and drives the reaction towards the desired product. Low-temperature addition of the aldehyde prevents uncontrolled side reactions. This Aldol condensation is a classic and reliable method for forming α,β-unsaturated ketones. [2]

Protocol 2: Michael Addition to form δ-Ketonitrile Intermediate

This step involves the 1,4-conjugate addition of the carbanion derived from ethyl cyanoacetate to the α,β-unsaturated ketone prepared in Protocol 1. This is the crucial C-C bond-forming step that assembles the carbon backbone of the target ring. [3][6]

  • Reagents & Materials:

    • 4-Cyclopropylbut-3-en-2-one (1.0 equiv)

    • Ethyl cyanoacetate (1.1 equiv)

    • Sodium ethoxide (NaOEt) (1.1 equiv)

    • Anhydrous Ethanol (EtOH)

    • Ammonium Chloride (NH₄Cl) solution (saturated)

    • Ethyl acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.1 equiv) in anhydrous ethanol.

    • To this solution, add ethyl cyanoacetate (1.1 equiv) dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the enolate.

    • Add a solution of 4-cyclopropylbut-3-en-2-one (1.0 equiv) in anhydrous ethanol dropwise to the enolate solution.

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor by TLC until the starting ketone is consumed.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude Michael adduct. This intermediate is often used directly in the next step without further purification.

  • Causality & Insights: Sodium ethoxide is a sufficiently strong base to deprotonate ethyl cyanoacetate, creating a soft nucleophile that preferentially attacks the β-carbon of the unsaturated ketone in a Michael-type fashion. [6]Using an inert atmosphere is crucial to prevent side reactions involving moisture and oxygen.

Protocol 3: Intramolecular Cyclization, Hydrolysis, and Decarboxylation

This final sequence closes the ring and installs the required functionalities. The reaction is conceptually related to the Thorpe-Ziegler reaction, which involves the intramolecular condensation of nitriles. [7][8]Here, the base promotes an intramolecular cyclization, followed by acidic workup which hydrolyzes the ester and promotes decarboxylation to yield the final product.

  • Reagents & Materials:

    • Crude Michael adduct from Protocol 2 (1.0 equiv)

    • Potassium tert-butoxide (KOtBu) (2.0 equiv)

    • Anhydrous Toluene

    • Hydrochloric Acid (HCl), 6M

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Dichloromethane (DCM)

  • Procedure:

    • Under an inert atmosphere, dissolve the crude Michael adduct in anhydrous toluene.

    • Add potassium tert-butoxide (2.0 equiv) portion-wise at room temperature.

    • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. The cyclization progress can be monitored by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by adding 6M HCl until the pH is acidic (~pH 2). This step facilitates both hydrolysis and decarboxylation.

    • Stir vigorously at room temperature for 2-3 hours.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3 x 40 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford pure 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

  • Causality & Insights: Potassium tert-butoxide is a strong, non-nucleophilic base ideal for promoting the intramolecular cyclization. The subsequent acidic workup is a classic Krapcho decarboxylation sequence for β-keto esters (or their nitrile equivalents), which cleanly removes the ester group to yield the target ketone. [9]

Synthesis of Analogs: A Modular Approach

The true utility of this synthetic route lies in its modularity. By substituting the initial building blocks, a wide array of analogs can be synthesized. The following table illustrates potential modifications.

Michael Acceptor AnalogNitrile Nucleophile AnalogExpected Product AnalogKey Considerations
4-Phenyl but-3-en-2-oneEthyl Cyanoacetate1-Phenyl -4-oxocyclohexanecarbonitrileStandard conditions applicable.
4-Cyclopropylbut-3-en-2-oneMalononitrile 1-Cyclopropyl-4-oxocyclohexane-1,1-dicarbonitrile Requires careful control of the final hydrolysis step to avoid over-reaction.
4-Cyclopropyl-1-phenyl but-3-en-1-oneEthyl Cyanoacetate1-Cyclopropyl-4-oxo-6-phenyl cyclohexanecarbonitrileMay introduce diastereomeric products that require separation.
4-Cyclopropylbut-3-en-2-oneNitroacetonitrile 1-Cyclopropyl-1-nitro -4-oxocyclohexanecarbonitrileNitro group is strongly electron-withdrawing and may alter reactivity.

Characterization

The identity and purity of the final products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ketone (C=O stretch, ~1715 cm⁻¹) and the nitrile (C≡N stretch, ~2240 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

  • BenchChem. (n.d.). 1-cyclopropyl-4-oxoCyclohexanecarbonitrile.
  • Kulinkovich, O. (2022). Kulinkovich reaction. Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Wikipedia. (2023). Thorpe reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, June 4). Kulinkovich Reaction [Video]. YouTube. Retrieved from [Link]

  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Retrieved from [Link]

  • Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 23.12 The Robinson Annulation Reaction. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (2021, November). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Retrieved from [Link]_

  • L.S. College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

  • Scribd. (2020, September 20). Robinson Annulation 1. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Robinson Annulation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, June 15). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile in Modern Asymmetric Synthesis

Foreword: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry and drug development, the strategic incorporation of specific structural motifs can profoundly influence a molecule's ph...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile. The cyclopropyl group, for instance, is increasingly recognized as a "versatility player" in drug design. Its unique electronic properties and conformational rigidity can enhance potency, improve metabolic stability, and fine-tune physicochemical properties such as pKa and membrane permeability[1][2]. When this valuable fragment is integrated into a more complex scaffold, such as the cyclohexanone framework, it generates a building block of significant interest.

1-Cyclopropyl-4-oxocyclohexanecarbonitrile presents itself as such a high-value intermediate. This molecule is distinguished by three key features:

  • The Cyclopropyl Moiety: As mentioned, this group is a bioisostere for phenyl rings or tert-butyl groups, offering a way to explore chemical space with improved drug-like properties[3].

  • A Prochiral Ketone: The carbonyl group at the 4-position serves as a handle for a variety of stereoselective transformations, most notably asymmetric reduction to introduce a new chiral center.

  • A Quaternary Carbon Stereocenter: The carbon atom bearing both the cyclopropyl and nitrile groups is a fully substituted, or quaternary, stereocenter. The asymmetric construction of such centers is a formidable challenge in organic synthesis, making this molecule a valuable precursor to complex chiral architectures[4][5][6].

These application notes will provide researchers, scientists, and drug development professionals with a technical guide to the potential applications of 1-cyclopropyl-4-oxocyclohexanecarbonitrile in asymmetric synthesis. While direct literature on the asymmetric transformations of this specific molecule is emerging, we will present robust, field-proven protocols extrapolated from methodologies applied to structurally analogous systems. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and empowering researchers to adapt these methods to their specific synthetic challenges.

Part 1: Asymmetric Reduction of the Prochiral Ketone

The most direct application of 1-cyclopropyl-4-oxocyclohexanecarbonitrile in asymmetric synthesis is the stereoselective reduction of its ketone functionality. This transformation yields chiral cis- and trans-4-hydroxy-1-cyclopropylcyclohexanecarbonitrile, valuable intermediates for the synthesis of a wide range of biologically active molecules. The choice of catalyst and reaction conditions is paramount in achieving high diastereoselectivity and enantioselectivity.

Chiral Catalyst Systems for Ketone Reduction

A variety of chiral catalysts have been successfully employed for the asymmetric reduction of cyclic ketones[7]. For a substrate like 1-cyclopropyl-4-oxocyclohexanecarbonitrile, two prominent and reliable methods are Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-dimethyl sulfide complex). The catalyst forms a complex with the borane, which then coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one face of the carbonyl.

  • Noyori Asymmetric Transfer Hydrogenation: This powerful technique employs a chiral ruthenium complex, often with a tosylated diamine ligand, and a hydrogen donor such as isopropanol or formic acid. It is known for its high efficiency and functional group tolerance.

Protocol 1: Asymmetric Transfer Hydrogenation using a Chiral Ruthenium Catalyst

This protocol is adapted from established procedures for the asymmetric reduction of substituted cyclohexanones and offers a practical approach to obtaining the chiral alcohol from 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Objective: To synthesize enantiomerically enriched cis- and trans-4-hydroxy-1-cyclopropylcyclohexanecarbonitrile.

Materials:

  • 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

  • (R,R)- or (S,S)-N-tosyl-1,2-diphenylethylenediamine ((R,R)- or (S,S)-TsDPEN)

  • [RuCl₂(p-cymene)]₂

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous dichloromethane (DCM) or isopropanol

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Experimental Workflow:

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification prep1 Dissolve [RuCl₂(p-cymene)]₂ and chiral ligand (TsDPEN) in anhydrous solvent prep2 Stir at room temperature under inert atmosphere for 30 min prep1->prep2 react1 Add 1-cyclopropyl-4-oxocyclohexanecarbonitrile to the catalyst solution prep2->react1 react2 Add formic acid/triethylamine azeotrope (hydrogen source) react1->react2 react3 Stir at specified temperature (e.g., 25-40 °C) for 12-24 h react2->react3 work1 Quench the reaction with water or saturated NaHCO₃ react3->work1 work2 Extract with an organic solvent (e.g., ethyl acetate) work1->work2 work3 Dry the organic layer, concentrate, and purify by column chromatography work2->work3

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005-0.01 eq) and the chiral ligand ((R,R)- or (S,S)-TsDPEN, 0.01-0.02 eq) in anhydrous solvent (e.g., DCM or isopropanol). Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Reaction Setup: To the catalyst solution, add 1-cyclopropyl-4-oxocyclohexanecarbonitrile (1.0 eq).

  • Hydrogenation: Add the formic acid/triethylamine azeotrope (5:2 mixture, 2-5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (typically between 25 °C and 40 °C) for 12 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by adding water or saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to separate the cis and trans diastereomers and obtain the desired chiral alcohol.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude product and the enantiomeric excess (ee) of each diastereomer by chiral high-performance liquid chromatography (HPLC).

Expected Outcome and Causality:

The choice of the (R,R)- or (S,S)-TsDPEN ligand will determine the absolute stereochemistry of the resulting alcohol. The facial selectivity of the hydride transfer is dictated by the steric environment created by the chiral ligand around the ruthenium center. The cis and trans diastereomers are formed, and their ratio will depend on the thermodynamics of the hydride attack on the cyclohexanone ring, which can be influenced by the bulky cyclopropyl group.

Data Presentation (Illustrative based on similar substrates):

Catalyst LigandSolventTemp (°C)Time (h)Yield (%)dr (cis:trans)ee (%) (major diastereomer)
(R,R)-TsDPENIsopropanol3018>9585:15>98
(S,S)-TsDPENDCM2524>9580:20>98

Note: This data is illustrative and based on typical results for asymmetric transfer hydrogenation of substituted cyclohexanones. Optimization for 1-cyclopropyl-4-oxocyclohexanecarbonitrile may be required.

Part 2: 1-Cyclopropyl-4-oxocyclohexanecarbonitrile as a Scaffold for All-Carbon Quaternary Stereocenters

The C1 position of 1-cyclopropyl-4-oxocyclohexanecarbonitrile is a pre-existing quaternary center. While this center is not chiral in the starting material, its presence makes the molecule an excellent scaffold for introducing new stereocenters and exploring diastereoselective reactions. For instance, subsequent transformations at other positions on the ring can be influenced by the steric bulk of the C1 substituents.

Furthermore, derivatives of this molecule could be synthesized to create a chiral quaternary center at C1. For example, an asymmetric synthesis of the entire ring system could be envisioned using organocatalysis[5].

Conceptual Application: Diastereoselective Alkylation

Following the asymmetric reduction of the ketone to a chiral alcohol, the resulting hydroxyl group can be used to direct subsequent reactions. For example, the chiral alcohol can be converted to a silyl ether, and the resulting compound can undergo diastereoselective alkylation at the α-position to the nitrile.

Reaction Scheme:

G start Chiral Hydroxy Nitrile step1 Protection (e.g., TBSCl, Imidazole) start->step1 protected Protected Chiral Alcohol step1->protected step2 Deprotonation (e.g., LDA, -78 °C) protected->step2 enolate Enolate Formation step2->enolate step3 Alkylation (e.g., MeI) enolate->step3 product Diastereomerically Enriched Product step3->product

Caption: Conceptual Diastereoselective Alkylation.

In this conceptual workflow, the bulky protecting group on the hydroxyl at C4 would direct the incoming electrophile (e.g., methyl iodide) to the opposite face of the molecule, leading to a high degree of diastereoselectivity in the formation of a new stereocenter α to the nitrile.

Conclusion and Future Outlook

1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a promising and versatile building block for asymmetric synthesis. Its unique combination of a prochiral ketone, a quaternary center, and a pharmaceutically relevant cyclopropyl group makes it an attractive starting material for the synthesis of complex chiral molecules[8]. The protocols and concepts outlined in these application notes, derived from well-established asymmetric methodologies, provide a solid foundation for researchers to explore the full potential of this scaffold. As the demand for novel chiral entities in drug discovery continues to grow, we anticipate that 1-cyclopropyl-4-oxocyclohexanecarbonitrile and its derivatives will play an increasingly important role in the development of next-generation therapeutics.

References

  • Petrov, V. A. (2016). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. PMC, NIH. [Link]

  • Yu, S.-J., et al. (2021). A versatile approach to functionalized cyclic ketones bearing quaternary carbon stereocenters via organocatalytic asymmetric conjugate addition of nitroalkanes to cyclic β-substituted α,β-Enones. Tetrahedron. [Link]

  • ResearchGate. (n.d.). Chiral catalysts employed in the asymmetric reduction of cyclic ketones 3 and 6. [Link]

  • Wang, J., et al. (2025). Asymmetric photoreactions catalyzed by chiral ketones. RSC Publishing. [Link]

  • ResearchGate. (2021). Asymmetric construction of all-carbon quaternary stereocenters via enantioselective functionalizations of α-branched ketones. [Link]

  • Campos, K. R., et al. (2006). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 11(10), 837-851. [Link]

  • Pellicciari, R., et al. (2018). Enantioselective synthesis of chiral BCPs. Organic & Biomolecular Chemistry, 16(43), 8215-8226. [Link]

  • ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]

  • RSC Publishing. (2024). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers. [Link]

  • Zhou, H., et al. (2023). Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. Organic Letters, 25(36), 6688–6692. [Link]

  • ResearchGate. (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. [Link]

  • El-Sayed, N. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Beilstein Journals. (2025). Recent advances in organocatalytic atroposelective reactions. [Link]

  • RSC Publishing. (2024). Enantioselective alkynylation of isatins. Organic & Biomolecular Chemistry. [Link]

  • Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Chen, J., et al. (2023). Structural analysis of an anthrol reductase inspires enantioselective synthesis of enantiopure hydroxycycloketones and β-halohydrins. Nature Communications, 14(1), 373. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • RSC Publishing. (n.d.). Stereoselective synthesis of Z-acrylonitrile derivatives: catalytic and acetylcholinesterase inhibition studies. New Journal of Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

Welcome to the technical support center for the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to this valuable compound.

Overview of the Synthesis

The synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile typically involves the 1,4-conjugate addition of a cyclopropyl Grignard reagent to a 4-oxocyclohexenecarbonitrile precursor or a related Michael acceptor. The core challenge lies in achieving high regioselectivity for the 1,4-addition over the competing 1,2-addition to the ketone carbonyl, as well as minimizing side reactions. This guide will address these challenges in detail.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: I am getting a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in this synthesis can stem from several factors, primarily related to the quality of your reagents and the reaction conditions. Let's break down the troubleshooting process.

1. Verify the Integrity of Starting Materials:

  • Cyclopropylmagnesium Bromide: The Grignard reagent is highly sensitive to moisture and air.[1] Inadequate preparation or handling can significantly reduce its activity.

    • Actionable Advice:

      • Ensure all glassware is rigorously flame-dried or oven-dried before use.

      • Use anhydrous solvents (e.g., THF, diethyl ether) for the Grignard preparation and the subsequent reaction.[1]

      • The magnesium turnings should be fresh and activated. Adding a small crystal of iodine can help initiate the Grignard formation.[1][2]

      • If using a commercial solution of cyclopropylmagnesium bromide, ensure it has been stored properly under an inert atmosphere and is not expired. Consider titrating the Grignard reagent before use to determine its exact molarity.

  • 4-Oxocyclohexanecarbonitrile Precursor: The purity of your Michael acceptor is crucial.

    • Actionable Advice:

      • Confirm the identity and purity of your starting material using techniques like NMR or GC-MS.

      • If you synthesized the precursor, ensure it was purified correctly to remove any residual acids, bases, or other reactive impurities.

2. Optimize Reaction Conditions:

  • Temperature Control: Grignard additions are exothermic. Poor temperature control can lead to side reactions.

    • Actionable Advice:

      • Perform the addition of the Grignard reagent to the cyclohexenone precursor at a low temperature, typically between -78 °C and 0 °C, to favor the desired 1,4-addition.

      • Add the Grignard reagent slowly and dropwise to maintain a consistent internal temperature.

  • Solvent Choice: The solvent can influence the reactivity and selectivity of the Grignard reagent.

    • Actionable Advice:

      • Tetrahydrofuran (THF) is a common and effective solvent for this type of reaction.[1]

      • In some cases, the use of a non-coordinating solvent like toluene in combination with a coordinating solvent can influence the aggregation state of the Grignard reagent and affect selectivity.

3. Investigate the Reaction Mechanism:

The following diagram illustrates a general troubleshooting workflow for low yield issues:

low_yield_troubleshooting start Low or No Yield reagent_check Verify Reagent Quality (Grignard, Substrate) start->reagent_check Start Here condition_check Optimize Reaction Conditions (Temperature, Solvent) reagent_check->condition_check If reagents are pure sub_reagent Prepare fresh Grignard Verify substrate purity reagent_check->sub_reagent workup_check Review Work-up Procedure condition_check->workup_check If conditions are optimal sub_condition Lower temperature Slow addition condition_check->sub_condition success Improved Yield workup_check->success If work-up is correct sub_workup Check quenching step Ensure complete extraction workup_check->sub_workup

Caption: Troubleshooting workflow for low product yield.

Poor Regioselectivity (1,2- vs. 1,4-Addition)

Question: My main product is the 1,2-addition adduct (the tertiary alcohol) instead of the desired 1,4-addition product. How can I improve the regioselectivity?

Answer: The competition between 1,2- and 1,4-addition is a classic challenge in the reaction of Grignard reagents with α,β-unsaturated ketones.[3][4] Hard nucleophiles tend to favor 1,2-addition, while softer nucleophiles favor 1,4-addition.[5]

1. Influence of Temperature:

  • Scientific Rationale: Lower reaction temperatures generally favor the thermodynamically more stable 1,4-addition product. The 1,2-addition is often kinetically favored and may be reversible under certain conditions.[6]

  • Actionable Advice: Conduct the reaction at a significantly lower temperature, such as -78 °C.

2. The Role of Additives:

  • Copper(I) Catalysis: The addition of a catalytic amount of a copper(I) salt, such as CuI or CuBr·SMe₂, is a well-established method to promote 1,4-conjugate addition of Grignard reagents.[7]

    • Scientific Rationale: The Grignard reagent undergoes transmetalation with the copper(I) salt to form an organocuprate in situ. Organocuprates are softer nucleophiles than Grignard reagents and selectively add in a 1,4-fashion.[3]

    • Actionable Advice: Add 1-10 mol% of CuI or another suitable copper(I) salt to the reaction mixture before the addition of the Grignard reagent.

3. Grignard Reagent Equivalents:

  • Actionable Advice: Using a slight excess (1.1-1.3 equivalents) of the Grignard reagent can sometimes improve the yield of the 1,4-adduct, but a large excess may lead to more side products.

The following table summarizes key parameters to favor 1,4-addition:

ParameterCondition for 1,2-Addition (Undesired)Condition for 1,4-Addition (Desired)
Temperature Higher temperatures (e.g., 0 °C to room temp.)Lower temperatures (e.g., -78 °C)
Additives NoneCatalytic Cu(I) salt (e.g., CuI, CuBr·SMe₂)
Nucleophile "Hard" nucleophile (Grignard reagent)"Soft" nucleophile (in situ generated organocuprate)
Formation of Side Products

Question: I am observing significant side products in my reaction mixture. What are they likely to be and how can I minimize their formation?

Answer: Besides the 1,2-addition product, other side reactions can occur.

1. Enolization of the Starting Material:

  • Scientific Rationale: If the Grignard reagent acts as a base rather than a nucleophile, it can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting material after work-up.

  • Actionable Advice: Lowering the reaction temperature can disfavor the enolization pathway.

2. Wurtz-Type Coupling:

  • Scientific Rationale: The Grignard reagent can couple with any unreacted cyclopropyl bromide to form bicyclopropyl.

  • Actionable Advice: Ensure the complete formation of the Grignard reagent before adding it to the Michael acceptor. Adding the Grignard reagent to the substrate (normal addition) rather than the other way around (inverse addition) is generally preferred.

3. Ring Opening of the Cyclopropyl Group:

  • Scientific Rationale: The strained cyclopropyl ring can be susceptible to opening under certain conditions, although this is less common with Grignard reagents compared to other organometallics.[8]

  • Actionable Advice: Maintain mild reaction and work-up conditions. Avoid high temperatures and strongly acidic or basic conditions during purification.

Purification Challenges

Question: I am having difficulty purifying the final product. What purification strategies are recommended?

Answer: The polarity of the desired product, the 1,2-addition byproduct, and any unreacted starting material will be different, which can be exploited for purification.

1. Column Chromatography:

  • Actionable Advice:

    • Silica gel column chromatography is the most common method for purification.

    • A solvent system of ethyl acetate and hexanes is a good starting point for elution. The polarity can be adjusted based on TLC analysis. The desired 1,4-adduct is generally less polar than the 1,2-addition alcohol byproduct.

    • Careful selection of the solvent gradient is key to achieving good separation.

2. Crystallization:

  • Actionable Advice: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for obtaining high-purity material.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare cyclopropylmagnesium bromide? A1: The preparation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium turnings in an anhydrous ether solvent like THF is a standard procedure.[1] It is crucial to use an inert atmosphere (nitrogen or argon) and flame-dried glassware. The reaction can be initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The reaction temperature is typically maintained between 40-50 °C.[1][9]

Q2: Can I use other cyclopropyl organometallic reagents? A2: Yes, other reagents can be used. For instance, diorganocuprates like lithium dicyclopropylcuprate, prepared from cyclopropyllithium and a copper(I) salt, are excellent for promoting 1,4-addition.[3] However, Grignard reagents are often more convenient and cost-effective.

Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A stain such as potassium permanganate or p-anisaldehyde can be used for visualization. Gas chromatography (GC) can also be used to monitor the disappearance of the starting material and the appearance of products.[10]

Q4: What are the safety precautions for working with Grignard reagents? A4: Cyclopropylmagnesium bromide is highly reactive and moisture-sensitive.[1] It can ignite on contact with air. Always work in a well-ventilated fume hood and under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves. Quench any residual Grignard reagent carefully with a proton source, such as a saturated aqueous solution of ammonium chloride, at a low temperature.[2]

Q5: What is the expected H-NMR and C-NMR signature for the desired product? A5: In the ¹H-NMR spectrum, you would expect to see signals corresponding to the cyclopropyl protons (typically in the upfield region, around 0-1 ppm), as well as the protons of the cyclohexanone ring. In the ¹³C-NMR, the key signals would be the carbonyl carbon of the ketone (around 208-212 ppm), the quaternary carbon bearing the cyclopropyl and nitrile groups, and the carbons of the cyclopropyl ring.

Experimental Protocols

Protocol 1: Preparation of Cyclopropylmagnesium Bromide in THF
  • Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool under a stream of nitrogen.

  • To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.

  • Add enough anhydrous THF to just cover the magnesium.

  • In the dropping funnel, add a solution of cyclopropyl bromide (1.0 eq.) in anhydrous THF.

  • Add a small amount of the cyclopropyl bromide solution to the magnesium. The disappearance of the iodine color and gentle reflux indicates the initiation of the reaction. Gentle warming may be necessary.

  • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature. The resulting grey-brown solution is ready for use.

Protocol 2: Copper(I)-Catalyzed 1,4-Addition
  • In a separate flame-dried, nitrogen-flushed flask, dissolve the 4-oxocyclohexenecarbonitrile precursor (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add copper(I) iodide (CuI, 0.05 eq.) to the solution and stir for 10-15 minutes.

  • Slowly add the freshly prepared cyclopropylmagnesium bromide solution (1.2 eq.) dropwise via a syringe or cannula, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate or diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

The following diagram illustrates the reaction workflow:

synthesis_workflow start Start grignard_prep Prepare Cyclopropylmagnesium Bromide (Protocol 1) start->grignard_prep reaction_setup Set up Reaction with Substrate and Cu(I) catalyst grignard_prep->reaction_setup addition Slow Addition of Grignard at -78°C reaction_setup->addition reaction Stir at -78°C for 2-4h (Monitor by TLC) addition->reaction workup Quench with sat. NH4Cl Aqueous Work-up reaction->workup purification Purify by Column Chromatography workup->purification product 1-Cyclopropyl-4-oxocyclohexanecarbonitrile purification->product

Caption: Workflow for the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

References

  • Benchchem. 1-cyclopropyl-4-oxoCyclohexanecarbonitrile | 960370-97-2. Accessed January 19, 2026.
  • ChemicalBook. CYCLOHEXANECARBONITRILE, 4-OXO- | 34916-10-4. Accessed January 19, 2026.
  • Benchchem. Cyclopropylmagnesium Bromide|Grignard Reagent|CAS 23719-80-4. Accessed January 19, 2026.
  • Tokyo Chemical Industry Co., Ltd. Cyclopropylmagnesium Bromide | 23719-80-4. Accessed January 19, 2026.
  • ACS Publications. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Published March 21, 2018.
  • DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Accessed January 19, 2026.
  • Chemistry Stack Exchange. Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?. Published May 18, 2015.
  • ResearchGate. Optimization of the 1,2-addition of Grignard reagents to ketone 1. Accessed January 19, 2026.
  • ChemicalBook. Cyclopropylmagnesium bromide | 23719-80-4. Accessed January 19, 2026.
  • Guidechem. CYCLOHEXANECARBONITRILE, 4-OXO- 34916-10-4 wiki. Accessed January 19, 2026.
  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Accessed January 19, 2026.
  • Master Organic Chemistry. 1,4-addition of enolates to enones ("The Michael Reaction"). Accessed January 19, 2026.
  • Crescent Chemical Company. 4-OXOCYCLOHEXANECARBONITRILE. Accessed January 19, 2026.
  • Organic Chemistry Portal. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. Accessed January 19, 2026.
  • Chemistry LibreTexts. 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Published July 18, 2015.
  • CymitQuimica. 4-Oxo-cyclohexanecarbonitrile. Accessed January 19, 2026.
  • Sigma-Aldrich. Cyclopropylmagnesium bromide 0.5M THF 23719-80-4. Accessed January 19, 2026.
  • PubMed.
  • Google Patents. CN102757455B - Preparation method of cyclopropylboronic acid. Accessed January 19, 2026.
  • PubMed. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. Published March 17, 2017.
  • Chemistry LibreTexts. Conjugate Addition Reactions. Published January 22, 2023.
  • Benchchem. Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes. Accessed January 19, 2026.
  • Google Patents. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts. Accessed January 19, 2026.
  • BLD Pharm. 916160-09-3|1-(CYCLOPROPYLMETHYL)-4-OXOCYCLOHEXANE-1-CARBONITRILE. Accessed January 19, 2026.
  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Accessed January 19, 2026.
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
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  • ResearchGate. Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane | Request PDF. Accessed January 19, 2026.
  • Organic Chemistry (2nd Edition). Conjugate Addition and Related Reactions | Chapter 19. Accessed January 19, 2026.
  • Benchchem.

Sources

Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile. As a key intermediate in the synthesis of v...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile. As a key intermediate in the synthesis of various pharmaceutical agents, ensuring the purity and yield of this compound is critical. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its synthesis, focusing on the identification and mitigation of byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile most commonly proceeds via a base-catalyzed Michael addition of cyclopropylacetonitrile to a cyclohexenone derivative. While this is a powerful C-C bond-forming reaction, several side reactions can occur, leading to a complex product mixture and challenging purifications.

Question 1: My reaction is complete, but I'm seeing a significant amount of a higher molecular weight impurity that is difficult to separate from my desired product. What is it and how can I avoid it?

Answer: This is a classic sign of dialkylation , a common byproduct in Michael additions.[1]

Causality: The enolate of your desired product, 1-cyclopropyl-4-oxocyclohexanecarbonitrile, can act as a nucleophile and react with another molecule of the cyclohexenone starting material. This is more likely to happen if the initial enolate of cyclopropylacetonitrile is not consumed completely or if the reaction conditions favor further deprotonation of the product.

Troubleshooting & Prevention:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the cyclopropylacetonitrile to ensure the complete consumption of the cyclohexenone Michael acceptor.

  • Controlled Addition: Add the cyclohexenone slowly to a solution of the pre-formed enolate of cyclopropylacetonitrile. This maintains a low concentration of the Michael acceptor, minimizing the chance of the product enolate reacting with it.

  • Base Selection: A strong, non-nucleophilic base (e.g., NaH, KOtBu) is crucial for the initial deprotonation of cyclopropylacetonitrile. Using a weaker base or a nucleophilic one can lead to incomplete enolate formation and other side reactions.

  • Temperature Management: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.

Purification Strategy: The dialkylated product is significantly less polar than the desired mono-adduct. Flash column chromatography on silica gel with a carefully optimized gradient of ethyl acetate in hexanes can effectively separate the two compounds.

Question 2: My NMR spectrum shows signals consistent with my product, but also indicates the presence of an alcohol and the absence of the ketone. What happened?

Answer: You are likely observing the 1,2-addition product . While the Michael reaction is a 1,4-conjugate addition, under certain conditions, direct attack at the carbonyl carbon (1,2-addition) can compete.[2][3]

Causality: The "hardness" or "softness" of the nucleophile and electrophile plays a significant role. Harder nucleophiles and more reactive carbonyl groups favor 1,2-addition. The use of highly reactive organometallic bases or certain reaction conditions can promote this pathway.

Troubleshooting & Prevention:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base in a polar aprotic solvent (like THF or DMF) generally favors the desired 1,4-addition.

  • Temperature Control: Lower reaction temperatures often increase the selectivity for 1,4-addition.

  • Use of Lewis Acids: In some cases, the addition of a Lewis acid can activate the enone for conjugate addition, but this needs to be carefully optimized as it can also promote other side reactions.

Purification Strategy: The 1,2-addition product is an alcohol and will have a different polarity compared to the desired ketone. It can typically be separated by silica gel chromatography.

Question 3: During aqueous workup, I'm noticing a new, more polar spot on my TLC plate. What could this be?

Answer: This is likely due to the hydrolysis of the nitrile group to either an amide or a carboxylic acid.[4]

Causality: The nitrile group can be sensitive to both acidic and basic conditions, especially at elevated temperatures.[4] A prolonged or harsh aqueous workup can lead to the formation of 1-cyclopropyl-4-oxocyclohexanecarboxamide or the corresponding carboxylic acid.

Troubleshooting & Prevention:

  • Mild Workup Conditions: Use a saturated solution of a mild buffer (e.g., ammonium chloride for quenching basic reactions) and avoid strong acids or bases during the workup.

  • Temperature Control: Keep the temperature low during the workup and extraction.

  • Minimize Contact Time: Do not let the reaction mixture sit in the aqueous phase for extended periods.

Purification Strategy: The amide and carboxylic acid byproducts are significantly more polar than the desired nitrile. They can often be removed by an extractive workup with a dilute base (to remove the acid) or by silica gel chromatography. For very polar compounds, specialized techniques like reversed-phase chromatography might be necessary.

Question 4: My yield is low, and I'm recovering a significant amount of my starting materials. What could be the issue?

Answer: This could be due to a retro-Michael reaction or incomplete reaction. The retro-Michael reaction is the reverse of the Michael addition and can be promoted by certain conditions.

Causality: The Michael addition is a reversible reaction. If the product is not thermodynamically much more stable than the starting materials, the reaction can equilibrate, leading to a mixture of reactants and products. This can be exacerbated by high temperatures or the use of a base that can readily deprotonate the product and initiate the reverse reaction.

Troubleshooting & Prevention:

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. Avoid unnecessarily long reaction times or high temperatures.

  • Choice of Base: Ensure a suitable base is used to drive the reaction to completion.

  • Protic Quench: Once the reaction is complete, quenching with a proton source will neutralize the enolate and prevent the reverse reaction.

Visualizing the Reaction and Byproduct Formation

Start Cyclopropylacetonitrile + Cyclohexenone Enolate Cyclopropylacetonitrile Enolate Start->Enolate Base (e.g., NaH) Product 1-Cyclopropyl-4-oxocyclo- hexanecarbonitrile Enolate->Product Michael Addition (1,4-Addition) Addition12 1,2-Addition Byproduct Enolate->Addition12 1,2-Addition Dialkylation Dialkylation Byproduct Product->Dialkylation + Cyclohexenone Hydrolysis Hydrolysis Byproducts (Amide/Acid) Product->Hydrolysis Aqueous Workup (Acid/Base) Retro Retro-Michael Reaction Product->Retro Base/Heat Retro->Start

Caption: Reaction pathway and common byproducts.

Summary of Potential Byproducts and Analytical Signatures

CompoundStructureKey IR (cm⁻¹)Key ¹H NMR SignalsKey ¹³C NMR Signals
Desired Product 1-cyclopropyl-4-oxocyclohexanecarbonitrile~2240 (C≡N), ~1715 (C=O)Cyclopropyl protons (0.4-1.2 ppm), Cyclohexane protons (1.8-2.8 ppm)~208 (C=O), ~120 (C≡N), Quaternary C, Cyclopropyl carbons
Dialkylation Byproduct ~1715 (C=O)Absence of α-proton on the second added ringMultiple ketone signals, more complex aliphatic region
1,2-Addition Byproduct ~3400 (O-H), ~2240 (C≡N)Absence of C=O, presence of carbinol protonAbsence of ketone signal, presence of C-OH signal (~70 ppm)
Amide Byproduct ~3350, 3180 (N-H), ~1660 (C=O)Broad N-H signalsCarbonyl signal shifted upfield from ketone (~175 ppm)
Carboxylic Acid Byproduct ~3300-2500 (broad O-H), ~1700 (C=O)Broad O-H signal (>10 ppm)Carbonyl signal (~180 ppm)

Experimental Protocols

General Protocol for the Synthesis of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (or another suitable aprotic solvent).

  • Enolate Formation: Cool the solvent to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. To this suspension, add cyclopropylacetonitrile (1.0 eq.) dropwise, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Michael Addition: Cool the reaction mixture back to 0 °C. Add a solution of cyclohexenone (1.2 eq.) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis (e.g., 30% ethyl acetate in hexanes) indicates the consumption of the limiting reagent.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Troubleshooting Workflow

Start Low Yield or Impure Product TLC Analyze Crude by TLC/LC-MS Start->TLC HighMW High MW Impurity? TLC->HighMW Yes PolarImpurity Polar Impurity? TLC->PolarImpurity No Dialkylation Likely Dialkylation HighMW->Dialkylation StartingMaterial Starting Material Present? PolarImpurity->StartingMaterial No Hydrolysis Likely Hydrolysis PolarImpurity->Hydrolysis Yes OtherImpurity Other Impurity? StartingMaterial->OtherImpurity No RetroMichael Incomplete Reaction or Retro-Michael StartingMaterial->RetroMichael Yes Addition12 Likely 1,2-Addition OtherImpurity->Addition12 Yes OptimizeStoich Optimize Stoichiometry & Slow Addition Dialkylation->OptimizeStoich MildWorkup Use Mild Workup Conditions Hydrolysis->MildWorkup OptimizeTimeTemp Optimize Reaction Time/Temp RetroMichael->OptimizeTimeTemp OptimizeBaseSolvent Optimize Base/Solvent/Temp Addition12->OptimizeBaseSolvent

Caption: A logical troubleshooting workflow.

References

  • Chatterjee, I., Roy, D., & Panda, G. (n.d.).
  • CN105801482A - Method for preparing 1-cyclopropyl-4-oxo-7-bromine-8-difluoromethoxy-1,4-dihydro-quinoline-3-nonanoic acid-ethyl ester. (n.d.).
  • Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organoc
  • Formation of β-cyano-ketones through cyanide-promoted ring-opening of cyclic organic carbon
  • Hydrolysis of nitriles. (n.d.). Chemistry LibreTexts.
  • Michael Addition Reaction and Conjugate Addition. (n.d.). Master Organic Chemistry.
  • Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps.
  • Michael Addition Reaction Mechanism. (n.d.). YouTube.
  • Michael addition reaction. (n.d.). Wikipedia.
  • Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). (n.d.). YouTube.
  • Recent progress in the chemistry of β-aminoketones. (n.d.). PubMed Central.
  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. International Journal of Pharmaceutics, 336(2), 208–214.
  • Synthesis of 1-Arylnaphthalenes from Cyclopropyl Ketones. (n.d.).
  • Synthesis of β-Cyano Ketones Promoted by a Heterogeneous Fluoride Catalyst. (n.d.).
  • US11225500B2 - Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water. (n.d.).
  • US4670444A - 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds. (n.d.).
  • US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives. (n.d.).
  • US7834219B1 - 4-alkyl cyclohexanepropanal compounds and their use in perfume compositions. (n.d.).
  • WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds. (n.d.).
  • β-Aminoketones as prodrugs with pH-controlled activ

Sources

Troubleshooting

purification challenges of 1-cyclopropyl-4-oxocyclohexanecarbonitrile

Technical Support Center: 1-Cyclopropyl-4-oxocyclohexanecarbonitrile From the Desk of the Senior Application Scientist Welcome to the technical support guide for 1-cyclopropyl-4-oxocyclohexanecarbonitrile. This molecule,...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 1-cyclopropyl-4-oxocyclohexanecarbonitrile. This molecule, with its unique combination of a strained cyclopropyl ring, a reactive ketone, and a polar nitrile group, is a valuable intermediate in medicinal chemistry and materials science. However, these same features present distinct challenges during purification. This guide is designed to provide you, our fellow researchers and developers, with practical, field-tested solutions to the common hurdles encountered in isolating this compound with high purity. We will delve into the causality behind these challenges and offer robust, validated protocols to streamline your workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-cyclopropyl-4-oxocyclohexanecarbonitrile in a question-and-answer format.

Question 1: I'm seeing a persistent impurity with a similar polarity to my product on TLC/HPLC, leading to poor separation. What is it and how can I remove it?

Answer: This is the most frequently reported issue. The impurity is almost certainly the cis/trans diastereomer of your target compound. The stereocenter at the C1 position, where both the cyclopropyl and nitrile groups are attached, creates two isomers with very similar physical properties, making them difficult to separate by standard flash chromatography.

Probable Causes & Solutions:

  • Insufficient Resolution on Silica Gel: Standard silica gel chromatography often fails to resolve these closely-eluting diastereomers.

    • Solution A: High-Performance Liquid Chromatography (HPLC): This is the most reliable method for separating diastereomers. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be effective, though NP-HPLC often provides better selectivity for this class of compounds.[1][2] The key is systematic optimization of the mobile phase.

    • Solution B: Fractional Recrystallization: This classical technique can sometimes be effective if the diastereomers have different solubilities or form crystals with different lattice energies.[3][4] This process can be time-consuming and requires careful solvent screening.

  • Formation of Other Byproducts: If the impurity is not a diastereomer, consider reaction byproducts. The synthesis of this compound often involves a Michael addition of cyclopropylacetonitrile to cyclohexenone.[5][6][7]

    • Unreacted Starting Materials: Ensure the reaction has gone to completion.

    • Side-Products: The enolate used in the Michael addition can potentially react in other ways, leading to structurally similar impurities.

dot

start Impurity Observed (Similar Polarity) check_diastereomer Analyze by HPLC/High-Res NMR Is it a diastereomer? start->check_diastereomer hplc_node Optimize HPLC Separation (Normal or Reversed Phase) check_diastereomer->hplc_node YES check_reaction Re-evaluate Synthesis: - Unreacted Starting Materials? - Michael Addition Byproducts? check_diastereomer->check_reaction NO is_diastereomer YES recrystallization_node Attempt Fractional Recrystallization (Screen Solvents) hplc_node->recrystallization_node If HPLC is not scalable is_not_diastereomer NO optimize_synthesis Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_reaction->optimize_synthesis YES chromatography_alt Develop Gradient Column Chromatography Method check_reaction->chromatography_alt If byproducts are present

Caption: Troubleshooting workflow for identifying and separating impurities.

Question 2: My overall yield is low after purification, and I'm finding new, more polar spots on my TLC plate. What's causing this product degradation?

Answer: This issue points towards chemical instability of the molecule under the purification conditions. The two primary culprits are the nitrile group and the cyclopropyl ketone moiety.

Probable Causes & Solutions:

  • Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis to the corresponding primary amide or even the carboxylic acid, especially under acidic or basic conditions.[8][9][10][11] This is a common issue if using acidic or basic mobile phase modifiers in chromatography or during aqueous workups.

    • Mechanism: In acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[12] Under basic conditions, direct nucleophilic attack by hydroxide initiates the hydrolysis.[9][11]

    • Solution:

      • Maintain neutral pH during workup and extraction steps.

      • Avoid strong acid or base modifiers in your chromatography solvent system. If a modifier is needed, use a volatile, buffered system.

      • Ensure solvents are anhydrous if performing chromatography over a prolonged period.

  • Cyclopropyl Ketone Instability: The cyclopropane ring is strained and can be susceptible to ring-opening reactions, particularly at elevated temperatures or in the presence of strong acids.[13]

    • Solution:

      • Avoid high temperatures. Concentrate fractions from chromatography using a rotary evaporator at low temperatures (<40°C).

      • Store the compound at –20°C in an amber vial to prevent potential photodegradation.[13]

dot

product 1-Cyclopropyl-4-oxocyclohexanecarbonitrile C≡N C=O conditions1 Acid (H+) or Base (OH-) Water (H2O) product:f0->conditions1 conditions2 Heat (Δ) Strong Acid (H+) product:f1->conditions2 hydrolysis Nitrile Hydrolysis Amide Impurity Carboxylic Acid Impurity ring_opening Ring Opening Linear Ketone Impurity conditions1->hydrolysis:head conditions2->ring_opening:head

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

Welcome to the technical support center for the synthesis and optimization of 1-cyclopropyl-4-oxocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-cyclopropyl-4-oxocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this valuable chemical intermediate.

Introduction

1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a key building block in medicinal chemistry, valued for its unique combination of a reactive nitrile group, a ketone functionality, and a strained cyclopropyl ring. The successful synthesis of this molecule with high yield and purity is critical for downstream applications. This guide provides a comprehensive overview of a robust synthetic method, potential challenges, and strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-cyclopropyl-4-oxocyclohexanecarbonitrile?

A1: The Strecker synthesis is a highly effective and widely applicable method for the preparation of α-aminonitriles from ketones or aldehydes.[1][2][3] In the context of 1-cyclopropyl-4-oxocyclohexanecarbonitrile, this involves the one-pot reaction of 1-cyclopropyl-4-oxocyclohexanone with a cyanide source (e.g., sodium cyanide) and an amine source (e.g., ammonia or an ammonium salt). This method is favored for its operational simplicity and generally good yields.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors. The equilibrium of imine/iminium ion formation, a key step in the Strecker synthesis, may not be favorable.[1][2] Incomplete conversion of the starting ketone is a common issue. Additionally, the cyclopropane ring's inherent strain can make it susceptible to opening under harsh reaction conditions, particularly at elevated temperatures.[4] Side reactions, such as cyanohydrin formation or polymerization, can also consume starting materials and reduce the yield of the desired product.

Q3: I'm observing multiple spots on my TLC plate, even after the reaction should be complete. What are these impurities?

A3: The most common impurities in a Strecker synthesis of a ketone include the unreacted starting ketone, the corresponding cyanohydrin, and potentially polymeric byproducts. The formation of the cyanohydrin is a competing reaction where the cyanide ion directly attacks the ketone carbonyl.[1] The presence of excess aldehyde or ketone can sometimes lead to the formation of complex side products.

Q4: My purified product seems to be degrading over time. What is the stability of 1-cyclopropyl-4-oxocyclohexanecarbonitrile and how should it be stored?

A4: Aminonitriles can be susceptible to degradation, primarily through hydrolysis of the nitrile group to an amide or carboxylic acid, especially in the presence of moisture and acid or base. The retro-Strecker reaction, where the aminonitrile reverts to the starting ketone and cyanide, can also occur, particularly at elevated temperatures.[5] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Problem 1: Low Conversion of Starting Ketone
Symptom Possible Cause Troubleshooting Action
Significant amount of starting ketone remains after the recommended reaction time (as observed by TLC or GC-MS).Inefficient Imine/Iminium Formation: The equilibrium between the ketone and the imine/iminium ion may lie towards the starting materials.1. Increase Amine Concentration: Use a higher concentration of the amine source (e.g., saturated ammonia solution) to push the equilibrium towards the imine. 2. Water Removal: If using a non-aqueous solvent, consider the use of a dehydrating agent to remove water formed during imine formation, which can drive the reaction forward. 3. pH Adjustment: Ensure the reaction medium is slightly acidic to facilitate imine formation and protonation to the more reactive iminium ion.
Steric Hindrance: The cyclopropyl group may sterically hinder the approach of the amine to the carbonyl carbon.1. Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion. 2. Increase Temperature (with caution): Gently warming the reaction mixture may increase the reaction rate. However, be mindful of the thermal stability of the cyclopropane ring and the potential for the retro-Strecker reaction.[4]
Problem 2: Poor Product Purity and Difficult Purification
Symptom Possible Cause Troubleshooting Action
Product streaks significantly on silica gel TLC plates and is difficult to separate by column chromatography.Basic Nature of the Aminonitrile: The amine functionality makes the product basic, leading to strong interactions with the acidic silanol groups on the silica gel surface.1. Neutralize Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine) to neutralize the acidic sites before packing the column. 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. 3. Convert to a Salt: Temporarily convert the aminonitrile to its hydrochloride salt, which may have better chromatographic behavior. The free base can be regenerated after purification.
Presence of a persistent impurity with a similar Rf to the product.Co-eluting Byproduct: A side product, such as the corresponding cyanohydrin, may have similar polarity to the desired aminonitrile.1. Optimize Eluent System: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be necessary. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocol: Strecker Synthesis of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Safety First: This reaction involves the use of sodium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. Have a cyanide antidote kit readily available and be familiar with its use.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
1-Cyclopropyl-4-oxocyclohexanone138.215.00 g0.0362
Sodium Cyanide (NaCN)49.011.95 g0.0398
Ammonium Chloride (NH₄Cl)53.492.13 g0.0398
28% Ammonium Hydroxide (aq)-20 mL-
Methanol (MeOH)32.0450 mL-
Dichloromethane (DCM)84.93As needed-
Saturated Sodium Bicarbonate (aq)-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclopropyl-4-oxocyclohexanone (5.00 g, 0.0362 mol) in methanol (50 mL).

  • Addition of Reagents: To the stirred solution, add ammonium chloride (2.13 g, 0.0398 mol) followed by 28% ammonium hydroxide solution (20 mL).

  • Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (1.95 g, 0.0398 mol) in a minimal amount of water (approx. 5 mL). Caution: Highly Toxic! Add the sodium cyanide solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The starting ketone should have a higher Rf value than the product.

  • Work-up: After completion of the reaction, pour the mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of 20% to 40% ethyl acetate in hexane is typically effective.

    • Note: To prevent streaking, it is advisable to pre-treat the silica gel with a 1% solution of triethylamine in the eluent.

  • Product Isolation: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-cyclopropyl-4-oxocyclohexanecarbonitrile as a crystalline solid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.50-3.00 (m, 4H, protons adjacent to the ketone)

    • δ 1.80-2.20 (m, 4H, other cyclohexane protons)

    • δ 0.50-1.50 (m, 5H, cyclopropyl protons)[4]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 205-210 (C=O)[4]

    • δ 115-120 (CN)[4]

    • δ 40-50 (quaternary carbon)

    • δ 30-40 (cyclohexane CH₂)

    • δ 10-20 (cyclopropyl CH)

    • δ 0-10 (cyclopropyl CH₂)

Infrared (IR) Spectroscopy:

  • ν ~2240 cm⁻¹: Sharp absorption characteristic of the C≡N stretch.[4]

  • ν ~1700 cm⁻¹: Strong absorption characteristic of the C=O stretch of the ketone.[4]

Visualizing the Workflow

Reaction Workflow

reaction_workflow start Start dissolve Dissolve Ketone in Methanol start->dissolve add_reagents Add NH4Cl and NH4OH dissolve->add_reagents add_nacn Add NaCN Solution (Dropwise) add_reagents->add_nacn react Stir at RT for 24h add_nacn->react workup Aqueous Work-up react->workup extract Extract with DCM workup->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Troubleshooting Decision Tree

troubleshooting_tree low_yield Low Yield incomplete_conversion Incomplete Conversion? low_yield->incomplete_conversion Yes multiple_spots Multiple Spots on TLC? low_yield->multiple_spots No increase_amine Increase Amine Conc. incomplete_conversion->increase_amine remove_water Remove Water incomplete_conversion->remove_water adjust_ph Adjust pH incomplete_conversion->adjust_ph prolong_time Prolong Reaction Time incomplete_conversion->prolong_time increase_temp Increase Temperature (with caution) incomplete_conversion->increase_temp optimize_chromatography Optimize Chromatography multiple_spots->optimize_chromatography recrystallize Recrystallize multiple_spots->recrystallize

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Strecker Synthesis - NROChemistry. (URL: [Link])

  • Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index - The Royal Society of Chemistry. (URL: [Link])

  • Strecker Synthesis - Master Organic Chemistry. (URL: [Link])

  • Strecker amino acid synthesis - Wikipedia. (URL: [Link])

  • WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google P
  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications - Chemistry Notes. (URL: [Link])

  • Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. (URL: [Link])

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. (URL: [Link])

  • WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google P
  • Strecker Amino Acid Synthesis - J&K Scientific LLC. (URL: [Link])

  • US4670444A - 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds - Google P
  • CN105801482A - Method for preparing 1-cyclopropyl-4-oxo-7-bromine-8-difluoromethoxy-1,4-dihydro-quinoline-3-nonanoic acid-ethyl ester - Google P

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

Welcome to the technical support center for 1-cyclopropyl-4-oxocyclohexanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-cyclopropyl-4-oxocyclohexanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this unique bifunctional molecule. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Introduction to 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

1-Cyclopropyl-4-oxocyclohexanecarbonitrile is a valuable building block in medicinal chemistry and organic synthesis. Its structure presents a unique combination of a sterically demanding quaternary center, a reactive ketone, and a versatile nitrile group. The presence of the strained cyclopropyl ring further influences its reactivity.[1][2] These features, while offering diverse synthetic possibilities, can also lead to unexpected side reactions or incomplete conversions. This guide aims to provide logical, evidence-based solutions to overcome these hurdles.

Molecular Profile:
PropertyValueSource
Molecular FormulaC10H13NO[3]
Molecular Weight163.22 g/mol [3]
AppearanceColorless to pale yellow oily liquid[4]
SolubilityModerately soluble in polar aprotic solvents (e.g., DCM, THF), poorly soluble in water.[1][1]

I. General Troubleshooting & Stability Considerations

This section addresses overarching issues that can affect any reaction involving 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Question 1: My reaction is showing multiple unidentified byproducts. What are the general stability concerns with this molecule?

Answer: The primary stability concerns with 1-cyclopropyl-4-oxocyclohexanecarbonitrile revolve around two of its key structural features: the cyclopropyl group and the α-cyano ketone moiety.

  • Cyclopropyl Ring Stability: The three-membered ring is highly strained and susceptible to ring-opening under certain conditions.[2]

    • Acidic Conditions: Strong acidic conditions can lead to electrophilic ring-opening.[5] The unique electronic structure of the cyclopropyl group can stabilize adjacent carbocations, making it prone to rearrangement or reaction with nucleophiles present in the medium.[2][6]

    • Elevated Temperatures: Thermal stress, especially above 100°C, can induce ring strain relief through various decomposition pathways.[1] It is advisable to conduct reactions at the lowest effective temperature and under an inert atmosphere (N₂ or Ar) to minimize thermal degradation.[1]

  • α-Cyano Ketone Reactivity: The carbon atom positioned between the nitrile and the future imine/amine functionality is prone to elimination reactions.

    • Decyanation: The loss of the cyanide ion can occur, particularly in the formation of α-aminonitriles, leading to the formation of an iminium cation which can then be reduced or react with other nucleophiles.[7]

  • Ketone Reactivity: Like other cyclohexanone derivatives, this molecule can undergo side reactions at the ketone position.[8][9]

    • Aldol Condensation: Under basic conditions, the enolate of the ketone can react with another molecule of the starting material, leading to high-molecular-weight byproducts.[8]

Preventative Measures:

  • Carefully control the pH of your reaction.

  • Maintain the lowest possible reaction temperature.

  • Use an inert atmosphere for all reactions.

  • Store the compound at -20°C in an amber vial to prevent degradation.[1]

Question 2: I am observing poor solubility of my starting material in the reaction solvent. How can I address this?

Answer: 1-Cyclopropyl-4-oxocyclohexanecarbonitrile is moderately soluble in polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) but has poor solubility in water.[1] For reactions requiring aqueous conditions, consider the following:

  • Co-solvents: Employing a co-solvent system, such as a 4:1 mixture of acetone and water, can enhance solubility.[1]

  • Phase-Transfer Catalysis: For biphasic reactions, a phase-transfer catalyst can facilitate the transport of reactants between the organic and aqueous layers.

II. Troubleshooting Specific Reactions

This section provides detailed guidance for common synthetic transformations involving 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

A. Reductive Amination

Reductive amination is a common method to convert the ketone functionality into an amine.[10][11][12] However, the unique structure of 1-cyclopropyl-4-oxocyclohexanecarbonitrile can present challenges.

Question 3: My reductive amination reaction is showing low conversion to the desired amine. What are the likely causes?

Answer: Low conversion in reductive amination can stem from several factors related to imine formation and the reduction step.

  • Inefficient Imine/Iminium Ion Formation: The reaction between the ketone and the amine to form an imine is an equilibrium process.[13]

    • Steric Hindrance: The quaternary carbon adjacent to the ketone can sterically hinder the approach of the amine.

    • Water Removal: The formation of the imine intermediate generates water, which can shift the equilibrium back towards the starting materials.[13]

    • pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[10][11] If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical for selectively reducing the imine in the presence of the ketone.

    • Sodium Borohydride (NaBH₄): This reagent can reduce both the imine and the starting ketone, leading to the corresponding alcohol as a byproduct and lowering the yield of the desired amine.[10]

    • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is more selective for the iminium ion over the ketone, especially at acidic pH.[10][13]

    • Sodium Triacetoxyborohydride (STAB): STAB is another mild and selective reducing agent that works well for reductive aminations.[10][13]

Troubleshooting Workflow for Reductive Amination:

Caption: Troubleshooting workflow for low conversion in reductive amination.

Recommended Protocol for Reductive Amination:

  • Dissolve 1-cyclopropyl-4-oxocyclohexanecarbonitrile (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a dehydrating agent such as anhydrous magnesium sulfate.

  • Adjust the pH to 4-5 using a mild acid like acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and work up accordingly.

B. Nitrile Reduction

Reduction of the nitrile group to a primary amine is another key transformation. Lithium aluminum hydride (LAH) is a common reagent for this purpose.[14][15][16]

Question 4: My LAH reduction of the nitrile is incomplete, or I am seeing byproducts. What could be the issue?

Answer: Incomplete reduction or the formation of byproducts during the LAH reduction of 1-cyclopropyl-4-oxocyclohexanecarbonitrile can be attributed to several factors.

  • Reagent Quality and Stoichiometry: The quality of LAH can vary, and older batches may have reduced activity.[14] Insufficient LAH will lead to incomplete reduction.

  • Reaction Conditions: While many LAH reductions proceed at room temperature, sterically hindered nitriles may require heating to go to completion.[14]

  • Workup Procedure: The workup of an LAH reaction is critical. Improper quenching can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product, leading to lower isolated yields.[15]

  • Reduction of the Ketone: LAH is a strong reducing agent and will also reduce the ketone to a hydroxyl group.[15] If the desired product is the amino alcohol, this is not an issue. However, if the ketone is to be preserved, LAH is not a suitable reagent.

Troubleshooting Decision Tree for Nitrile Reduction:

NitrileReductionTroubleshooting Start Incomplete Nitrile Reduction with LAH CheckLAH Is the LAH fresh and in sufficient excess? Start->CheckLAH IncreaseLAH Use fresh LAH (at least 1.5 eq) CheckLAH->IncreaseLAH No HeatReaction Consider heating the reaction (e.g., reflux in THF) CheckLAH->HeatReaction Yes IncreaseLAH->Start Workup Is the workup procedure causing issues? HeatReaction->Workup FieserWorkup Use Fieser workup: 1. H₂O 2. 15% NaOH 3. H₂O Workup->FieserWorkup Yes Success Successful Reaction Workup->Success No FieserWorkup->Success

Caption: Decision tree for troubleshooting LAH reduction of the nitrile.

Optimized LAH Reduction Protocol:

  • To a suspension of LAH (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of 1-cyclopropyl-4-oxocyclohexanecarbonitrile (1.0 eq) in THF dropwise.[15]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.[15] Monitor the reaction by TLC.

  • If the reaction is incomplete, gently reflux the mixture until the starting material is consumed.

  • Cool the reaction to 0°C and quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of celite, washing thoroughly with ethyl acetate or DCM.[15]

  • Separate the layers of the filtrate, and wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

C. Reactions Involving the α-Position

The quaternary carbon bearing the cyclopropyl and nitrile groups is a site of potential synthetic manipulation, but also of undesired side reactions.

Question 5: I am attempting a reaction that involves the formation of an enolate, but I am getting a complex mixture of products. What is happening?

Answer: Reactions involving enolate formation, such as alkylation or aldol reactions at the positions alpha to the ketone, can be complicated by several factors:

  • Regioselectivity of Enolate Formation: The ketone has two alpha-positions that can be deprotonated. The formation of the kinetic versus the thermodynamic enolate will depend on the base, solvent, and temperature.[8]

    • Kinetic Enolate: A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78°C) will preferentially deprotonate the less substituted alpha-position.[8]

    • Thermodynamic Enolate: Weaker bases and higher temperatures will favor the formation of the more substituted, thermodynamically more stable enolate.

  • Polymethylation/Polyalkylation: If the intended reaction is methylation or another alkylation, the mono-alkylated product can be deprotonated again, leading to poly-alkylation.[8]

  • Aldol Condensation: The enolate can react with the ketone of another starting material molecule, leading to aldol condensation products.[8]

Strategies for Controlling Enolate Reactivity:

ParameterTo Favor Kinetic EnolateTo Favor Thermodynamic Enolate
Base LDA, LiHMDS (strong, hindered)NaH, KOtBu (strong, less hindered) or weaker bases
Temperature -78°C0°C to room temperature
Solvent Aprotic (e.g., THF)Protic or aprotic
Order of Addition Add alkylating agent to pre-formed enolateVaries

III. Frequently Asked Questions (FAQs)

Q1: Can the nitrile group be hydrolyzed to a carboxylic acid or an amide? A1: Yes, the nitrile group can be hydrolyzed under acidic or basic conditions. However, be aware that the cyclopropyl group may be sensitive to strong acid, and the ketone may undergo side reactions under strong base. Careful optimization of reaction conditions is necessary.

Q2: Is the cyclopropyl group stable to catalytic hydrogenation? A2: The cyclopropyl group is generally stable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) used for the reduction of alkenes or alkynes. However, under more forcing conditions, ring-opening can occur.

Q3: Are there any known safety hazards associated with 1-cyclopropyl-4-oxocyclohexanecarbonitrile? A3: While specific toxicity data for this compound is not readily available, it should be handled with the standard precautions for laboratory chemicals. As a cyclohexanone derivative, it may cause skin and respiratory irritation.[4][17] As a nitrile, it has the potential to release hydrogen cyanide under strongly acidic conditions or upon combustion. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

  • Mattalia, J.-M. R. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 267–284. [Link]

  • Ogura, K., Shimamura, Y., & Fujita, M. (1990). Reductive decyanization of .alpha.-amino nitriles by borane. The Journal of Organic Chemistry, 55(26), 6390–6392. [Link]

  • Bálint Gál Burns Group - The chemistry and biology of cyclopropyl compounds. (2013). Retrieved January 16, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved January 16, 2026, from [Link]

  • LAH Reduction of Nitriles to Amines | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]

  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016). Retrieved January 16, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Only one nitrile reduced to amine with LiAlH4 : r/Chempros - Reddit. (2022). Retrieved January 16, 2026, from [Link]

  • Cyclopropyl group - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cyclohexanone - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]

  • Reductive amination difficulties - poor conversion : r/Chempros - Reddit. (2024). Retrieved January 16, 2026, from [Link]

  • Reductive Amination - Chemistry Steps. (n.d.). Retrieved January 16, 2026, from [Link]

  • Redox-Neutral α‑Cyanation of Amines - ACS Figshare. (2016). Retrieved January 16, 2026, from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Reactions of Cyclohexanone - YouTube. (2021). Retrieved January 16, 2026, from [Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. (2025). Retrieved January 16, 2026, from [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Retrieved January 16, 2026, from [Link]

  • WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents. (n.d.).
  • The Reduction of Nitriles - Chemistry LibreTexts. (2023). Retrieved January 16, 2026, from [Link]

  • 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents. (n.d.).
  • 2-Oxocyclohexanecarbonitrile | C7H9NO | CID 220297 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • 1-Cyclopropyl-4-propylcyclohexane | C12H22 | CID 147012697 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Optimization

stability issues and degradation of 1-cyclopropyl-4-oxocyclohexanecarbonitrile

Technical Support Center: 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Welcome to the technical support guide for 1-cyclopropyl-4-oxocyclohexanecarbonitrile. This document is intended for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

Welcome to the technical support guide for 1-cyclopropyl-4-oxocyclohexanecarbonitrile. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their experimental workflows. Our goal is to provide a comprehensive resource for identifying, troubleshooting, and preventing common stability and degradation issues, ensuring the integrity of your starting material and the success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the handling, storage, and use of 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Question 1: What are the ideal storage and handling conditions for 1-cyclopropyl-4-oxocyclohexanecarbonitrile to ensure long-term stability?

Answer:

Proper storage is the first and most critical step in preventing degradation. Due to the presence of multiple reactive functional groups (a ketone, a nitrile, and a strained cyclopropyl ring), this compound is susceptible to degradation from moisture, temperature, and pH extremes.

Key Recommendations:

  • Temperature: For long-term stability (≥5 years), store the compound at –20°C.[1] This minimizes the rate of potential degradation pathways. For short-term laboratory use, storage at 2-8°C is acceptable, but always in a well-sealed container.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1] This is particularly important if the compound will be subjected to elevated temperatures, as it prevents oxidative degradation and decomposition of the strained cyclopropane ring.[1]

  • Moisture: The nitrile group is susceptible to hydrolysis.[2][3] It is imperative to protect the compound from moisture. Use a desiccator for storage and handle the material in a dry environment (e.g., a glove box or under a stream of dry inert gas) whenever possible.

  • Light: To prevent potential photodegradation, store the compound in amber vials or other light-blocking containers.[1]

Parameter Recommendation Rationale
Temperature -20°C (long-term); 2-8°C (short-term)Slows kinetic rates of all degradation reactions.[1]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and thermal decomposition.[1]
Moisture Store in a desiccator; handle in a dry environmentPrevents hydrolysis of the nitrile group to an amide or carboxylic acid.
Light Amber vials or light-blocking containerPrevents energy input that could initiate photolytic degradation.[1][4]
Question 2: I've observed new peaks in my HPLC/GC-MS analysis of an older sample. What are the most likely degradation pathways and products?

Answer:

The structure of 1-cyclopropyl-4-oxocyclohexanecarbonitrile contains three key functional groups that can contribute to its degradation profile. The most common degradation pathways are nitrile hydrolysis and reactions involving the cyclopropyl ketone moiety.

1. Nitrile Hydrolysis: This is the most probable degradation pathway, especially if the sample has been exposed to trace amounts of acid or base in the presence of moisture.[3]

  • Mechanism: The reaction proceeds in two main stages: first, the nitrile is converted to an amide intermediate (1-cyclopropyl-4-oxocyclohexanecarboxamide), which can then be further hydrolyzed to the corresponding carboxylic acid (1-cyclopropyl-4-oxocyclohexanecarboxylic acid).[2][3]
  • Conditions: This process is catalyzed by both acid and base.[5][6][7] Even seemingly neutral conditions can become slightly acidic or basic over time due to dissolved atmospheric gases (like CO₂) or impurities on glassware.

2. Cyclopropyl Ketone Reactivity (Ring-Opening): The high ring strain of the cyclopropyl group makes it susceptible to cleavage under certain conditions, particularly acidic ones.[8][9]

  • Mechanism: Under acidic conditions, the ketone's carbonyl group can be protonated. This activation facilitates the cleavage of the cyclopropane ring to form a more stable carbocation intermediate, which can then react with available nucleophiles or undergo rearrangement.[8]
  • Products: This can lead to a variety of rearranged or ring-opened products, which can be complex to characterize without advanced analytical techniques.

The diagram below illustrates these primary degradation routes.

DegradationPathways Potential Degradation Pathways Parent 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Amide Amide Intermediate (1-cyclopropyl-4-oxocyclohexanecarboxamide) Parent->Amide Hydrolysis (H₂O, H⁺/OH⁻) RingOpened Ring-Opened Products Parent->RingOpened Ring Opening (Acid-Catalyzed) Acid Carboxylic Acid (1-cyclopropyl-4-oxocyclohexanecarboxylic acid) Amide->Acid Further Hydrolysis

Caption: Primary degradation pathways for the target molecule.

Question 3: My reaction is giving low yields and unexpected side products. Could the starting material be the issue, and how can I test its stability?

Answer:

Yes, the purity and stability of your starting material are critical. If degradation has occurred, the presence of impurities (like the carboxylic acid degradant) can interfere with your reaction by altering pH, consuming reagents, or generating their own side products. To definitively assess the stability and purity of your material, a Forced Degradation Study is recommended.[10][11][12]

Forced degradation studies, or stress testing, are designed to intentionally degrade a sample to identify likely degradation products and establish stability-indicating analytical methods.[10][11][13]

Objective: To evaluate the stability of 1-cyclopropyl-4-oxocyclohexanecarbonitrile under various stress conditions and identify potential degradants.

Materials:

  • 1-cyclopropyl-4-oxocyclohexanecarbonitrile

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with PDA/DAD or MS detector[14][15]

  • pH meter, vials, heating block/oven

Procedure:

  • Prepare Stock Solution: Dissolve a known concentration (e.g., 1 mg/mL) of the compound in a suitable solvent like acetonitrile or a 1:1 acetonitrile:water mixture.

  • Set Up Stress Conditions: In separate, clearly labeled vials, mix your stock solution with the stressor as follows:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Thermal: Place a vial of the stock solution in an oven at 60-80°C.

    • Control: Mix 1 mL of stock with 1 mL of HPLC-grade water. Keep at room temperature, protected from light.

  • Incubation: Allow the reactions to proceed for a set time (e.g., 24, 48, 72 hours). For the acid/base samples, it's good practice to check for degradation at earlier time points (e.g., 2, 4, 8 hours) as these reactions can be rapid.

  • Neutralization & Quenching:

    • Before analysis, neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH.

    • Neutralize the base-stressed sample with an equivalent amount of 0.1 M HCl.

    • The oxidative reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite, if necessary for the analytical column's stability.

  • Analysis:

    • Analyze all samples (including the control) by a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • Use a gradient elution to ensure separation of the parent compound from more polar (e.g., carboxylic acid) and less polar degradants.

    • A PDA/DAD detector allows you to check for peak purity, while an MS detector is invaluable for identifying the mass of the degradant peaks, which aids in structural elucidation.[14][16]

The workflow for this investigation is visualized below.

TroubleshootingWorkflow Troubleshooting Workflow: Investigating Impurities start Low Yield / Unexpected Side Products check_sm Check Purity of Starting Material (SM) (HPLC, NMR) start->check_sm pure SM is Pure check_sm->pure impure SM is Impure check_sm->impure optimize Optimize Reaction Conditions (e.g., pH, temp, solvent) pure->optimize Issue is likely reaction conditions force_deg Perform Forced Degradation Study impure->force_deg To understand degradation identify Identify Degradants (LC-MS, NMR) force_deg->identify purify Purify SM Before Use (e.g., Recrystallization, Chromatography) identify->purify result Improved Reaction Outcome optimize->result purify->result

Caption: A logical workflow for diagnosing reaction issues.

By comparing the chromatograms from the stressed samples to your control, you can identify which conditions cause degradation and tentatively identify the impurities in your older stock, guiding you toward either purifying the material or optimizing your reaction to be more robust.

References

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Luminata Solution. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Asha, S. et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]

  • Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Retrieved from [Link]

  • ResearchGate. (2011). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. Retrieved from [Link]

Sources

Troubleshooting

minimizing side reactions in 1-cyclopropyl-4-oxocyclohexanecarbonitrile preparation

Welcome to the technical support center for the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth troubleshooting advice for the preparation of this valuable synthetic intermediate. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively optimize your synthetic strategy.

Introduction: Synthetic Strategy & Potential Pitfalls

The synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile presents a unique set of challenges due to the presence of three distinct functional groups: a quaternary nitrile, a ketone, and a strained cyclopropyl ring. The chosen synthetic route must carefully navigate the reactivity of these groups to avoid undesirable side reactions. This guide will focus on two plausible and robust synthetic strategies, outlining the key steps and, more importantly, the potential side reactions and their mitigation.

The two primary routes we will explore are:

  • Route A: Thorpe-Ziegler Cyclization. This classic ring-forming reaction builds the cyanocyclohexanone core from a dinitrile precursor.

  • Route B: Conjugate Addition/Robinson Annulation. This approach involves the formation of the cyclohexanone ring through a Michael addition, followed by an intramolecular cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting

Route A: Thorpe-Ziegler Cyclization Approach

The Thorpe-Ziegler reaction is a powerful method for constructing cyclic ketones from dinitriles.[1][2] The intramolecular, base-catalyzed condensation of a dinitrile forms a cyclic β-enaminonitrile, which upon acidic hydrolysis, yields the desired cyclic ketone.[3][4]

Q1: I am attempting a Thorpe-Ziegler cyclization to form the 1-cyclopropyl-4-oxocyclohexanecarbonitrile precursor, but I am getting a low yield of the desired product and a significant amount of a polymeric or oligomeric byproduct. What is causing this?

A1: This is a common issue in Thorpe-Ziegler reactions and is often due to intermolecular side reactions competing with the desired intramolecular cyclization.

  • Causality: The formation of a carbanion at the α-position to one of the nitrile groups is the first step.[2] If the concentration of your dinitrile starting material is too high, this carbanion can react with the nitrile group of another molecule (intermolecular reaction) instead of the other nitrile group on the same molecule (intramolecular reaction). This leads to the formation of dimers, trimers, and eventually polymers.

  • Troubleshooting Protocol:

    • High-Dilution Conditions: The most critical parameter to control is the concentration of the dinitrile. Employ high-dilution conditions by slowly adding your dinitrile substrate to a solution of a strong, non-nucleophilic base (e.g., sodium hydride or LHMDS in THF).[4] This maintains a low instantaneous concentration of the dinitrile, favoring the intramolecular reaction pathway.

    • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS).[2] Weaker bases or nucleophilic bases like alkoxides can lead to incomplete deprotonation or side reactions with the nitrile groups.

    • Solvent: Use an aprotic polar solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME). These solvents effectively solvate the cation of the base without interfering with the reaction.[4]

    • Temperature Control: Maintain a consistent and appropriate temperature. The reaction may need to be heated to overcome the activation energy for cyclization, but excessive heat can promote side reactions. Start at a moderate temperature (e.g., refluxing THF) and optimize from there.

Q2: My Thorpe-Ziegler reaction seems to have worked, but after acidic workup and hydrolysis, my final product is contaminated with a significant amount of an enamine intermediate. How can I ensure complete hydrolysis?

A2: The immediate product of the Thorpe-Ziegler cyclization is a cyclic β-enaminonitrile, which must be hydrolyzed to the ketone.[3] Incomplete hydrolysis is a frequent problem.

  • Causality: The enamine can be surprisingly stable, especially if the imine intermediate formed during hydrolysis is sterically hindered. Insufficient acid concentration, reaction time, or temperature can lead to incomplete conversion.

  • Troubleshooting Protocol:

    • Acid Strength and Duration: After the cyclization is complete, quench the reaction carefully and then treat the crude enaminonitrile with a sufficiently strong aqueous acid (e.g., 3-6 M HCl or H₂SO₄).

    • Heating: Gently heat the acidic mixture (e.g., 40-60 °C) to drive the hydrolysis to completion. Monitor the reaction by TLC or LC-MS until the enaminonitrile starting material is no longer observed.

    • Biphasic System: In some cases, using a biphasic system with an organic solvent (like toluene) and the aqueous acid, with vigorous stirring, can facilitate the hydrolysis of the organic-soluble enamine.

Parameter Sub-optimal Condition Recommended Condition Rationale
Concentration > 0.1 M< 0.01 M (via slow addition)Minimizes intermolecular polymerization.
Base Sodium EthoxideSodium Hydride (NaH), LHMDSStrong, non-nucleophilic base ensures complete deprotonation without side reactions.[2]
Solvent Protic (e.g., Ethanol)Aprotic (e.g., THF, Toluene)Prevents protonation of the carbanion intermediate.[4]
Hydrolysis Mild acid, room temp3-6 M aq. HCl, 40-60 °CEnsures complete conversion of the stable enaminonitrile intermediate to the ketone.[3]
Temperature Too low or too highRefluxing THF (initial)Balances reaction rate and suppression of side reactions.
Route B: Conjugate Addition/Robinson Annulation Approach

This strategy relies on the principles of Michael (or 1,4-conjugate) addition.[5][6] A key step would be the 1,4-addition of a cyclopropyl nucleophile to an α,β-unsaturated cyanoketone or a related Michael acceptor. A variation of the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation, is also a viable approach.[7][8][9]

Q3: I am trying to perform a conjugate addition of a cyclopropyl Grignard reagent to a 4-cyanocyclohexenone derivative, but I am primarily getting the 1,2-addition product (attack at the ketone). How can I favor 1,4-addition?

A3: The competition between 1,2- and 1,4-addition is a classic challenge in the chemistry of α,β-unsaturated carbonyls.[6]

  • Causality: According to Hard-Soft Acid-Base (HSAB) theory, the carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the enone is a "soft" electrophilic center. "Hard" nucleophiles, like Grignard reagents and organolithiums, preferentially attack the hard carbonyl carbon (1,2-addition). "Soft" nucleophiles, on the other hand, favor attack at the soft β-carbon (1,4-addition).[6]

  • Troubleshooting Protocol:

    • Use a Gilman Reagent (Organocuprate): This is the most effective solution. Convert your cyclopropyl Grignard or cyclopropyllithium reagent into a lithium dicyclopropylcuprate (a Gilman reagent) by treating it with a copper(I) salt, such as CuI or CuBr·SMe₂. Gilman reagents are "soft" nucleophiles and are well-known to deliver alkyl groups almost exclusively in a 1,4-fashion.[10]

    • Low Temperatures: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This can often increase the selectivity for 1,4-addition.

    • Lewis Acid Additives: In some cases, the addition of a Lewis acid can alter the regioselectivity, although this is system-dependent and requires careful optimization.

Q4: In my Robinson annulation attempt using cyclopropyl methyl ketone, I am observing the formation of multiple products, including what appears to be a double alkylation product and some polymeric material. How can I improve the selectivity?

A4: The Robinson annulation can be prone to side reactions if not carefully controlled.[7]

  • Causality: The initial Michael addition creates a 1,5-diketone intermediate.[8][11] This intermediate, as well as the starting ketone, can be deprotonated by the base, leading to further reactions. Polymerization of the Michael acceptor (e.g., an acrylonitrile derivative) is also a common side reaction in the presence of base.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a precise 1:1 stoichiometry of the cyclopropyl methyl ketone and the Michael acceptor. An excess of the acceptor is a common cause of double alkylation.

    • Order of Addition: Add the Michael acceptor slowly to a solution of the pre-formed enolate of cyclopropyl methyl ketone. This keeps the concentration of the acceptor low and minimizes its polymerization.

    • Choice of Base and Solvent: The choice of base and solvent can influence which enolate is formed and its reactivity. A less reactive base or the use of a protic solvent might temper the reactivity and reduce side reactions, though this may also slow down the desired reaction.

    • Two-Step Procedure: While less efficient, isolating the Michael adduct first and then subjecting it to the intramolecular aldol condensation in a separate step can provide a cleaner product and higher overall yield.[11]

Parameter Sub-optimal Condition Recommended Condition Rationale
Nucleophile for 1,4-Addition Cyclopropyl Grignard (RMgX)Lithium dicyclopropylcuprate (R₂CuLi)"Soft" cuprate nucleophile selectively attacks the "soft" β-carbon.[6][10]
Reaction Temperature Room Temperature-78 °C to 0 °CEnhances selectivity for the thermodynamically favored 1,4-adduct.
Stoichiometry (Robinson) Excess Michael Acceptor1:1 or slight excess of ketonePrevents double alkylation of the ketone enolate.
Reaction Type One-potTwo-step (isolate Michael adduct)Can improve purity and yield by optimizing each step independently.[11]

Experimental Protocols & Characterization

Protocol A: Thorpe-Ziegler Cyclization (Illustrative)
  • Dinitrile Synthesis: Synthesize the precursor, 4-cyclopropyl-4-cyanoheptanedinitrile, via alkylation of cyclopropylacetonitrile with a suitable halo-dinitrile.

  • Cyclization:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium hydride (1.1 eq) in anhydrous THF.

    • Heat the suspension to reflux.

    • Slowly add a solution of 4-cyclopropyl-4-cyanoheptanedinitrile in anhydrous THF to the refluxing NaH suspension over 8-12 hours using a syringe pump.

    • After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Hydrolysis:

    • Cool the reaction mixture to 0 °C and cautiously quench with ethanol, followed by water.

    • Acidify the mixture with 6 M HCl to a pH of ~1.

    • Heat the mixture to 50 °C for 4-6 hours until the enaminonitrile intermediate is fully consumed (monitor by TLC or LC-MS).

    • Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol B: Conjugate Addition (Illustrative)
  • Gilman Reagent Preparation:

    • In a flame-dried flask under an inert atmosphere, prepare a solution of cyclopropyllithium or cyclopropylmagnesium bromide in anhydrous diethyl ether or THF.

    • Cool the solution to -20 °C.

    • In a separate flask, prepare a slurry of copper(I) iodide (0.5 eq) in the same solvent at -20 °C.

    • Slowly transfer the organolithium or Grignard reagent to the CuI slurry and stir for 30-60 minutes to form the lithium dicyclopropylcuprate.

  • Conjugate Addition:

    • Cool the Gilman reagent to -78 °C.

    • Slowly add a solution of 4-oxocyclohex-2-enecarbonitrile (1.0 eq) in anhydrous THF.

    • Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to 0 °C.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purify by column chromatography.

Expected Spectroscopic Data
  • ¹H NMR: Expect complex multiplets for the cyclopropyl protons in the upfield region (δ 0.5–1.5 ppm). The protons on the cyclohexanone ring will appear as overlapping multiplets between δ 1.5-3.0 ppm, with the protons alpha to the ketone being the most deshielded.[12]

  • ¹³C NMR: The nitrile carbon should appear around δ 115–120 ppm, and the ketone carbonyl carbon should be significantly downfield, around δ 205–210 ppm.[12]

  • IR Spectroscopy: Look for a sharp, characteristic C≡N stretch around 2240 cm⁻¹ and a strong C=O stretch for the ketone around 1700-1715 cm⁻¹.[12]

Diagrams

Thorpe-Ziegler Reaction Workflow

ThorpeZiegler Dinitrile Dinitrile Precursor Carbanion Carbanion Formation (High Dilution) Dinitrile->Carbanion Strong Base (e.g., NaH) Cyclization Intramolecular Cyclization Carbanion->Cyclization SideProduct Polymerization (Side Reaction) Carbanion->SideProduct High Conc. Enamine Enaminonitrile Cyclization->Enamine Hydrolysis Acidic Hydrolysis Enamine->Hydrolysis H₃O⁺, Heat Product 1-Cyclopropyl-4-oxo- cyclohexanecarbonitrile Hydrolysis->Product

Caption: Workflow for the Thorpe-Ziegler synthesis route.

Conjugate Addition Selectivity

ConjugateAddition cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Enone { 4-Oxocyclohex-2-enecarbonitrile | Two Electrophilic Sites} Hard Hard Nucleophile (e.g., Grignard) Enone:port->Hard 1,2-Attack Soft Soft Nucleophile (e.g., Gilman Reagent) Enone:port->Soft 1,4-Attack Nucleophile Cyclopropyl Nucleophile Nucleophile->Hard Nucleophile->Soft Product_1_2 1,2-Addition Product (Undesired) Hard->Product_1_2 Product_1_4 1,4-Addition Product (Desired) Soft->Product_1_4

Caption: Selectivity in conjugate addition to an α,β-unsaturated ketone.

References

  • Thorpe reaction - Wikipedia. Available at: [Link]

  • Thorpe-Ziegler Reaction - SynArchive. Available at: [Link]

  • Thorpe reaction - Grokipedia. Available at: [Link]

  • Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index - The Royal Society of Chemistry. Available at: [Link]

  • Method for producing a 1-(3-cyclopentenyloxy- 4-alkoxyphenyl)-4- oxocyclohexanecarbonitrile - Google Patents.
  • Robinson annulation - Wikipedia. Available at: [Link]

  • The Robinson Annulation - Master Organic Chemistry. Available at: [Link]

  • 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds - Google Patents.
  • Robinson Annulation. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]

  • 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Robinson Annulation - J&K Scientific LLC. Available at: [Link]

  • Nucleophilic conjugate addition - Wikipedia. Available at: [Link]

  • Indranil Chatterjee†, Deblina Roy† and Gautam Panda - Supporting Information. Available at: [Link]

  • Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water - Google Patents.
  • Substituted carboxylic compound synthesis by 1,4-addition - Organic Chemistry Portal. Available at: [Link]

  • Conjugate Addition (1,4- or Michael Addition) - Making Molecules. Available at: [Link]

  • Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents.
  • Cu-Gilman 1,4-(conjugate) addition Reaction with alpha beta unsaturated ketone - YouTube. Available at: [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.
  • Aldol reaction - Wikipedia. Available at: [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC - NIH. Available at: [Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. Available at: [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents.
  • (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. Available at: [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Publishing. Available at: [Link]

  • Intramolecular Pauson-Khand Reactions of Methylenecyclopropane and Bicyclopropylidene Derivatives as an Approach to Spiro(cyclopropanebicyclo[n.3.0]alkenones) | Request PDF - ResearchGate. Available at: [Link]

Sources

Optimization

impact of temperature and catalysts on 1-cyclopropyl-4-oxocyclohexanecarbonitrile synthesis

Technical Support Center: Synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile Welcome to the technical support center for the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile

Welcome to the technical support center for the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to this synthesis.

I. Introduction to the Synthesis

The synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic approach involves the construction of the cyclohexanone ring with the ketone and nitrile groups, followed by the introduction of the cyclopropyl group at the 1-position. A key challenge is the selective functionalization at the 1-position with both cyclopropyl and nitrile substituents while preserving the ketone at the 4-position.[1]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Side reactions. - Suboptimal temperature. - Inefficient catalyst. - Loss of product during workup or purification.- Monitor reaction progress using TLC or GC to ensure completion. - Optimize reaction temperature and time. - Screen different catalysts to improve efficiency. - Use an inert atmosphere (N₂/Ar) to prevent decomposition, especially at elevated temperatures (>100°C).[1] - Optimize extraction and purification methods to minimize product loss.
Formation of Impurities - Presence of moisture or air. - Incorrect stoichiometry of reagents. - Side reactions such as ring-opening of the cyclopropyl group.[1] - Over-oxidation or reduction of the ketone group.- Ensure all glassware is dry and reactions are performed under an inert atmosphere. - Carefully measure and add reagents in the correct stoichiometric ratios. - Control the reaction temperature to minimize side reactions. The strained cyclopropane ring is susceptible to opening at high temperatures.[1] - Use mild oxidizing or reducing agents to protect the ketone group.[1]
Difficulty in Product Isolation/Purification - Product is an oil or low-melting solid. - Co-elution of impurities during column chromatography. - Product is moderately soluble in a wide range of solvents.- If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. - Optimize the solvent system for column chromatography to achieve better separation. A common eluent is ethyl acetate/hexane.[1] - Recrystallization from a suitable solvent such as ethanol or acetonitrile can enhance purity.[1]

III. Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the synthesis?

A1: The most critical parameters are temperature, reaction time, and the choice of catalyst. The cyclopropane ring's strain makes it susceptible to ring-opening at temperatures above 100°C.[1] Therefore, careful temperature control is crucial. The reaction time should be optimized to ensure complete conversion while minimizing the formation of byproducts. The catalyst plays a significant role in the reaction's efficiency and selectivity.

Q2: Which catalysts are recommended for this synthesis?

A2: The choice of catalyst depends on the specific synthetic route. For cyclopropanation reactions, Simmons-Smith reagents (zinc-copper couple and diiodomethane) or diazomethane can be used.[1] For cyanation reactions, cyanide sources like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) are often employed, sometimes with a base or catalyst to facilitate the reaction.[1] Palladium catalysts may be used for cross-coupling steps if the synthetic strategy involves such a reaction.[1]

Q3: How does temperature affect the reaction?

A3: Temperature has a significant impact on both the reaction rate and the stability of the product. Higher temperatures generally increase the reaction rate but can also lead to the decomposition of the product, particularly the opening of the strained cyclopropyl ring.[1] It is essential to find an optimal temperature that balances reaction speed and product stability.

Q4: What are the common side reactions to be aware of?

A4: Common side reactions include the ring-opening of the cyclopropyl group, over-oxidation or reduction of the ketone, and hydrolysis of the nitrile group to an amide or carboxylic acid if water is present.[1] Running the reaction under an inert atmosphere and using anhydrous solvents can help minimize these side reactions.

Q5: What is the best method for purifying the final product?

A5: Column chromatography using silica gel with an ethyl acetate/hexane eluent system is a common and effective method for purification.[1] Recrystallization from solvents like ethanol or acetonitrile can also be used to obtain a high-purity product.[1]

IV. Experimental Protocols

Protocol 1: Cyclopropanation using Simmons-Smith Reagent

This protocol describes the introduction of the cyclopropyl group to a 4-oxocyclohexene intermediate.

Materials:

  • 4-oxocyclohexene intermediate

  • Zinc-copper couple

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple.

  • Add anhydrous diethyl ether to the flask.

  • Slowly add a solution of diiodomethane in anhydrous diethyl ether to the stirred suspension of the zinc-copper couple.

  • After the initial reaction subsides, add a solution of the 4-oxocyclohexene intermediate in anhydrous diethyl ether dropwise.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Cyanation of a Halogenated Intermediate

This protocol outlines the introduction of the nitrile group via nucleophilic substitution.

Materials:

  • Halogenated cyclohexanone intermediate (e.g., bromo or chloro derivative)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethylformamide (DMF) or other polar aprotic solvent

Procedure:

  • In a round-bottom flask, dissolve the halogenated intermediate in DMF.

  • Add NaCN or KCN to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. Visualization of Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_process Key Synthetic Steps cluster_purification Purification cluster_end Final Product Start 4-Oxocyclohexanecarbonitrile or Functionalized Cyclohexanone Step1 Cyclopropanation (e.g., Simmons-Smith) Start->Step1 Route A Step2 Cyanation (e.g., NaCN, KCN) Start->Step2 Route B Step1->Step2 Functional Group Interconversion Purification Column Chromatography or Recrystallization Step1->Purification Step2->Step1 Functional Group Interconversion Step2->Purification End 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Purification->End

Caption: General synthetic workflow for 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

VI. References

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Monitoring 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Reactions

Welcome to the technical support center for the analytical monitoring of reactions involving 1-cyclopropyl-4-oxocyclohexanecarbonitrile. As a key intermediate in pharmaceutical synthesis, robust and reliable analytical m...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 1-cyclopropyl-4-oxocyclohexanecarbonitrile. As a key intermediate in pharmaceutical synthesis, robust and reliable analytical methods are paramount for ensuring reaction efficiency, purity, and yield.[][] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into method selection, troubleshooting, and best practices in a direct question-and-answer format.

Section 1: Analytical Method Selection (FAQs)

This section addresses high-level questions regarding the choice of analytical techniques for monitoring the consumption of 1-cyclopropyl-4-oxocyclohexanecarbonitrile and the formation of its products.

Q1: What are the primary analytical methods for monitoring this reaction?

The most common and effective methods are chromatographic and spectroscopic. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for quantitative analysis. Gas Chromatography (GC) can also be used, provided the analyte and products are thermally stable. For structural confirmation and real-time monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable, while Mass Spectrometry (MS) is critical for identifying byproducts and impurities.[]

Q2: When should I choose HPLC over GC for analyzing 1-cyclopropyl-4-oxocyclohexanecarbonitrile?

The choice hinges on the thermal stability and volatility of your compounds.[3]

  • Choose HPLC if:

    • You are unsure about the thermal stability of your starting material or products. The ketone and nitrile functionalities can be susceptible to degradation at elevated GC inlet temperatures.

    • Your reaction products have low volatility or are high molecular weight.

    • You need to analyze samples directly from a reaction mixture containing non-volatile components (e.g., salts, catalysts) that would contaminate a GC system. Reversed-phase HPLC is particularly adept at handling these matrices.[4]

  • Consider GC if:

    • Your starting material, products, and potential byproducts are all volatile and thermally stable.

    • You require high separation efficiency for resolving closely related volatile isomers.

    • GC can be faster than traditional HPLC, although this gap is closing with UHPLC technology.[3]

Q3: What is the role of NMR spectroscopy in this analysis?

NMR spectroscopy is a powerful tool for mechanistic and kinetic studies.[5] Its primary advantages are:

  • Structural Elucidation: It provides definitive confirmation of the starting material, intermediates, and final product structures.[6]

  • Quantitative Analysis: By integrating the signals of specific, non-overlapping protons of the reactant and product, you can determine the reaction conversion directly from the crude reaction mixture over time.[7]

  • Non-Invasive Monitoring: As an in-situ technique, it allows you to monitor the reaction as it happens without disturbing the system.[8]

Q4: How can Mass Spectrometry (MS) be used effectively?

Mass spectrometry is essential for identifying molecules by their mass-to-charge ratio. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a formidable tool for:

  • Confirming Product Identity: Verifying that the main product has the expected molecular weight.

  • Identifying Unknown Impurities: Elucidating the structures of byproducts by analyzing their fragmentation patterns.[9][10][11] This is critical for understanding side reactions and optimizing reaction conditions.

Q5: Are in-situ monitoring techniques like FTIR or Raman applicable?

Yes, in-situ spectroscopic techniques can provide real-time reaction kinetics.[12]

  • FTIR/Raman: These methods can track the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) or the nitrile stretch (~2240 cm⁻¹) of the starting material and the appearance of new functional group bands from the product. This provides instantaneous information on reaction progress, which is invaluable for process optimization and safety.[13]

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the most common technique for this analysis. This section provides solutions to frequent problems encountered during method development and routine use. A typical analytical workflow is shown below.

Analytical Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A 1. Aliquot Reaction Mixture B 2. Quench Reaction (if necessary) A->B C 3. Dilute with Mobile Phase/Solvent B->C D 4. Filter Sample (0.45 or 0.22 µm) C->D E 5. System Suitability Test (SST) D->E F 6. Inject Sample Sequence E->F G 7. Acquire Data F->G H 8. Integrate Peaks G->H I 9. Quantify Results (Area % or vs. Standard) H->I J 10. Generate Report I->J

Caption: General workflow for reaction monitoring using HPLC.

Table 1: Recommended Starting HPLC Parameters
ParameterStarting ConditionRationale & Notes
Column C18, 4.6 x 150 mm, 5 µmA general-purpose reversed-phase column suitable for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape for ketones by suppressing silanol interactions.[14]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.[4]
Gradient 20-80% B over 15 minA starting gradient to elute compounds of varying polarity. Optimize based on results.[15]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[16]
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.[17]
Detection (UV) 210 nm or 280 nm210 nm for general detection of the nitrile and ketone. 280 nm if aromatic structures are involved or formed. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 5-10 µLSmall volume minimizes peak distortion.[17]

Q1: My peak for 1-cyclopropyl-4-oxocyclohexanecarbonitrile is tailing. What are the likely causes and solutions?

Peak tailing for this compound is often caused by secondary interactions between the polar ketone group and the silica-based column packing.[14]

  • Cause 1: Silanol Interactions: Free silanol groups on the silica surface can interact strongly with the ketone's carbonyl oxygen, causing the peak to tail.

    • Solution: Add a mobile phase modifier. Using 0.1% formic acid or trifluoroacetic acid (TFA) in the mobile phase will protonate the silanols, reducing this unwanted interaction.[14] Alternatively, increasing the buffer concentration (e.g., 20-25 mM phosphate buffer) can also mask these sites.[14]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample and inject a smaller volume. Perform a loading study (injecting increasing concentrations) to find the linear range of your method.[17]

  • Cause 3: Column Contamination: Strongly retained impurities from previous injections can create active sites on the column.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile). Always use a guard column to protect the analytical column.[18][19]

Q2: I'm seeing variable retention times for my analyte. How do I fix this?

Retention time instability is a common issue that compromises data reliability. The cause is often environmental or related to the mobile phase preparation.

RT Troubleshooting Start Retention Time Variability? Q1 Is column temperature controlled? Start->Q1 S1 Use a column oven. Set to 5-10°C above ambient. Q1->S1 No Q2 Is mobile phase pre-mixed or online mixed? Q1->Q2 Yes S2 Check pump proportioning valves. Manually pre-mix mobile phase to confirm. Q2->S2 Online Q3 Is the column fully equilibrated? Q2->Q3 Pre-mixed S3 Equilibrate for at least 10-15 column volumes before injection. Q3->S3 No S4 Check for leaks in the system from pump to detector. Q3->S4 Yes

Caption: Decision tree for troubleshooting HPLC retention time variability.

  • Cause 1: Temperature Fluctuations: The viscosity of the mobile phase and chromatographic selectivity are temperature-dependent.

    • Solution: Always use a column oven set to a stable temperature, typically at least 5 °C above the maximum ambient lab temperature.[17]

  • Cause 2: Mobile Phase Composition: If you are using online gradient mixing, faulty proportioning valves can cause inconsistent mobile phase delivery.

    • Solution: To diagnose this, manually pre-mix a batch of the mobile phase and run it isocratically. If retention times stabilize, your pump's mixing system needs service.[19] Also, ensure mobile phase components are fully miscible and degassed.[20]

  • Cause 3: Insufficient Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.

    • Solution: Ensure your method includes an equilibration step of at least 10-15 column volumes.[18]

Q3: My resolution between the starting material and a key impurity is poor. How can I improve it?

Improving resolution requires adjusting the selectivity or efficiency of the separation.

  • Solution 1 (Modify Selectivity):

    • Adjust Organic Content: For reversed-phase HPLC, decreasing the percentage of organic solvent (acetonitrile or methanol) will increase retention and may improve separation.[21]

    • Change Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter elution order and improve selectivity.

    • Change pH: If the impurity has an ionizable group, adjusting the mobile phase pH can dramatically change its retention relative to the neutral starting material.

  • Solution 2 (Increase Efficiency):

    • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase run time.[16]

    • Use a Longer Column or Smaller Particles: A longer column or one packed with smaller particles (e.g., 3 µm or sub-2 µm) will provide more theoretical plates and better efficiency.

Q4: I'm observing ghost peaks in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in blank injections or at unexpected times.

  • Cause 1: Carryover: Residual sample from a previous, more concentrated injection can be eluted in subsequent runs.

    • Solution: Program a needle wash with a strong solvent in your autosampler method. If carryover persists, it may be occurring elsewhere in the system (e.g., the injection valve).

  • Cause 2: Contaminated Mobile Phase or Diluent: Impurities in your solvents can concentrate on the column and elute as peaks, especially during a gradient.

    • Solution: Use only high-purity, HPLC-grade solvents. Filter all aqueous mobile phases. Prepare fresh mobile phase daily.[14]

  • Cause 3: Late Elution: A strongly retained compound from a previous injection may finally elute in a later chromatogram.

    • Solution: Add a high-organic flush at the end of your gradient method to wash any strongly bound components off the column before re-equilibration.[19]

Section 3: Gas Chromatography (GC) Troubleshooting Guide

While less common than HPLC for this application, GC can be a powerful tool. Success depends on careful method development to avoid analyte degradation.

Table 2: Recommended Starting GC Parameters
ParameterStarting ConditionRationale & Notes
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column with low bleed, suitable for mass spectrometry.
Inlet Temp. 250 °CStart here, but check for degradation. May need to be lowered.
Carrier Gas HeliumInert carrier gas. Set to a constant flow of ~1.2 mL/min.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/minA general program to separate compounds by boiling point. Adjust as needed.
Detector Flame Ionization (FID) or Mass Spec (MS)FID is a robust quantitative detector. MS is essential for identification.
Injection 1 µL, Split 50:1Split injection prevents column overloading and peak broadening for concentrated samples.

Q1: I'm seeing broad or tailing peaks for my analyte. What's the cause?

In GC, peak shape issues are often related to the injection process or column activity.

  • Cause 1: Active Sites: The nitrile or ketone group can interact with active sites (free silanols) in the inlet liner or on the column itself.

    • Solution: Use a deactivated inlet liner (e.g., silanized). If the column is old, it may be irreversibly active; trim the first few cm from the inlet side or replace the column.[22]

  • Cause 2: Slow Sample Transfer: If the oven temperature is too low relative to the analyte's boiling point, the sample band will broaden at the head of the column.

    • Solution: Ensure the initial oven temperature is appropriate. A lower-than-optimal carrier gas flow rate can also cause band broadening.[23]

  • Cause 3: Thermal Degradation: If the peak is broad and "ramps" off the baseline, it could be a sign of thermal degradation in the hot inlet.

    • Solution: Lower the inlet temperature in 20 °C increments to see if peak shape improves.

Q2: My results are not reproducible. What should I check?

Reproducibility issues in GC often trace back to the sample introduction or instrument stability.

  • Cause 1: Inconsistent Injection: Manual injections are a major source of variability. Autosamplers can also have issues with syringe plungers or sample bubbles.

    • Solution: Use an autosampler whenever possible. Ensure the syringe is clean and functioning correctly. The sample viscosity should be low enough for consistent aspiration.[24]

  • Cause 2: System Leaks: A small leak in the carrier gas line or at the septum will cause pressure/flow fluctuations and lead to variable retention times and poor quantitation.

    • Solution: Use an electronic leak detector to check all fittings from the gas source to the detector. Change the inlet septum regularly.[22]

  • Cause 3: Temperature Instability: Poor control of the oven or inlet temperature will cause retention times to drift.

    • Solution: Allow the instrument to fully equilibrate before starting a sequence. Ensure the lab environment is temperature-stable.[24]

Section 4: Spectroscopic Methods (NMR & MS) FAQs

Q1 (NMR): How can I use ¹H NMR to calculate reaction conversion?

Select a clean, well-resolved proton signal for the starting material and another for the product that do not overlap with each other or with solvent/impurity peaks. For 1-cyclopropyl-4-oxocyclohexanecarbonitrile, the protons on the cyclopropyl ring are often in a clean region of the spectrum (typically < 1.5 ppm). The percent conversion can be calculated using the following formula:

Conversion (%) = [Integral of Product Peak / (Integral of Product Peak + Integral of Reactant Peak)] * 100

Note: Ensure the peaks you are comparing represent the same number of protons. If not, normalize the integrals accordingly (e.g., divide the integral value by the number of protons it represents).

Q2 (MS): What characteristic fragments should I expect for 1-cyclopropyl-4-oxocyclohexanecarbonitrile in GC-MS?

For a compound with a molecular weight of 163.22 g/mol , you would expect to see a molecular ion peak (M+) at m/z 163.[6] Common fragmentation patterns for cyclohexanone and cyclopropyl structures include:

  • Loss of Cyclopropyl Group: A peak at M-41 (m/z 122) from the loss of the C₃H₅ radical.

  • Loss of Nitrile Group: A peak at M-26 (m/z 137) from the loss of a CN radical.

  • Ring Fragmentation: Cyclohexanones undergo characteristic cleavage, often resulting in fragments like m/z 55 or 42.[25][26] The presence of the cyclopropyl and nitrile groups will create a unique fragmentation pattern that can be used as a fingerprint for identification.

Section 5: Sample Preparation Best Practices

Accurate analysis begins with correct sample preparation. Rushing this step is a common source of error.[27][28]

Q1: How should I prepare a sample from the reaction mixture for HPLC or GC analysis?

  • Quench the Reaction: Immediately stop the reaction to get an accurate snapshot of its progress. This can be done by rapidly cooling the aliquot or by adding a chemical quenching agent.

  • Dilute Accurately: Use a calibrated pipette to dilute a precise volume of the reaction mixture into a known volume of a suitable solvent. The ideal diluent is often the initial mobile phase for HPLC to ensure good peak shape.[17]

  • Ensure Solubility: The sample must be fully dissolved to avoid blockages and inaccurate injections.

  • Filter: Always filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter compatible with your solvent to remove particulate matter that could damage the instrument.

Q2: The reaction solvent is incompatible with my HPLC mobile phase. What should I do?

  • Dilute-and-Shoot: If the reaction solvent is only weakly incompatible (e.g., a slightly stronger solvent), you may be able to simply dilute the sample to a high degree in your mobile phase. The high dilution factor minimizes the solvent mismatch effect.

  • Solvent Exchange: For highly incompatible solvents, you may need to perform a solvent exchange. This can be done by evaporating the reaction solvent (if volatile) under a stream of nitrogen and redissolving the residue in your analytical solvent, or by using a solid-phase extraction (SPE) cleanup step.[28]

Section 6: Method Validation Principles

For work in a regulated environment, such as drug development, your analytical method must be validated to prove it is suitable for its intended purpose.[29][30]

Q1: Why do I need to validate my analytical method?

Method validation provides documented evidence that your method is reliable, reproducible, and accurate for the analysis of your specific compound.[31] It is a requirement of regulatory agencies like the FDA and ensures the quality and safety of the final pharmaceutical product.[30]

Q2: What are the key parameters for method validation according to ICH guidelines?

The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard. Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[32]

  • Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a specific range.[32]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy (LOQ) and the lowest amount that can be detected (LOD).[32]

References
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  • In-Situ Monitoring of Chemical Reactions - Mettler Toledo, [Source 3]
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  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry - ACS Publications - American Chemical Society, [Source 5]
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. 1-cyclopropyl-4-oxocyclohexanecarbonitrile, a molecule with signi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. 1-cyclopropyl-4-oxocyclohexanecarbonitrile, a molecule with significant potential in medicinal chemistry, presents a unique structural validation challenge due to its combination of a strained cyclopropyl ring, a stereochemically complex cyclohexane core, and two reactive functional groups—a ketone and a nitrile. This guide provides an in-depth comparison of spectroscopic techniques for the definitive structural elucidation of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The molecular formula of 1-cyclopropyl-4-oxocyclohexanecarbonitrile is C₁₀H₁₁NO, and its calculated molecular weight is 161.0841 g/mol .[1] The key to its validation lies in the synergistic application of multiple spectroscopic methods, each providing a unique piece of the structural puzzle.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first line of attack in structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Causality Behind Experimental Choices

For 1-cyclopropyl-4-oxocyclohexanecarbonitrile, ¹H NMR is crucial for confirming the presence and connectivity of the cyclopropyl and cyclohexanone rings. The choice of a high-field instrument (e.g., 400 MHz or higher) is recommended to resolve the complex, overlapping signals of the cyclohexane protons. Deuterated chloroform (CDCl₃) is a common and suitable solvent.

Predicted ¹H NMR Data and Interpretation
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Key Insights
Cyclopropyl Protons0.5–1.5MultipletThe high-field (upfield) chemical shift is characteristic of the strained cyclopropyl ring.[1] The complex multiplet pattern arises from the geminal and vicinal coupling between the non-equivalent protons on the three-membered ring.
Cyclohexane Protons (C-2, C-6)1.5–2.8MultipletThese protons are adjacent to the quaternary carbon and will show complex splitting patterns due to coupling with the C-3 and C-5 protons.
Cyclohexane Protons (C-3, C-5)2.5–3.0MultipletThese protons are adjacent to the electron-withdrawing carbonyl group, causing them to be deshielded and shifted downfield.[1] Their signals are expected to be distinct from the other cyclohexane protons.

Comparison with Potential Isomers: A potential isomeric impurity could be a compound where the cyclopropyl group is attached at a different position, for example, 2-cyclopropyl-4-oxocyclohexanecarbonitrile. In such a case, the ¹H NMR spectrum would be significantly different. A proton on the carbon bearing the cyclopropyl group would appear as a distinct multiplet, and the symmetry of the cyclohexane ring protons would be lost, leading to a more complex and less symmetric pattern in the 1.5-3.0 ppm region.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the number and types of carbon atoms in a molecule. It is a powerful tool for confirming the carbon framework and identifying key functional groups.

Causality Behind Experimental Choices

¹³C NMR is essential for identifying the quaternary carbon at the 1-position and the carbonyl and nitrile carbons, which have highly characteristic chemical shifts. A proton-decoupled ¹³C NMR experiment is standard, providing a single peak for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation
Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Insights
Cyclopropyl Carbons10–30Characteristic upfield signals for the strained ring carbons.
Cyclohexane Carbons30–50Signals for the saturated carbons of the cyclohexane ring.
Quaternary Carbon (C-1)40–60The carbon atom bonded to both the cyclopropyl and nitrile groups.
Nitrile Carbon (C≡N)115–125A highly characteristic downfield signal for the nitrile functional group.[1]
Carbonyl Carbon (C=O)205–220A very deshielded signal, typical for a ketone carbonyl carbon.[1]

Comparison with Stereoisomers: The chemical shift of the nitrile carbon can be used to infer the stereochemistry at the C-1 position. It has been shown that for substituted cyclohexanecarbonitriles, an equatorially oriented nitrile group resonates downfield compared to its axial counterpart.[2] This can be a valuable tool for distinguishing between diastereomers.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Experiment: Proton-decoupled ¹³C NMR

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0-220 ppm

  • Data Processing: Similar to ¹H NMR, process the FID and calibrate the spectrum using the CDCl₃ solvent peak (triplet centered at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Causality Behind Experimental Choices

For 1-cyclopropyl-4-oxocyclohexanecarbonitrile, IR spectroscopy provides definitive evidence for the presence of the ketone (C=O) and nitrile (C≡N) functional groups, which have strong and characteristic absorption bands.

Predicted IR Data and Interpretation
Functional Group Predicted Absorption Frequency (cm⁻¹) Intensity Key Insights
C≡N Stretch (Nitrile)~2240Sharp, MediumThis sharp absorption is a clear indicator of the nitrile group.[1]
C=O Stretch (Ketone)~1710StrongA strong absorption in this region is characteristic of a saturated cyclic ketone.[1][3]
C-H Stretch (Cyclopropyl & Cyclohexane)2850–3000StrongThese absorptions confirm the presence of saturated C-H bonds.[4]

Comparison with Potential Byproducts: The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would rule out the presence of a hydroxyl group, a potential byproduct from an incomplete oxidation or a side reaction. Similarly, the absence of a C=C stretching band around 1650 cm⁻¹ would indicate the absence of an enone impurity.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • ATR: Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.

Causality Behind Experimental Choices

HRMS is crucial for confirming the elemental composition of the molecule. Electron Ionization (EI) is a common technique that also provides valuable fragmentation information, which can be used to piece together the structure.

Predicted Mass Spectrometry Data and Interpretation
Ion Predicted m/z Identity Key Insights
161.0841[M]⁺Molecular IonConfirms the molecular weight and, with HRMS, the molecular formula C₁₀H₁₁NO.[1]
[M-27]⁺134Loss of HCNA common fragmentation pathway for nitriles.
[M-28]⁺133Loss of C₂H₄A characteristic fragmentation of cyclic ketones.[5]
[M-41]⁺120Loss of C₃H₅ (cyclopropyl)Loss of the cyclopropyl radical.

Comparison with Structural Isomers: While isomers will have the same molecular weight, their fragmentation patterns can differ significantly. For example, an isomer with a different ring structure or functional group placement would likely exhibit a different set of fragment ions, allowing for differentiation.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use the HRMS data to calculate the elemental composition.

Synergistic Approach to Validation

The true power of spectroscopic validation lies in the integration of data from all these techniques. No single method can provide a complete and unambiguous structural proof.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 1-Cyclopropyl-4-oxocyclohexanecarbonitrile HNMR ¹H NMR Compound->HNMR is analyzed by CNMR ¹³C NMR Compound->CNMR is analyzed by IR IR Spectroscopy Compound->IR is analyzed by MS Mass Spectrometry Compound->MS is analyzed by ProtonEnv Proton Environment & Connectivity HNMR->ProtonEnv CarbonSkel Carbon Skeleton & Functional Groups CNMR->CarbonSkel FuncGroups Functional Group Identification IR->FuncGroups MolWeight Molecular Weight & Formula MS->MolWeight Structure Validated Structure ProtonEnv->Structure confirms CarbonSkel->Structure confirms FuncGroups->Structure confirms MolWeight->Structure confirms

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Validation

A Researcher's Guide to the Biological Activity Screening of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile and Its Derivatives

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. The unique structural and electronic properties of the cyclopropyl group have mad...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. The unique structural and electronic properties of the cyclopropyl group have made it a valuable component in medicinal chemistry, often enhancing potency, metabolic stability, and target binding affinity.[1][2] This guide provides a comprehensive framework for the biological activity screening of 1-cyclopropyl-4-oxocyclohexanecarbonitrile and its derivatives, a class of compounds with unexplored potential. While specific biological data for this exact scaffold is not yet prevalent in published literature, this document will serve as a prospective guide for researchers, outlining a logical screening cascade based on the known activities of related chemical motifs and established drug discovery principles.

This guide is intended for researchers, scientists, and drug development professionals. It offers a structured approach to elucidating the therapeutic potential of this novel compound class, from initial broad-spectrum screening to more focused mechanistic studies. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for data comparison and interpretation.

The Rationale: Why Screen 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Derivatives?

The 1-cyclopropyl-4-oxocyclohexanecarbonitrile scaffold incorporates several key pharmacophoric features that suggest a high potential for biological activity:

  • The Cyclopropyl Moiety: This small, strained ring system is a bioisostere for various functional groups and can introduce conformational rigidity, which is often beneficial for receptor binding.[1][2] Its presence can also favorably modulate pharmacokinetic properties such as metabolic stability and membrane permeability.[2]

  • The Ketone and Nitrile Groups: These polar functional groups can participate in hydrogen bonding and other key interactions with biological targets. The nitrile group, in particular, is a common feature in many approved drugs and can act as a bioisostere for a carbonyl group or a halogen.

  • The Cyclohexane Core: This saturated ring system provides a three-dimensional scaffold that can be readily functionalized to create a diverse library of derivatives for structure-activity relationship (SAR) studies.

Given these features, derivatives of 1-cyclopropyl-4-oxocyclohexanecarbonitrile could plausibly exhibit a range of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.[3][4]

A Strategic Screening Cascade

A hierarchical screening approach is recommended to efficiently evaluate the biological potential of a library of 1-cyclopropyl-4-oxocyclohexanecarbonitrile derivatives. This tiered strategy allows for the rapid identification of "hit" compounds and facilitates the prioritization of the most promising candidates for further development.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Tier 3: Mechanism of Action Studies cluster_3 Tier 4: Lead Optimization Primary_Screening Broad Spectrum Cytotoxicity & Antimicrobial Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Active Compounds Selectivity_Panel Selectivity Profiling (e.g., Normal vs. Cancer Cell Lines) Dose_Response->Selectivity_Panel Enzyme_Inhibition Enzyme Inhibition Assays Selectivity_Panel->Enzyme_Inhibition Confirmed Hits Apoptosis_Assays Apoptosis & Cell Cycle Analysis Selectivity_Panel->Apoptosis_Assays Target_Deconvolution Target Deconvolution Studies Enzyme_Inhibition->Target_Deconvolution SAR_Studies Structure-Activity Relationship (SAR) Studies Apoptosis_Assays->SAR_Studies Target_Deconvolution->SAR_Studies ADMET_Profiling In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling Optimized Leads

Caption: A proposed hierarchical screening workflow for 1-cyclopropyl-4-oxocyclohexanecarbonitrile derivatives.

Experimental Protocols

The following are detailed protocols for key assays in the proposed screening cascade. These protocols are designed to be robust and reproducible, providing a solid foundation for your research.

Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Objective: To determine the cytotoxic effects of 1-cyclopropyl-4-oxocyclohexanecarbonitrile derivatives on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the plates and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and positive controls (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Objective: To assess the antibacterial and antifungal activity of the test compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare a bacterial or fungal inoculum to a concentration of 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 3: Enzyme Inhibition Assay (Generic Kinase Assay)

Enzyme assays are fundamental in drug discovery for identifying molecules that modulate the activity of a specific enzyme target.[7] This protocol provides a general framework for a kinase inhibition assay.

Objective: To determine if the test compounds inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add the test compound, recombinant kinase, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to a no-compound control.

Data Presentation and Comparison

To facilitate the comparison of biological activity across a series of derivatives, it is crucial to present the data in a clear and organized manner. A tabular format is highly effective for this purpose.

Table 1: Hypothetical Biological Activity Data for 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Derivatives

Compound IDR1-SubstituentMCF-7 IC50 (µM)S. aureus MIC (µg/mL)Kinase X % Inhibition @ 10 µM
Parent H> 50> 1285
Derivative 1 4-Fluorophenyl12.56445
Derivative 2 4-Methoxyphenyl25.2> 12815
Derivative 3 2-Thienyl8.73278
Derivative 4 3-Pyridyl15.112862

This table presents hypothetical data for illustrative purposes.

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for communicating complex procedures.

Cytotoxicity_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Addition Add Compound Dilutions Cell_Seeding->Compound_Addition Incubation_48h Incubate 48-72 hours Compound_Addition->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4 hours MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Incubation_4h->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance

Caption: A step-by-step workflow diagram for the MTT cytotoxicity assay.

Conclusion

The 1-cyclopropyl-4-oxocyclohexanecarbonitrile scaffold represents a promising starting point for the discovery of novel bioactive molecules. While this guide provides a prospective framework, the actual biological activities of these compounds can only be determined through rigorous experimental evaluation. By employing a strategic screening cascade, robust experimental protocols, and clear data presentation, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of this intriguing class of compounds. The insights gained from these initial screens will be instrumental in guiding future lead optimization and SAR studies.

References

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Comparative

A Researcher's Guide to the Spectroscopic Differentiation of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Isomers

For professionals in medicinal chemistry and materials science, the precise structural elucidation of stereoisomers is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring repro...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in medicinal chemistry and materials science, the precise structural elucidation of stereoisomers is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring reproducibility. The compound 1-cyclopropyl-4-oxocyclohexanecarbonitrile presents a classic challenge in stereochemical assignment. The quaternary carbon at the C1 position, substituted with both a cyclopropyl and a nitrile group, gives rise to two distinct diastereomers, commonly designated as cis and trans. The orientation of these substituents relative to the cyclohexane ring dictates their physical properties and biological interactions.

This guide provides an in-depth, predictive comparison of the spectroscopic signatures of these two isomers. While direct experimental data for this specific compound is not widely published, we can apply well-established principles of conformational analysis and spectroscopy to build a robust framework for their unambiguous identification. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between stereochemistry and spectral output.

Isomerism and Conformational Analysis: The Structural Foundation

The two isomers of 1-cyclopropyl-4-oxocyclohexanecarbonitrile are defined by the relative orientation of the cyclopropyl and nitrile groups at the C1 position. In its most stable chair conformation, the cyclohexane ring will arrange its substituents to minimize steric strain. The isomer with the nitrile group in an axial position and the cyclopropyl group in an equatorial position will be sterically distinct from the isomer with an equatorial nitrile and an axial cyclopropyl group. Based on the principle of minimizing A-values (steric bulk), the cyclopropyl group is larger than the nitrile group, suggesting the isomer with an equatorial cyclopropyl group will be the thermodynamically preferred conformation.

The key to spectroscopic differentiation lies in how these fixed axial or equatorial positions influence the magnetic and electronic environments of the molecule's atoms.

cluster_cis Isomer 1 (e.g., Axial-CN, Equatorial-CPr) cluster_trans Isomer 2 (e.g., Equatorial-CN, Axial-CPr) cis_isomer trans_isomer caption Figure 1. Chair conformations of the two key isomers.

Caption: Figure 1. Predicted stable chair conformations of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹³C NMR, is the most powerful and definitive technique for distinguishing between these isomers. The rigid chair conformation locks the C1 substituents into distinct chemical environments that are readily resolved.

¹³C NMR Spectroscopy: A Clear Distinction

The chemical shift of the nitrile carbon is exceptionally sensitive to its stereochemical orientation. A comprehensive analysis of numerous cyclohexanecarbonitrile structures has established a clear and reliable correlation:

  • Axial Nitrile Carbons: Resonate in a more shielded, upfield region (δ ≈ 118.6–124.6 ppm).

  • Equatorial Nitrile Carbons: Resonate in a more deshielded, downfield region (δ ≈ 124.4–126.8 ppm).[1]

This empirical rule provides a direct method for assigning the stereochemistry at the C1 position. The isomer displaying a nitrile carbon signal closer to 125-127 ppm can be confidently assigned as having an equatorial nitrile, while the one with a signal nearer to 119-124 ppm will possess an axial nitrile.[1]

Other key signals include the ketone carbonyl (C4), which is expected in the far downfield region (δ ≈ 205-220 ppm), and the unique upfield signal of the cyclopropyl carbons (δ ≈ -3 to 15 ppm).[2][3]

Table 1: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Atom Isomer 1 (Axial-CN) Isomer 2 (Equatorial-CN) Rationale for Difference
C≡N ~119 – 124 ~124.5 – 127 Primary diagnostic signal based on established axial/equatorial shifts.[1]
C=O ~208 ~208 Minimal change expected as it is distant from the isomeric center.
C1 (quaternary) ~35 - 40 ~35 - 40 Minor shift expected due to different γ-gauche effects.
Cyclopropyl CH₂ ~5 - 15 ~5 - 15 Subtle shifts possible, but not reliably diagnostic.

| Cyclopropyl CH | ~0 - 10 | ~0 - 10 | Subtle shifts possible. |

¹H NMR Spectroscopy: Confirming the Assignment

While ¹³C NMR provides the clearest answer, ¹H NMR offers valuable confirmatory data. The key regions are the highly shielded cyclopropyl protons and the complex multiplets of the cyclohexane ring protons.

  • Cyclopropyl Protons: The protons of the cyclopropyl ring will appear in the far upfield region (δ ≈ 0.2–1.0 ppm), a characteristic feature resulting from the ring's magnetic anisotropy.[4][5]

  • Cyclohexane Protons: The protons on the cyclohexane ring (C2, C3, C5, C6) will show significant differences. In a chair conformation, axial and equatorial protons have distinct chemical shifts and coupling constants. The precise orientation of the bulky C1 substituents will influence the chemical shifts of the adjacent C2/C6 protons. An axial substituent will have a 1,3-diaxial interaction with the axial protons on C3 and C5, potentially causing them to shift further downfield.[6]

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide ultimate proof by showing through-space correlations between the protons of the cyclopropyl/nitrile groups and the axial or equatorial protons on the cyclohexane ring.

Infrared (IR) Spectroscopy: A Functional Group Check

IR spectroscopy is excellent for confirming the presence of the key functional groups but is less effective for differentiating these specific isomers. The primary absorption bands of interest are the ketone (C=O) stretch and the nitrile (C≡N) stretch.

  • Ketone (C=O) Stretch: A strong, sharp absorption is expected for the cyclohexanone carbonyl group. This typically appears around 1715 cm⁻¹ .[7][8]

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption is expected in the range of 2210–2260 cm⁻¹ .[9]

While the different electronic environments of the isomers may cause minuscule shifts (1-3 cm⁻¹) in these frequencies, such small variations are generally insufficient for reliable, standalone isomer assignment.

Table 2: Predicted IR Absorption Frequencies (cm⁻¹)

Functional Group Expected Wavenumber (cm⁻¹) Expected Difference Between Isomers
C=O (Ketone) ~1715 Negligible to very slight.

| C≡N (Nitrile) | ~2240 | Negligible to very slight. |

Mass Spectrometry (MS): Confirming Mass, Not Stereochemistry

Mass spectrometry will confirm the molecular weight of the compound but is generally incapable of distinguishing between diastereomers, as they have identical masses. The fragmentation patterns are also expected to be nearly identical.

  • Molecular Ion (M⁺): The compound has a molecular formula of C₁₀H₁₃NO, giving a molecular weight of 163.22 g/mol . The molecular ion peak should be observed at m/z = 163.[2]

  • Key Fragmentation Pathways: Electron Ionization (EI) MS will likely induce α-cleavage adjacent to the carbonyl group. The most predictable fragmentations involve the loss of the substituents from the C1 position:

    • Loss of the cyclopropyl group (•C₃H₅): [M - 41]⁺, leading to a fragment at m/z = 122.[10][11]

    • Loss of the nitrile group (•CN): [M - 26]⁺, leading to a fragment at m/z = 137.[2]

Because the energetic barriers to these fragmentation reactions are unlikely to be significantly different between the two isomers, MS serves primarily to confirm the molecular formula and the core structure rather than the stereochemistry.

Experimental Protocols & Workflow

To execute this analysis, a structured workflow is essential.

sample Isomer Mixture or Isolated Isomer ir IR Spectroscopy sample->ir Functional Group ID ms Mass Spectrometry (GC-MS or LC-MS) sample->ms Molecular Weight ID nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, NOESY) sample->nmr Stereochemistry ID ir_data Confirm C=O (~1715 cm⁻¹) Confirm C≡N (~2240 cm⁻¹) ir->ir_data ms_data Confirm MW = 163 Observe [M-41]⁺, [M-26]⁺ fragments ms->ms_data nmr_data Analyze ¹³C for C≡N shift Analyze ¹H for coupling Use 2D NMR for confirmation nmr->nmr_data assign Final Isomer Assignment ir_data->assign ms_data->assign nmr_data->assign

Caption: Figure 2. Recommended analytical workflow for isomer identification.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Obtain at least 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectra using appropriate software. Reference the TMS peak to 0.00 ppm for the ¹H spectrum and the CDCl₃ solvent peak to 77.16 ppm for the ¹³C spectrum.

  • Analysis: Identify the nitrile carbon in the ¹³C spectrum and assign the isomer based on its chemical shift as detailed in Table 1.

Protocol 2: IR Spectroscopy (ATR)
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal with isopropanol and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000–600 cm⁻¹.

  • Analysis: Identify the characteristic peaks for the C=O and C≡N functional groups.

Protocol 3: Mass Spectrometry (EI)
  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC) inlet (if volatile) or by direct insertion probe.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 200.

  • Analysis: Identify the molecular ion peak (m/z 163) and the major fragment ions to confirm the compound's identity.

Conclusion

The unambiguous differentiation of the cis and trans isomers of 1-cyclopropyl-4-oxocyclohexanecarbonitrile is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS are essential for confirming the compound's overall structure and functional groups, ¹³C NMR spectroscopy stands out as the definitive method for stereochemical assignment . The predictable and significant difference in the chemical shift of the axial versus equatorial nitrile carbon provides a reliable diagnostic handle. This predictive guide, grounded in fundamental spectroscopic principles, offers a clear and authoritative pathway for any researcher tackling the synthesis and characterization of these, or structurally similar, complex molecules.

References

  • BenchChem (2025). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Cyclopropyl Ethenone.
  • Canadian Science Publishing (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane.
  • BenchChem. 1-cyclopropyl-4-oxoCyclohexanecarbonitrile | 960370-97-2.
  • Canadian Science Publishing (1969). Conformational analysis of 1,4-disubstituted cyclohexanes.
  • Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII.
  • PART I_ CONFORMATIONAL ANALYSIS OF 1,4-DISUBSTITUTED CYCLOHEXANES . JPART 11 SYNTHESIS AND CONFORMATIONAL ANALYSIS OF TWO BICYCL.
  • BenchChem (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • ResearchGate. Conformational analysis of 1,4‐disubstituted cyclohexanes.
  • NIH (National Institutes of Health). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts.
  • Bartleby.com. IR Spectrum Of Cyclohexanone.
  • Proprep. Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification.
  • Berkeley Learning Hub (2024). 5 Nitrile IR Tips.
  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
  • Scribd. 05 Notes On Nitriles IR Spectra.
  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6.
  • Chegg.com (2023). Solved - Based on the 1 H NMR, discuss the cis vs. trans.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
  • PubMed (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.

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Validation

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerston...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 1-Cyclopropyl-4-oxocyclohexanecarbonitrile (Molecular Formula: C₁₀H₁₃NO, Molecular Weight: 163.22 g/mol ) is a valuable building block in medicinal chemistry, prized for its unique combination of a reactive ketone, a nitrile group, and a strained cyclopropyl ring which can influence molecular conformation and metabolic stability.[1][2] The presence of even minute quantities of impurities—such as starting materials, byproducts, or residual solvents—can drastically alter biological activity, introduce toxicity, or impede subsequent synthetic steps.[3][4]

This guide provides an in-depth comparison of orthogonal analytical methodologies for rigorously assessing the purity of synthesized 1-cyclopropyl-4-oxocyclohexanecarbonitrile. We move beyond simple protocols to explain the scientific rationale behind methodological choices, empowering researchers to design and interpret purity assays with confidence. Our approach is grounded in the principle of employing multiple, complementary techniques to build a comprehensive and trustworthy purity profile.[5]

Core Methodologies for Purity Determination

A robust purity assessment relies on a multi-pronged approach, where each technique offers a different perspective on the sample's composition. The four pillars of purity determination for a small organic molecule like 1-cyclopropyl-4-oxocyclohexanecarbonitrile are:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for analyzing non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and thermally stable impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method for an absolute purity assignment without requiring a reference standard of the analyte itself.[6][7]

  • Elemental Analysis (CHN): A fundamental technique to confirm the elemental composition against the theoretical formula.[8][9]

The following sections will dissect each method, providing not only the "how" but, more critically, the "why" behind the experimental design.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis, separating compounds based on their differential partitioning between a stationary and a mobile phase.[4][10] For our target molecule, a reversed-phase method is most appropriate.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the logical first choice.[11] The non-polar C18 chains provide effective retention for the moderately polar 1-cyclopropyl-4-oxocyclohexanecarbonitrile, allowing for its separation from both more polar (e.g., hydrolyzed starting materials) and less polar (e.g., non-polar byproducts) impurities.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile is employed.[12] Starting with a higher water concentration allows for the retention of the main compound, while gradually increasing the acetonitrile concentration elutes more strongly retained, non-polar impurities. This gradient approach ensures a broad screening capability for impurities with a wide range of polarities.

  • Detector: The ketone's carbonyl group (C=O) acts as a chromophore, making UV detection a simple and effective choice.[13][14] Analysis is typically performed at a wavelength around 210 nm to detect the n→π* transition of the carbonyl group, providing good sensitivity.

Data Presentation: HPLC Purity Assessment
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard choice for retaining moderately polar organic molecules.
Mobile Phase A Water (H₂O)High-polarity solvent for initial retention.
Mobile Phase B Acetonitrile (MeCN)Low-polarity solvent for eluting the compound and impurities.
Gradient 5% B to 95% B over 20 minEnsures elution of a wide range of potential impurities.[12]
Flow Rate 1.0 mL/minStandard flow for analytical scale columns.
Detector UV at 210 nmDetects the carbonyl chromophore present in the target molecule.
Injection Volume 10 µLA typical volume to avoid column overloading.

Purity is calculated as the percentage of the main peak's area relative to the total area of all peaks. This is an estimation, as it assumes all compounds have an identical UV response factor.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[15][16] It is particularly useful for detecting residual solvents or volatile byproducts that might be missed by HPLC.

Causality Behind Experimental Choices
  • Column: A low-polarity stationary phase, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a versatile choice for screening unknown impurities.[17] This column separates compounds primarily based on their boiling points and subtle polarity differences.

  • Inlet Temperature: Setting the inlet to ~250 °C ensures rapid and complete volatilization of the analyte without causing thermal degradation.

  • Oven Program: A temperature ramp (e.g., 50 °C to 280 °C) is essential.[15] It first allows for the separation of highly volatile compounds (like solvents) at lower temperatures, then increases the temperature to elute the target compound and any higher-boiling impurities.

  • Detector: The mass spectrometer provides dual information. The Total Ion Chromatogram (TIC) is used for quantitation (similar to an HPLC chromatogram), while the mass spectrum of each peak allows for the structural elucidation and identification of impurities by comparing fragmentation patterns to spectral libraries.[17]

Data Presentation: GC-MS Purity Assessment
ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column for separating a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50°C (2 min), then 10°C/min to 280°CSeparates compounds based on boiling point.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns for library matching.

Purity is calculated from the TIC peak area percentage. The MS data provides a higher level of confidence by helping to identify the impurities present.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Unlike chromatographic methods that provide relative purity, qNMR is a primary technique that can determine absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and mass.[5][6][7]

Causality Behind Experimental Choices
  • Internal Standard (IS): Maleic anhydride is an excellent choice. It is stable, non-volatile, accurately weighable, and possesses a sharp singlet in a region of the ¹H NMR spectrum (around 7.0 ppm) that is unlikely to overlap with signals from our target compound or its impurities.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve both the moderately polar analyte and the polar internal standard.

  • Acquisition Parameters: The most critical parameter is the relaxation delay (D1). A long delay (e.g., 30-60 seconds) is mandatory to ensure that all protons, including those with long relaxation times (like the singlet of the internal standard), have fully returned to equilibrium before the next pulse.[7] Failure to do so is the most common source of error in qNMR.

Visualization: qNMR Purity Calculation Workflow

G cluster_weigh Step 1: Accurate Weighing cluster_nmr Step 2: NMR Acquisition cluster_calc Step 3: Calculation mass_analyte Weigh Analyte (m_analyte) dissolve Dissolve both in Deuterated Solvent mass_analyte->dissolve mass_is Weigh Internal Standard (m_is) mass_is->dissolve acquire Acquire ¹H NMR Spectrum (with long D1 delay) dissolve->acquire integrate Integrate Analyte (I_analyte) & Standard (I_is) Signals acquire->integrate formula Purity (%) = (I_analyte / I_is) * (N_is / N_analyte) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is integrate->formula

Caption: Workflow for determining absolute purity using qNMR.

Data Interpretation: qNMR Calculation

The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Iis) * (Nis / Nanalyte) * (MWanalyte / MWis) * (mis / manalyte) * Pis

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • Pis : Purity of the internal standard

Method 4: Elemental Analysis (CHN)

Elemental analysis provides a fundamental check of a compound's composition by combusting the sample and measuring the resulting amounts of CO₂, H₂O, and N₂.[8][18] This confirms that the empirical formula matches the theoretical one.

Causality Behind Experimental Choices
  • Sample Preparation: The sample must be meticulously dried under high vacuum to remove all traces of solvent and water. This is the most critical step, as even small amounts of solvent will lead to significant deviations in the hydrogen and carbon percentages, causing the analysis to fail.

  • Data Interpretation: For a pure sample of 1-cyclopropyl-4-oxocyclohexanecarbonitrile (C₁₀H₁₃NO), the theoretical percentages are C: 73.59%, H: 8.03%, N: 8.58%. A successful analysis requires the experimental values to be within ±0.4% of these theoretical values.[19][20] This provides strong evidence that no significant impurities containing these elements are present.

Comparative Guide to Purity Assessment Techniques

FeatureHPLC (UV)GC-MSqNMRElemental Analysis
Principle Differential PartitioningVolatility & Mass-to-Charge RatioNuclear Spin ProportionalityCombustion & Elemental Composition
Purity Type Relative (%)Relative (%)Absolute (%) Infers Purity from Composition
Impurity Info Detection & Retention TimeIdentification & Quantification Quantifies knowns, detects unknownsIndicates presence of impurities
Sample State Non-destructiveDestructiveNon-destructiveDestructive
Key Strength Broad applicability for non-volatile compounds.High sensitivity and definitive identification of volatile impurities.Gold standard for absolute purity without a specific analyte standard.[5][6]Confirms correct elemental composition.
Key Limitation Assumes equal detector response for all compounds.Limited to thermally stable and volatile compounds.Requires a pure, stable internal standard; lower throughput.Highly sensitive to residual solvents/water; provides no structural info on impurities.

Visualization: Integrated Purity Assessment Workflow

G cluster_analysis Orthogonal Purity Analysis synthesis Synthesized Crude Product (1-cyclopropyl-4-oxocyclohexanecarbonitrile) purification Purification (e.g., Column Chromatography) synthesis->purification purified_product Purified Product purification->purified_product hplc HPLC (Relative Purity, Non-volatile Impurities) purified_product->hplc gcms GC-MS (Relative Purity, Volatile Impurities/Solvents) purified_product->gcms qnmr qNMR (Absolute Purity Assay) purified_product->qnmr ea Elemental Analysis (Compositional Verification) purified_product->ea final_purity Comprehensive Purity Profile (>95% Required for Further Use) hplc->final_purity gcms->final_purity qnmr->final_purity ea->final_purity

Caption: An integrated workflow for comprehensive purity assessment.

Detailed Experimental Protocols

Protocol 1: HPLC Purity Determination
  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of the synthesized compound in acetonitrile.

  • System Setup: Equilibrate the HPLC system with the C18 column at the initial mobile phase conditions (95% Water, 5% Acetonitrile).

  • Injection: Inject 10 µL of the sample solution.

  • Gradient Elution: Run the pre-defined gradient from 5% to 95% acetonitrile over 20 minutes.

  • Data Analysis: Integrate all peaks detected at 210 nm. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: qNMR Absolute Purity Determination
  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of the internal standard (Maleic Anhydride, certified purity >99.5%) into a clean vial. Record masses to 0.01 mg.

  • Dissolution: Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • NMR Acquisition: Transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum using a calibrated spectrometer. Crucially, set the relaxation delay (D1) to at least 30 seconds.

  • Data Processing: Process the spectrum (phase and baseline correction).

  • Integration: Calibrate the integral of a well-resolved signal from the internal standard (e.g., the singlet for maleic anhydride) to its known number of protons. Measure the integral of a well-resolved signal from the analyte.

  • Calculation: Use the formula provided in the qNMR section to calculate the absolute purity.

Conclusion

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from AZoM. [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from Wikipedia. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Mocan, G., & Gutt, G. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Spectroscopy Online. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from Spectroscopy Online. [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from ResearchGate. [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Retrieved from Quora. [Link]

  • PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from PubMed Central. [Link]

  • ResearchGate. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from Inorganic Chemistry Frontiers. [Link]

  • Semantic Scholar. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Retrieved from Semantic Scholar. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from Eltra. [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. Retrieved from Novasol Biotech. [Link]

  • ResearchGate. (n.d.). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). Retrieved from ResearchGate. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from American Pharmaceutical Review. [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from Waters. [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from IJRAR.org. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from Aurora Pro Scientific. [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from SIELC. [Link]

  • ResearchGate. (2024). A Strategy to Minimize Reactive Metabolite Formation. Retrieved from ResearchGate. [Link]

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Validation

A Researcher's Comparative Guide to Cytotoxicity Assays for Novel 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Derivatives

In the landscape of preclinical drug discovery, the early and accurate assessment of a compound's cytotoxicity is paramount.[1] For researchers investigating novel chemical scaffolds, such as derivatives of 1-cyclopropyl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug discovery, the early and accurate assessment of a compound's cytotoxicity is paramount.[1] For researchers investigating novel chemical scaffolds, such as derivatives of 1-cyclopropyl-4-oxocyclohexanecarbonitrile, selecting the appropriate cytotoxicity assay is a critical decision that influences data quality and interpretation.[2][3] This guide provides an in-depth comparison of key cytotoxicity assays, offering the technical insights and experimental rationale necessary to build a robust screening cascade for this unique compound class.

The choice of assay is not trivial; it must align with the experimental goals, cell type, and potential mechanism of action of the test compounds.[4][5] A comprehensive approach often involves employing multiple assays to build a stronger, more reliable dataset by measuring different indicators of cellular health.[3]

Section 1: Foundational Choices in Cytotoxicity Assessment

Before delving into specific protocols, it's crucial to understand what different assays measure. Cytotoxicity assays generally fall into categories based on the cellular process they interrogate:

  • Metabolic Activity: These assays measure the metabolic function of a cell, which is often correlated with viability.[6]

  • Membrane Integrity: These assays detect damage to the cell membrane, a hallmark of necrosis or late-stage apoptosis, by measuring substances released from lysed cells.[7]

  • Apoptotic Events: These assays identify specific molecular events in the programmed cell death (apoptosis) cascade, such as the activation of caspases.[8]

The selection of an endpoint is one of the most important factors in designing a cell-based assay.[9] Understanding the chronological changes that occur during different cell death mechanisms helps in choosing the most suitable assay.[4]

Section 2: Comparative Analysis of Key Cytotoxicity Assays

Here, we compare three widely used assays, each interrogating a different aspect of cell health. This multi-faceted approach provides a more complete picture of a compound's cytotoxic profile.

MTT Assay: The Metabolic Workhorse

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[10] In viable cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[6][11][12] The amount of formazan, quantified by spectrophotometry after solubilization, is directly proportional to the number of metabolically active cells.[10][13]

Advantages:

  • High-Throughput: Well-suited for screening large numbers of compounds in 96-well or 384-well formats.[14]

  • Cost-Effective: The reagents are relatively inexpensive, making it a staple for initial screening.[1]

  • Well-Established: A vast body of literature supports its use and interpretation.[6][11]

Limitations & Considerations for Cyclopropyl Derivatives:

  • Compound Interference: As the readout is colorimetric, compounds that are themselves colored or that change color at different pH values can interfere with absorbance readings. This is a key consideration for novel chemical entities.

  • Metabolic Alterations: The assay assumes that a decrease in metabolic activity directly equals cell death. However, some compounds might inhibit metabolism without killing the cell (cytostatic effect), or conversely, induce metabolic hyperactivity before death.

  • Endpoint Assay: The MTT assay is typically an endpoint measurement and does not provide kinetic information about when cell death occurs.[1]

LDH Release Assay: The Membrane Integrity Sentinel

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[7][15] LDH is a stable cytosolic enzyme present in most cell types that, upon its release into the culture medium, catalyzes the conversion of lactate to pyruvate.[16][17] This reaction is coupled to the reduction of a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[7][18]

Advantages:

  • Direct Measure of Cytolysis: Unlike MTT, this assay directly measures cell membrane rupture, a clear indicator of cytotoxicity.

  • Kinetic Analysis: Samples of the cell culture supernatant can be taken at different time points to monitor the progression of cytotoxicity without lysing the remaining cells.

  • Simple Workflow: The assay involves transferring the supernatant to a new plate for analysis, minimizing interference from the compounds on the remaining cells.[17]

Limitations & Considerations for Cyclopropyl Derivatives:

  • Serum LDH: The serum used in cell culture media contains endogenous LDH, which can lead to high background signals. It is crucial to use low-serum media or a serum-free control to accurately calculate compound-induced LDH release.[17]

  • Timing is Key: LDH is released upon membrane rupture, which occurs during necrosis or late-stage apoptosis. Early apoptotic events will not be detected.

  • Enzyme Stability: The stability of the released LDH in the culture medium can be affected by time and experimental conditions, potentially leading to an underestimation of cytotoxicity.

Caspase-Glo® 3/7 Assay: The Apoptosis Detector

Principle: A key feature of apoptosis is the activation of a family of proteases called caspases.[19] Effector caspases, such as caspase-3 and caspase-7, are critical executioners of programmed cell death.[20] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD amino acid sequence, which is recognized and cleaved by activated caspase-3/7.[20] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of active caspase-3/7.

Advantages:

  • High Sensitivity: Luminescent assays typically offer superior sensitivity and a wider dynamic range compared to colorimetric or fluorometric methods.

  • Mechanistic Insight: A positive result strongly indicates that the compound induces apoptosis, providing valuable information about the mechanism of cell death.[8]

  • Multiplexing Potential: These assays can often be multiplexed with other viability assays to gather more data from a single well.

Limitations & Considerations for Cyclopropyl Derivatives:

  • Specificity: While the DEVD substrate is preferential for caspase-3/7, other caspases may show some cross-reactivity.[21] It is good practice to confirm findings with other methods if precise caspase identification is required.[21]

  • Transient Signal: Caspase activation is a transient event. The timing of the assay is critical to capture the peak activity, which can vary depending on the compound and cell type.[21]

  • Cost: Luminescent assays are generally more expensive than colorimetric alternatives.

Section 3: Data Presentation and Interpretation

For any screening campaign, data should be normalized and presented clearly. A common metric is the IC50 value, which represents the concentration of a compound that inhibits 50% of the cellular response.

Table 1: Hypothetical Cytotoxicity Data for 1-Cyclopropyl-4-oxocyclohexanecarbonitrile Derivatives

Compound IDScaffold ModificationMTT Assay IC50 (µM)LDH Release EC50 (µM)Caspase-3/7 Activation EC50 (µM)
Parent 1-cyclopropyl-4-oxocyclohexanecarbonitrile> 100> 100> 100
Derivative A Addition of a phenyl group15.218.512.8
Derivative B Addition of a nitro group5.8> 1006.1
Derivative C Addition of a hydroxyl group89.195.4> 100

Interpretation Insights:

  • Derivative A shows consistent cytotoxicity across all three assays, suggesting it induces cell death via apoptosis, leading to metabolic shutdown and eventual membrane lysis.

  • Derivative B is potent in the MTT and Caspase assays but shows little LDH release. This profile suggests the compound is a potent inducer of apoptosis but may not cause significant secondary necrosis within the assay timeframe. It effectively kills cells without causing them to burst.

  • Derivative C shows very low potency, indicating this modification reduces the cytotoxicity of the parent scaffold.

Section 4: Visualizing Experimental Workflows

Clear, standardized workflows are essential for reproducibility.

General Cytotoxicity Assay Workflow

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay-Specific Steps A Seed Cells in 96-well Plate B Incubate for 24h (Adhesion) A->B C Add Serial Dilutions of Cyclopropyl Derivatives B->C D Incubate for 24-72h C->D E Add Assay Reagent (MTT, LDH mix, or Caspase-Glo®) D->E F Incubate as per Protocol E->F G Measure Signal (Absorbance or Luminescence) F->G H H G->H Data Analysis (Calculate % Viability, Plot IC50)

Caption: Standardized workflow for in vitro cytotoxicity screening.

Decision Logic for Assay Selectiondot

G cluster_nodes A Primary Goal? B High-Throughput Screening (HTS) A->B Cost-effective, large scale C Mechanism of Action (MOA) Study A->C Apoptosis vs. Necrosis D Confirm Cytolysis & Kinetics A->D Membrane Damage E E B->E F F C->F G G D->G

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 1-Cyclopropyl-4-oxocyclohexanecarbonitrile: A Guide for Researchers

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems is a widely recognized approach to enhance the potency, selectivity, and metabolic stability of drug candidates....

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems is a widely recognized approach to enhance the potency, selectivity, and metabolic stability of drug candidates. The 1-cyclopropyl-4-oxocyclohexanecarbonitrile scaffold, in particular, has emerged as a valuable building block, notably in the synthesis of Janus kinase (JAK) inhibitors and other therapeutic agents. The unique conformational constraints imposed by the cyclopropyl group can significantly influence ligand-receptor interactions. This guide provides a comprehensive, head-to-head comparison of plausible synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is more than just a compact carbocycle; its unique electronic properties, arising from the high degree of s-character in its C-C bonds, and its rigid structure make it a powerful tool in drug design. When appended to a cyclohexanone ring, as in our target molecule, it introduces a specific three-dimensional geometry that can be crucial for optimizing binding to a biological target. The primary challenge in the synthesis of 1-cyclopropyl-4-oxocyclohexanecarbonitrile lies in the efficient and selective construction of the quaternary carbon center bearing both the cyclopropyl and nitrile functionalities, while preserving the ketone at the 4-position.

This guide will dissect three plausible and robust synthetic strategies, evaluating their respective strengths and weaknesses based on factors such as step economy, scalability, reagent availability and toxicity, and overall yield.

Visualizing the Synthetic Pathways

cluster_A Route A: Late-Stage Cyclopropanation cluster_B Route B: Conjugate Addition Strategy cluster_C Route C: Nucleophilic Cyclopropyl Addition A_start 4-Oxocyclohex-1-enecarbonitrile A_step1 Simmons-Smith Cyclopropanation A_start->A_step1 A_prod 1-Cyclopropyl-4-oxocyclohexanecarbonitrile A_step1->A_prod B_start 4-Cyclopropylidenecyclohexanone B_step1 Michael Addition of Cyanide B_start->B_step1 B_prod 1-Cyclopropyl-4-oxocyclohexanecarbonitrile B_step1->B_prod C_start 4,4-Ethylenedioxycyclohexane-1-carbonitrile C_step1 Grignard Reaction with Cyclopropylmagnesium Bromide C_start->C_step1 C_step2 Acidic Deprotection C_step1->C_step2 C_prod 1-Cyclopropyl-4-oxocyclohexanecarbonitrile C_step2->C_prod

Figure 1: Overview of the three primary synthetic strategies for 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Route A: Late-Stage Cyclopropanation via Simmons-Smith Reaction

This route introduces the cyclopropyl group in the final key step, leveraging the well-established Simmons-Smith reaction on a pre-functionalized cyclohexene precursor. The primary advantage of this approach is the potential for high stereospecificity, as the cyclopropanation occurs on a defined alkene geometry.

Causality Behind Experimental Choices

The choice of a Simmons-Smith or a modified Furukawa (using diethylzinc) cyclopropanation is critical. These reactions are known for their reliability and tolerance of various functional groups, including nitriles and ketones.[1] The reaction proceeds via a zinc carbenoid intermediate which is delivered to the same face of the double bond, ensuring a stereospecific outcome.[1] The use of an α,β-unsaturated nitrile as the substrate is strategic, as the electron-withdrawing nature of the nitrile group can influence the reactivity of the alkene.

Experimental Protocol (Hypothetical, based on established procedures)

Step 1: Synthesis of 4-Oxocyclohex-1-enecarbonitrile (Precursor)

This precursor can be synthesized through various methods, including the dehydrogenation of 4-oxocyclohexanecarbonitrile or via a Diels-Alder reaction followed by functional group manipulation. For the purpose of this guide, we assume the availability of this starting material.

Step 2: Simmons-Smith Cyclopropanation

  • To a stirred suspension of zinc-copper couple (2.0 eq.) in anhydrous diethyl ether (10 mL/mmol of substrate) under a nitrogen atmosphere, a solution of diiodomethane (1.5 eq.) in diethyl ether is added dropwise. The mixture is stirred at reflux for 1 hour to form the organozinc carbenoid.

  • The reaction mixture is cooled to 0 °C, and a solution of 4-oxocyclohex-1-enecarbonitrile (1.0 eq.) in diethyl ether is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is filtered through celite, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Trustworthiness and Validation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis with a vast body of literature supporting its reliability. The stereospecificity of the reaction is a key self-validating feature. Characterization of the product by ¹H NMR should clearly show the disappearance of alkene protons and the appearance of characteristic high-field signals for the cyclopropyl protons.

Route B: Conjugate Addition of Cyanide

This approach constructs the quaternary center through a Michael-type conjugate addition of a cyanide nucleophile to a cyclopropylidene-containing α,β-unsaturated ketone. This strategy is attractive due to its potential for high atom economy.

Causality Behind Experimental Choices

The Michael addition is a powerful C-C bond-forming reaction.[2][3][4][5] The choice of a cyanide source is critical; reagents like sodium cyanide or trimethylsilyl cyanide (TMSCN) are commonly employed. The use of a Lewis acid catalyst with TMSCN can enhance the electrophilicity of the Michael acceptor. The success of this route hinges on the accessibility of the 4-cyclopropylidenecyclohexanone precursor.

Experimental Protocol (Hypothetical, based on established procedures)

Step 1: Synthesis of 4-Cyclopropylidenecyclohexanone (Precursor)

This precursor can be prepared via a Wittig-type reaction or a Tebbe olefination from 1,4-cyclohexanedione.

Step 2: Michael Addition of Cyanide

  • To a solution of 4-cyclopropylidenecyclohexanone (1.0 eq.) in a suitable solvent such as THF or methanol, sodium cyanide (1.2 eq.) is added at 0 °C.

  • The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of water, and the mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) yields the desired product.

Trustworthiness and Validation

The conjugate addition of cyanide to α,β-unsaturated ketones is a well-documented transformation. The disappearance of the exocyclic double bond and the appearance of a nitrile stretch in the IR spectrum (around 2240 cm⁻¹) would be key indicators of a successful reaction. ¹³C NMR would confirm the formation of the quaternary carbon.

Route C: Nucleophilic Addition of a Cyclopropyl Organometallic Reagent

This strategy involves the addition of a cyclopropyl nucleophile, such as cyclopropylmagnesium bromide, to a protected 4-oxocyclohexanecarbonitrile derivative. The use of a protecting group for the ketone is essential to prevent preferential attack at the carbonyl.

Causality Behind Experimental Choices

The Grignard reaction is a classic and powerful method for C-C bond formation. The protection of the ketone, for instance as a ketal, is a standard strategy to direct the nucleophilic attack of the Grignard reagent to the carbon bearing the nitrile group (after its conversion to a suitable leaving group) or to a precursor that can be converted to the nitrile. A more direct, albeit challenging, approach would be the 1,2-addition to the nitrile itself, which would require careful control of reaction conditions. A more plausible variation involves the addition to a protected cyanohydrin.

Experimental Protocol (Hypothetical, based on established procedures)

Step 1: Protection of 4-Oxocyclohexanecarbonitrile

  • 4-Oxocyclohexanecarbonitrile (1.0 eq.) is dissolved in toluene, and ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid are added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • Upon completion, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the protected ketal.

Step 2: Nucleophilic Addition of Cyclopropylmagnesium Bromide

  • A solution of cyclopropylmagnesium bromide (prepared from magnesium turnings and cyclopropyl bromide) in THF is prepared.

  • The protected cyanohydrin (or a derivative with a suitable leaving group at C1) is dissolved in anhydrous THF and cooled to -78 °C.

  • The Grignard reagent is added dropwise, and the reaction is stirred at low temperature before being allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in the previous routes.

Step 3: Deprotection

  • The crude product from the previous step is dissolved in a mixture of acetone and aqueous HCl.

  • The mixture is stirred at room temperature until deprotection is complete (monitored by TLC).

  • The reaction is neutralized, extracted, dried, and purified by column chromatography.

Trustworthiness and Validation

Each step in this sequence (ketal protection, Grignard reaction, and deprotection) is a standard and well-understood organic transformation. The success of this route is highly dependent on the specific substrate and the precise control of reaction conditions, particularly for the Grignard addition step. Spectroscopic analysis at each stage is crucial for validation.

Head-to-Head Comparison of Synthetic Routes

ParameterRoute A: Late-Stage CyclopropanationRoute B: Conjugate AdditionRoute C: Nucleophilic Addition
Starting Materials 4-Oxocyclohex-1-enecarbonitrile4-Cyclopropylidenecyclohexanone4-Oxocyclohexanecarbonitrile
Key Reagents Diiodomethane, Zinc-Copper CoupleSodium Cyanide or TMSCNCyclopropylmagnesium Bromide
Number of Steps 1 (from precursor)1 (from precursor)3
Key Advantages High stereospecificity, well-established reaction.Atom economical, direct formation of the quaternary center.Utilizes readily available starting material.
Potential Challenges Availability and synthesis of the unsaturated precursor, cost of diiodomethane.Synthesis of the cyclopropylidene precursor, handling of cyanide salts.Multi-step process, requires protection/deprotection, potential for side reactions with Grignard reagent.
Scalability Moderate; large-scale Simmons-Smith reactions can be challenging.Potentially good, depending on the precursor synthesis.Moderate; Grignard reactions are generally scalable, but the multi-step nature adds complexity.
Safety Considerations Diiodomethane is a lachrymator.Highly toxic cyanide salts require careful handling.Grignard reagents are pyrophoric; cyclopropyl bromide is a volatile alkyl halide.

Conclusion and Future Outlook

Each of the outlined synthetic routes to 1-cyclopropyl-4-oxocyclohexanecarbonitrile presents a unique set of advantages and challenges.

  • Route A (Late-Stage Cyclopropanation) is arguably the most reliable in terms of achieving the desired stereochemistry, provided the precursor is accessible.

  • Route B (Conjugate Addition) offers an elegant and direct approach, though the synthesis of the requisite Michael acceptor may be non-trivial.

  • Route C (Nucleophilic Addition) starts from a more readily available material but involves a longer, more protecting-group-dependent sequence.

The optimal choice of synthetic route will ultimately depend on the specific constraints of the research or development program, including the availability of starting materials, the scale of the synthesis, and the safety infrastructure in place. As the demand for structurally complex intermediates like 1-cyclopropyl-4-oxocyclohexanecarbonitrile continues to grow, the development of more efficient, catalytic, and asymmetric variations of these fundamental transformations will be a key area of future research.

References

  • MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

  • Wikipedia. Cyclopropanation. [Link]

  • Google Patents. Novel processes for the synthesis of cyclopropyl compounds.
  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]

  • Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • MDPI. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. [Link]

  • PubMed. Synthesis and antimycobacterial evaluation of newer 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids. [Link]

  • ResearchGate. Synthesis and Nucleophilic Ring-Opening of 1,1-Dicyanocyclopropanes: Accessing β-Aminocarbonyl Derivatives from Olefins. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

Sources

Validation

validation of analytical methods for 1-cyclopropyl-4-oxocyclohexanecarbonitrile quantification

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile As a critical intermediate in the synthesis of various pharmaceutical agents, the robust an...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Cyclopropyl-4-oxocyclohexanecarbonitrile

As a critical intermediate in the synthesis of various pharmaceutical agents, the robust and accurate quantification of 1-cyclopropyl-4-oxocyclohexanecarbonitrile is paramount to ensuring the quality, consistency, and safety of the final drug product. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of two primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document moves beyond a mere listing of procedural steps. As a Senior Application Scientist, the focus here is on the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into the validation of these methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for developing a reliable analytical method.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the foundation of a robust quantification method. For a molecule like 1-cyclopropyl-4-oxocyclohexanecarbonitrile, which possesses a ketone chromophore and is a relatively small molecule, both HPLC-UV and GC-MS present viable options.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a workhorse of the pharmaceutical industry. Its suitability for 1-cyclopropyl-4-oxocyclohexanecarbonitrile is primarily due to the presence of the carbonyl (ketone) group, which absorbs UV radiation, allowing for detection.

  • Principle: The analyte is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The differential partitioning of the analyte between the two phases leads to its separation from other components. A UV detector measures the absorbance of the analyte as it elutes from the column.

  • Advantages:

    • Robust and reliable instrumentation.

    • Non-destructive, allowing for fraction collection if needed.

    • Well-suited for routine quality control (QC) environments.

  • Considerations:

    • Requires the analyte to have a UV-absorbing chromophore.

    • Sensitivity may be lower compared to mass spectrometry.

    • Co-eluting impurities with similar UV spectra can interfere with quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This method is applicable if the analyte is thermally stable and sufficiently volatile.

  • Principle: The analyte is vaporized and injected into a carrier gas stream that flows through a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for identification and quantification.

  • Advantages:

    • High specificity and sensitivity due to mass spectrometric detection.[1]

    • Provides structural information, aiding in the identification of unknown impurities.

    • Excellent for analyzing volatile and semi-volatile compounds.

  • Considerations:

    • The analyte must be thermally stable and volatile.

    • Derivatization may be necessary for non-volatile or thermally labile compounds, adding complexity to the sample preparation.[2]

    • The instrumentation can be more complex and expensive to maintain than HPLC-UV systems.

The Workflow of Analytical Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines.

Analytical Method Validation Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Validation cluster_Reporting Phase 3: Documentation Plan Define Analytical Method Requirements Develop Method Development & Optimization Plan->Develop Protocol Write Validation Protocol Develop->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantitation (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation, from planning to documentation.

Comparative Validation Protocols

The following sections provide detailed, step-by-step protocols for the validation of both an HPLC-UV and a GC-MS method for the quantification of 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Validation Parameter Comparison

The table below summarizes the key validation parameters and their typical acceptance criteria, which will be explored in the subsequent protocols.

Validation ParameterHPLC-UVGC-MSTypical Acceptance Criteria (ICH Q2(R1))
Specificity Peak purity analysis, resolution from known impuritiesMass spectral confirmation, chromatographic resolutionThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity Correlation coefficient (r²) of the calibration curveCorrelation coefficient (r²) of the calibration curver² ≥ 0.995
Range Typically 80-120% of the test concentrationTypically 80-120% of the test concentrationThe range should be suitable for the intended application.
Accuracy % Recovery of spiked samples% Recovery of spiked samplesTypically 98.0% to 102.0% recovery.
Precision % Relative Standard Deviation (%RSD)% Relative Standard Deviation (%RSD)Repeatability: %RSD ≤ 2.0%; Intermediate Precision: %RSD ≤ 2.0%.
LOD Signal-to-noise ratio of 3:1Signal-to-noise ratio of 3:1The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ Signal-to-noise ratio of 10:1Signal-to-noise ratio of 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Variations in mobile phase composition, pH, flow rate, column temperatureVariations in carrier gas flow rate, temperature program, injection volumeThe method should remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol 1: HPLC-UV Method Validation

Method Development (Hypothetical Optimized Conditions)
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 245 nm (based on the λmax of the ketone chromophore).

  • Standard and Sample Diluent: Mobile Phase.

Validation Experiments

a. Specificity

  • Objective: To demonstrate that the signal is solely from 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

  • Procedure:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Inject a solution of the analyte.

    • Inject solutions of known impurities and potential degradation products.

    • Spike the analyte with known impurities and analyze to ensure adequate resolution.

    • Perform peak purity analysis using the DAD to confirm the homogeneity of the analyte peak.

  • Causality: Peak purity analysis is crucial as it uses the entire UV spectrum of the eluting peak to mathematically determine if it is composed of a single component. This provides a higher degree of confidence in the method's specificity than simply observing a single peak.

b. Linearity and Range

  • Objective: To establish a linear relationship between concentration and detector response over a defined range.

  • Procedure:

    • Prepare a stock solution of the reference standard.

    • Prepare at least five calibration standards by serial dilution, covering a range of 50% to 150% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Causality: A linear relationship is essential for accurate quantification. The range is established to ensure the method is suitable for analyzing samples that may have concentrations slightly above or below the target.

c. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery.

  • Causality: The use of a spiked placebo mimics the actual sample matrix as closely as possible, providing a realistic assessment of the method's accuracy by accounting for any potential matrix effects.

d. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for each set of measurements.

  • Causality: Repeatability demonstrates the precision under normal operating conditions, while intermediate precision assesses the method's transferability and reliability over time.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Prepare and inject a series of low-concentration samples. Calculate the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (where σ = standard deviation of the response, S = slope of the calibration curve)

  • Causality: Establishing the LOD and LOQ is critical for quantifying impurities or for analyzing samples with low levels of the analyte.

f. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% acetonitrile).

      • Column temperature (± 5 °C).

    • Analyze a sample under each condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).

  • Causality: Robustness testing provides an indication of the method's reliability during routine use and its suitability for transfer to other laboratories.

Experimental Protocol 2: GC-MS Method Validation

Method Development (Hypothetical Optimized Conditions)
  • Instrument: Agilent 7890B GC with a 5977B MS Detector or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., monitoring the molecular ion and key fragment ions) and Scan mode for specificity.

  • Standard and Sample Solvent: Dichloromethane.

Validation Experiments

The validation experiments for GC-MS follow the same principles as for HPLC-UV, with some key differences in execution.

a. Specificity

  • Procedure:

    • Inject the solvent blank.

    • Analyze the analyte in full scan mode to obtain its mass spectrum and confirm its identity.

    • Analyze known impurities to ensure they are chromatographically resolved and do not share the same quantifier and qualifier ions.

  • Causality: The use of mass spectrometry provides a much higher degree of specificity than UV detection. By monitoring unique ions for the analyte, interference from co-eluting impurities can be eliminated.

b. Linearity, Range, Accuracy, and Precision

  • The procedures are analogous to the HPLC-UV method, using peak areas from the SIM data for calculations.

c. LOD and LOQ

  • The signal-to-noise ratio approach is commonly used and is determined from the chromatogram of the quantifier ion.

d. Robustness

  • Procedure:

    • Introduce small variations to parameters such as:

      • Carrier gas flow rate (± 0.1 mL/min).

      • Initial oven temperature (± 5 °C).

      • Temperature ramp rate (± 2 °C/min).

  • Causality: For GC methods, temperature parameters and gas flow are critical variables that can affect chromatographic performance. Testing their robustness is essential.

Logical Relationships in Method Validation

The various parameters of method validation are interconnected. For instance, the range of the method is dependent on the linearity and accuracy. The following diagram illustrates these relationships.

Validation Parameter Interdependencies Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Range Precision->Accuracy LOQ LOQ Precision->LOQ LOD LOD Precision->LOD LOQ->Range Robustness Robustness Robustness->Linearity Robustness->Accuracy Robustness->Precision

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-cyclopropyl-4-oxoCyclohexanecarbonitrile

This document provides a detailed protocol for the safe handling and disposal of 1-cyclopropyl-4-oxocyclohexanecarbonitrile (CAS No. 960370-97-2).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 1-cyclopropyl-4-oxocyclohexanecarbonitrile (CAS No. 960370-97-2). As a specialized chemical intermediate, its unique structure, incorporating a cyclopropyl group, a ketone, and a nitrile moiety, necessitates a rigorous and informed approach to its disposal. This guide is intended for laboratory professionals in research and drug development and is designed to ensure safety, regulatory compliance, and environmental stewardship.

Foundational Principle: Hazard-Informed Disposal

The proper disposal of any chemical begins with a thorough understanding of its intrinsic properties and associated hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 1-cyclopropyl-4-oxocyclohexanecarbonitrile is not widely available, a reliable hazard profile can be synthesized by examining its constituent functional groups and data from structurally similar compounds.

  • Nitrile Group (-CN): Organic nitriles are toxicologically significant. They can be metabolized to release cyanide ions, posing risks of acute toxicity if inhaled, ingested, or absorbed through the skin.[1][2] Thermal decomposition can also produce highly toxic gases such as hydrogen cyanide and nitrogen oxides (NOx).[3]

  • Cyclohexanone Moiety: The cyclic ketone structure contributes to its overall chemical reactivity. While not acutely hazardous on its own, it is a combustible organic material.[4]

  • Cyclopropyl Group: This strained three-membered ring can influence the molecule's reactivity and metabolic pathways.[5]

Based on this analysis, 1-cyclopropyl-4-oxocyclohexanecarbonitrile must be treated as a hazardous substance. The primary disposal pathway will be through a certified hazardous waste management service. Under no circumstances should this compound be disposed of down the sanitary sewer or in regular trash. [6][7]

Table 1: Synthesized Hazard Profile & Physicochemical Properties
PropertyValue / ClassificationRationale & Source
GHS Hazard Class Acute Toxicity, Oral (Category 4) , Skin Irritation (Category 2) , Eye Irritation (Category 2A) , Acute Toxicity, Inhalation (Category 4) Inferred from analogous nitrile compounds which are harmful if swallowed, inhaled, or in contact with skin.[2][8]
Physical State Solid or LiquidDependent on purity and temperature. Assumed to be a solid at room temperature based on similar complex organic molecules.
Molecular Formula C10H11NOSource: Benchchem[5]
Molecular Weight 161.20 g/mol Source: Benchchem[5]
Decomposition Upon heating, may release toxic fumes of hydrogen cyanide and nitrogen oxides.[3]Common decomposition pathway for nitrile-containing organic compounds.
Environmental Hazard Likely toxic to aquatic life.[9]Many specialized organic compounds exhibit aquatic toxicity. Avoid environmental release.

The Disposal Workflow: A Step-by-Step Procedural Framework

Effective and safe disposal is a process, not a single action. The following workflow outlines the critical stages from waste generation to final removal, ensuring safety and compliance at each step. This process is designed to be self-validating, with clear checkpoints to prevent procedural errors.

Diagram 1: Disposal Decision Workflow

DisposalWorkflow Disposal Workflow for 1-cyclopropyl-4-oxocyclohexanecarbonitrile cluster_prep In-Lab Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generation (e.g., residual material, contaminated labware) B Segregate Waste - Solid vs. Liquid - Halogenated vs. Non-halogenated A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container Clearly - Full Chemical Name - Hazard Pictograms - Accumulation Start Date C->D E Store in Satellite Accumulation Area (SAA) (e.g., designated fume hood) D->E F Maintain Secondary Containment E->F G Keep Container Closed (Except when adding waste) F->G H Container Reaches 90% Full or Regulatory Time Limit G->H I Arrange Pickup with EHS / Certified Waste Vendor H->I J Complete Waste Manifest / Log I->J K Professional Incineration or Chemical Treatment J->K

Caption: Decision workflow for handling chemical waste from generation to final disposal.

Detailed Protocols: From Benchtop to Removal

This section provides the actionable, step-by-step methodologies that form the core of the disposal plan.

Required Personal Protective Equipment (PPE)

Handling this compound, whether in pure form or as waste, requires robust protection to mitigate the risks of exposure.

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[10]Protects against splashes and potential aerosols.
Hand Protection Nitrile or neoprene gloves.[1]Provides a barrier against dermal absorption. Change gloves immediately if contaminated.
Body Protection Flame-resistant laboratory coat.Protects skin and clothing from contamination.
Respiratory Use only within a certified chemical fume hood.[3]Prevents inhalation of any dust or vapors.
Protocol for Spill Management

Immediate and correct response to a spill is critical to containing the hazard.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Secure the Area: Restrict access to the spill area. Turn off any nearby ignition sources.[11]

  • Don PPE: Wear the full PPE specified in the table above.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Avoid raising dust.[8]

    • For liquid spills: Cover with an appropriate absorbent pad or material.

  • Clean-Up: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.

  • Report: Document the spill and clean-up procedure according to your institution's policies.

Protocol for Waste Collection and Disposal

This is the primary procedure for disposing of residual 1-cyclopropyl-4-oxocyclohexanecarbonitrile and any materials contaminated with it (e.g., filter paper, gloves, empty stock bottles).

  • Waste Segregation:

    • Identify the Waste Stream: This compound is a non-halogenated organic. It should be segregated from halogenated solvents, strong acids, bases, and oxidizers.[12]

    • Solid vs. Liquid: Collect solid waste (contaminated consumables) and liquid waste (unused solutions) in separate, clearly marked containers.

  • Container Selection & Labeling:

    • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. Ensure the container is clean and dry before use.[13]

    • Apply a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label. The label must include:

      • The full chemical name: "1-cyclopropyl-4-oxocyclohexanecarbonitrile"

      • The words "Hazardous Waste"

      • An accurate list of all constituents and their approximate percentages.

      • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

      • The date you first added waste to the container (accumulation start date).

  • Accumulation and Storage:

    • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically inside a chemical fume hood or a ventilated, secondary containment cabinet.[14]

    • Secondary Containment: The container must be kept within a larger, chemically resistant tray or tub to contain any potential leaks.[14]

    • Keep Closed: The waste container must remain closed at all times, except when you are actively adding waste. This minimizes the release of vapors.

  • Arranging for Final Disposal:

    • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for expansion.[12]

    • Contact EHS: Once the container is nearing full, or if it has been stored for a period approaching your institution's limit (e.g., 6-12 months), contact your EHS office or designated chemical waste coordinator to schedule a pickup.

    • Documentation: Complete any required waste manifest or logbook entries. This creates a legal record of the waste's journey from your lab to the final disposal facility ("cradle to grave").

Conclusion: A Commitment to Safety and Responsibility

The disposal of 1-cyclopropyl-4-oxocyclohexanecarbonitrile is not a task to be taken lightly. Its composite structure demands a conservative approach rooted in the known hazards of its functional groups. By adhering to the principles of hazard assessment, proper segregation, secure containment, and professional disposal, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your local institutional and governmental regulations to ensure full compliance.[15][16]

References

  • Cole-Parmer. Material Safety Data Sheet for 1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Available at: [Link]

  • Airgas. Safety Data Sheet for Cyclopropane. Available at: [Link]

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  • PubChem. 2-Oxocyclohexanecarbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • ITRC. Environmental Fate, Transport, and Investigation Strategies: 1,4-Dioxane. (2020). Available at: [Link]

  • U.S. Environmental Protection Agency. Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals. (1998). Available at: [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-cyclopropyl-4-oxocyclohexanecarbonitrile

In the vanguard of drug discovery and development, the ability to safely manage novel chemical entities is as crucial as the innovative science they enable. 1-cyclopropyl-4-oxocyclohexanecarbonitrile is a valuable buildi...

Author: BenchChem Technical Support Team. Date: January 2026

In the vanguard of drug discovery and development, the ability to safely manage novel chemical entities is as crucial as the innovative science they enable. 1-cyclopropyl-4-oxocyclohexanecarbonitrile is a valuable building block, but its bifunctional nature—possessing both a ketone and a nitrile group—necessitates a handling protocol built on a foundation of rigorous safety and informed procedure. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure, ensuring that operational excellence and personal safety are inextricably linked.

Hazard Assessment: Understanding the Molecule

A thorough understanding of a chemical's properties is the bedrock of its safe handling. While a specific, comprehensive toxicological profile for 1-cyclopropyl-4-oxocyclohexanecarbonitrile is not widely published, its structure allows for an expert assessment of the potential risks. The primary concern stems from the nitrile (-C≡N) functional group . Organic nitriles are a class of compounds that can pose significant health risks, as they can be metabolized to release cyanide ions, which are potent toxins.[1] For a structurally related compound, 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile, GHS hazard statements indicate it is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[2] Therefore, all handling procedures must be designed to rigorously prevent all routes of exposure: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not a matter of routine; it is a chemically-specific decision. For 1-cyclopropyl-4-oxocyclohexanecarbonitrile, the following ensemble provides the necessary level of protection. The rationale behind each component is critical for ensuring compliance and safety.

PPE ComponentSpecification & StandardRationale for Use
Hand Protection Nitrile Gloves (min. 4-5 mil thickness)Nitrile provides good resistance against a range of chemicals, including ketones and nitriles.[3] Double-gloving is mandated when handling the neat compound or concentrated solutions to protect against accidental tears and minimize permeation.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant)Protects against splashes of the compound or solvents, which, based on similar compounds, may cause serious eye irritation.[2][4] A face shield should be worn over goggles if there is a significant splash or explosion risk.[4]
Body Protection Flame-Resistant (FR) Laboratory CoatA fully buttoned lab coat protects skin from accidental contact.[4] Flame-resistant material is crucial as flammable solvents are often used with this compound.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills. Shoes should fully cover the foot.[4]
Respiratory Protection Not required if used within a certified chemical fume hoodA properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. If work outside a hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection.[4]
Operational Protocol: From Benchtop to Waste

A systematic workflow is essential to minimize risk. The following step-by-step guide covers the complete lifecycle of the compound within the laboratory environment.

Caption: Procedural workflow for the safe handling of 1-cyclopropyl-4-oxocyclohexanecarbonitrile.

Step 1: Pre-Operational Safety Check

  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Check the airflow monitor before starting work.

  • Assemble PPE: Don all required PPE as detailed in the table above. Inspect gloves for any signs of degradation or punctures before use.[4]

Step 2: Chemical Handling

  • Weighing: Conduct all weighing operations within the fume hood. To minimize aerosolization, weigh the solid compound on weighing paper or directly into a tared, capped vial.

  • Transfers and Reactions: Perform all transfers of the solid or its solutions within the fume hood. When dissolving, add the solid portion-wise to the solvent to maintain control. Reactions involving nitriles can be sensitive; ensure the reaction is properly set up for the expected conditions (e.g., inert atmosphere, temperature control).[5][6]

Step 3: In Case of a Spill

  • Immediate Action: If a spill occurs, alert colleagues in the immediate vicinity. If the spill is significant, evacuate the lab and notify the institutional safety officer.

  • Containment: For minor spills contained within the fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds.

  • Cleanup: Wearing full PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent, followed by soap and water.

Disposal Plan: A Critical Final Step

Improper disposal can have serious environmental and safety consequences.[7] All materials that have come into contact with 1-cyclopropyl-4-oxocyclohexanecarbonitrile must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Unused compound, contaminated spill cleanup materials, and contaminated weighing paper should be collected in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Reaction mixtures and waste solvents should be collected in a dedicated, labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.

    • Contaminated PPE: Used gloves, disposable lab coat sleeves, and other contaminated items should be placed in a designated hazardous waste bag.[8][9] These items should not be placed in regular trash.[10]

  • Container Management: Ensure all waste containers are kept closed when not in use and are stored in a designated satellite accumulation area. Follow your institution's specific protocols for hazardous waste pickup and disposal.

By adhering to this comprehensive guide, researchers can confidently handle 1-cyclopropyl-4-oxocyclohexanecarbonitrile, ensuring both their personal safety and the integrity of their invaluable work.

References

  • Benchchem. 1-cyclopropyl-4-oxoCyclohexanecarbonitrile | 960370-97-2.
  • Earth Safe PPE. How to Dispose of Nitrile Gloves?.
  • SUNX. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?.
  • International Enviroguard. (2022, January 4). How to Recycle Nitrile Gloves.
  • Unigloves. (2024, September 21). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
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  • Dystian. (2022, July 18). How to dispose of nitrile gloves?.
  • University of Tennessee Knoxville. Personal Protective Equipment (PPE).
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  • Fisher Scientific. Safety Data Sheet - Cyclopropyl cyanide.
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  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet - 1,1'-Azobis(1-cyclohexanecarbonitrile).
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  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Airgas. Safety Data Sheet - Cyclopropane.
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  • ChemScene. (2022, January 9). Safety Data Sheet - 4-(Trans-4-propylcyclohexyl)benzonitrile.
  • Chemistry Steps. Reactions of Nitriles.
  • Wikipedia. Nitrile.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - Cyclopropyltributylstannane.
  • BLD Pharm. 1-(CYCLOPROPYLMETHYL)-4-OXOCYCLOHEXANE-1-CARBONITRILE | 916160-09-3.
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  • ChemicalBook. CYCLOHEXANECARBONITRILE, 4-OXO- | 34916-10-4.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Reactant of Route 1
1-cyclopropyl-4-oxoCyclohexanecarbonitrile
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1-cyclopropyl-4-oxoCyclohexanecarbonitrile
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